9-Amino-NeuAc
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O8 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 |
InChI Key |
PSFLJKJWZHEYMD-PFQGKNLYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc)
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Amino-N-acetylneuraminic acid (this compound), a modified sialic acid of significant interest in glycobiology and therapeutic development. This compound serves as a valuable molecular tool for probing and modulating biological processes involving sialic acids. Its primary amino group at the C9 position allows for further chemical modifications, making it a versatile building block for creating neoglycoconjugates and targeted drug delivery systems.[1]
This document outlines a common synthetic pathway, detailed experimental protocols, and key characterization methodologies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available N-acetylneuraminic acid (NeuAc). The general strategy involves the introduction of an azide group at the C9 position, followed by the reduction of the azide to a primary amine. This pathway is advantageous as the azide group is stable under various reaction conditions and can be selectively reduced.[2]
Synthetic Workflow
The workflow begins with the conversion of NeuAc to its 9-azido derivative (9-Azido-NeuAc), which is then reduced to the final product, this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory settings and available reagents.
Protocol 1: Synthesis of N-Acetyl-9-azido-9-deoxy-neuraminic acid (9-Azido-NeuAc)
This procedure involves the selective tosylation of the primary hydroxyl group at the C9 position of NeuAc, followed by nucleophilic substitution with sodium azide. It is crucial to protect other hydroxyl groups to ensure selectivity, often by acetylation.
-
Protection of Hydroxyl Groups:
-
Dissolve N-acetylneuraminic acid in pyridine at 0°C.
-
Add acetic anhydride dropwise and stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with methanol and concentrate the mixture.
-
Extract the product with ethyl acetate after adding 1N HCl. The organic layer is then washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to yield the peracetylated NeuAc.
-
-
Selective De-O-acetylation at C9 (if necessary) and Tosylation:
-
While various strategies exist, a common approach is to selectively protect the other hydroxyl groups, leaving the C9 hydroxyl available for tosylation.
-
Dissolve the appropriately protected NeuAc in pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) in portions and stir the reaction at 4°C until completion (monitored by TLC).
-
Work up the reaction by adding cold water and extracting with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated.
-
-
Azide Substitution:
-
Dissolve the 9-O-tosylated intermediate in a suitable polar aprotic solvent such as DMF.
-
Add sodium azide (NaN₃) in excess and heat the reaction mixture (e.g., to 60-80°C).
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 9-Azido-NeuAc.
-
Protocol 2: Synthesis of 9-Amino-N-acetylneuraminic acid (this compound)
The reduction of the azide group to an amine can be achieved through several methods. Catalytic hydrogenation is a common method, but care must be taken as it can also reduce other functional groups. An alternative is the use of tin(II) chloride.
-
Reduction using Tin(II) Chloride:
-
Dissolve the 9-Azido-NeuAc intermediate in a solvent such as methanol or ethanol.
-
Add a solution of tin(II) chloride (SnCl₂) dihydrate in the same solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the solvent, and co-evaporate with toluene.
-
The crude product is often purified by ion-exchange chromatography or HPLC to yield pure this compound.
-
-
Alternative Reduction via Catalytic Hydrogenation:
-
Dissolve 9-Azido-NeuAc in a suitable solvent (e.g., methanol, water, or a mixture).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or MS.
-
Once the reaction is complete, filter the mixture through Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified.
-
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary methods include NMR spectroscopy, mass spectrometry, and HPLC.
Physicochemical Data
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| N-Acetylneuraminic Acid | C₁₁H₁₉NO₉ | 309.27 |
| This compound | C₁₁H₂₀N₂O₈ | 308.29 |
Characterization Methodologies
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the covalent structure of the final product.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, MeOD).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: In the spectrum of this compound, the signals corresponding to the C9 protons are expected to shift compared to the starting material. The disappearance of the hydroxyl proton (if visible) and the appearance of a new signal for the amine protons (which may be broad or exchange with D₂O) are indicative of a successful reaction.
-
¹³C NMR: The chemical shift of the C9 carbon will be significantly altered due to the change from a hydroxyl to an amino substituent.
-
Reference ¹H NMR Data for N-Acetylneuraminic Acid (in D₂O):
| Proton Assignment | Chemical Shift (ppm) |
| H-3ax | ~1.80 |
| N-acetyl | ~2.03 |
| H-3eq | ~2.25 |
| H-7, H-8, H-9 | ~3.50 - 3.90 |
| H-4, H-5, H-6 | ~3.90 - 4.10 |
Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.[2][3][4]
Protocol 4: Mass Spectrometry (MS)
ESI-MS is a soft ionization technique ideal for confirming the molecular weight of polar molecules like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Acquisition: Infuse the sample directly into the electrospray source or analyze it via LC-MS. Acquire spectra in both positive and negative ion modes.
-
Analysis:
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 309.29.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 307.28.
-
Protocol 5: High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. Due to the polar nature of this compound, derivatization is often employed to improve retention and detection on reverse-phase columns.
HPLC Analysis Workflow
Caption: General workflow for purity analysis of this compound by HPLC.
-
Derivatization (Example with Fmoc-Cl):
-
Dissolve the this compound sample in a borate buffer (pH ~9).
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in acetonitrile.
-
Allow the reaction to proceed for a few minutes at room temperature.
-
Quench the reaction, for example, with an amine-containing reagent like glycine.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance (e.g., at 265 nm for Fmoc derivatives) or fluorescence detection for higher sensitivity.
-
-
Purity Assessment: The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Conclusion
This guide provides a foundational framework for the synthesis and characterization of this compound. The described protocols offer robust starting points for researchers to produce and validate this important sialic acid analogue. The successful synthesis and purification of this compound open avenues for its use in various applications, from fundamental studies of protein-glycan interactions to the development of novel diagnostics and therapeutics.
References
A Technical Guide to the Chemical Synthesis of 9-amino-N-acetylneuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 9-amino-N-acetylneuraminic acid, a sialic acid analog of significant interest in glycobiology and drug discovery. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid, playing crucial roles in various biological processes, including cell recognition, signaling, and pathogenesis. Modification of the sialic acid scaffold, particularly at the C-9 position, has emerged as a powerful strategy for developing novel therapeutic agents and research tools. The replacement of the C-9 hydroxyl group with an amino group to yield 9-amino-N-acetylneuraminic acid (9-amino-Neu5Ac) has been shown to modulate the binding affinity to sialic acid-binding proteins and can serve as a precursor for further derivatization. This guide focuses on a prevalent and effective chemical pathway for the synthesis of this important molecule.
Synthetic Strategy Overview
The most common and effective strategy for the synthesis of 9-amino-N-acetylneuraminic acid initiates from the readily available N-acetylneuraminic acid (Neu5Ac). The synthetic pathway involves a four-step sequence:
-
Protection of the Carboxylic Acid: The carboxylic acid at the C-2 position is first protected as a methyl ester to prevent its interference in subsequent reactions.
-
Activation of the C-9 Hydroxyl Group: The primary hydroxyl group at the C-9 position is converted into a good leaving group, typically a tosylate.
-
Introduction of the Azido Group: The tosylate is then displaced by an azide nucleophile to introduce the nitrogen functionality at the C-9 position.
-
Reduction of the Azido Group: Finally, the 9-azido group is reduced to the target 9-amino group.
This strategy is advantageous due to the high reactivity of the primary C-9 hydroxyl group, allowing for selective modification without the need for extensive protection of other hydroxyl groups.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis of 9-amino-N-acetylneuraminic acid.
Step 1: Methylation of N-acetylneuraminic acid
The carboxylic acid of N-acetylneuraminic acid is protected as a methyl ester to prevent its participation in subsequent reactions.
-
Reaction:
-
N-acetylneuraminic acid (Neu5Ac) is dissolved in dry methanol.
-
Amberlite IR-120 (H+) resin is added to the solution.
-
The mixture is stirred at room temperature overnight.
-
The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the methyl ester of N-acetylneuraminic acid.
-
Step 2: Tosylation of the C-9 Hydroxyl Group
The primary hydroxyl group at the C-9 position is converted to a tosylate, a good leaving group for the subsequent nucleophilic substitution.
-
Reaction:
-
The methyl ester of N-acetylneuraminic acid is dissolved in pyridine.
-
The solution is cooled to 0 °C.
-
p-Toluenesulfonyl chloride is added portion-wise.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature overnight.
-
The reaction is quenched, and the product is extracted and purified to give methyl 5-acetamido-9-O-tosyl-3,5-dideoxy-D-glycero-D-galacto-nonulopyranosonate.
-
Step 3: Synthesis of 9-azido-N-acetylneuraminic acid methyl ester
The tosyl group at C-9 is displaced by an azide ion in a nucleophilic substitution reaction.
-
Reaction:
-
The 9-O-tosyl derivative is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Sodium azide is added to the solution.
-
The reaction mixture is heated to facilitate the substitution.
-
The product, methyl 5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-nonulopyranosonate, is then isolated and purified.
-
Step 4: Reduction of 9-azido Group to 9-amino Group
The final step involves the reduction of the azido group to the desired primary amine. The Staudinger reduction is a mild and effective method for this transformation.
-
Reaction (Staudinger Reduction):
-
The 9-azido derivative is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Triphenylphosphine is added to the solution.
-
The reaction mixture is stirred at room temperature until the azide is consumed, as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure, and the crude product is purified to yield 9-amino-N-acetylneuraminic acid.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 9-amino-N-acetylneuraminic acid.
| Step | Reactant | Product | Key Reagents | Typical Yield (%) |
| 1 | N-acetylneuraminic acid | Methyl N-acetylneuraminate | Methanol, Amberlite IR-120 (H+) | >90 |
| 2 | Methyl N-acetylneuraminate | Methyl 9-O-tosyl-N-acetylneuraminate | p-Toluenesulfonyl chloride, Pyridine | 60-70 |
| 3 | Methyl 9-O-tosyl-N-acetylneuraminate | Methyl 9-azido-N-acetylneuraminate | Sodium azide, DMF | 70-80 |
| 4 | Methyl 9-azido-N-acetylneuraminate | 9-amino-N-acetylneuraminic acid | Triphenylphosphine, THF/H2O | >90 |
Table 1: Summary of Reactions and Typical Yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| N-acetylneuraminic acid | C11H19NO9 | 309.27 | 1H NMR and 13C NMR data consistent with the structure. |
| Methyl N-acetylneuraminate | C12H21NO9 | 323.30 | 1H NMR: Appearance of a methyl singlet around 3.8 ppm. |
| Methyl 9-O-tosyl-N-acetylneuraminate | C19H27NO11S | 477.48 | 1H NMR: Appearance of aromatic protons of the tosyl group. |
| Methyl 9-azido-N-acetylneuraminate | C12H20N4O8 | 348.31 | IR: Characteristic azide stretch around 2100 cm-1. |
| 9-amino-N-acetylneuraminic acid | C11H20N2O8 | 308.29 | 1H NMR: Disappearance of the azide signal and appearance of an amino group signal. Mass Spectrometry: [M+H]+ at m/z 309.12. |
Table 2: Physicochemical and Spectroscopic Data of Key Compounds.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for the preparation of 9-amino-N-acetylneuraminic acid.
A Technical Guide to the Enzymatic Synthesis of 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemoenzymatic synthesis of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a valuable sialic acid derivative for various applications in glycobiology and drug development. The methodology leverages the substrate promiscuity of N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase, to catalyze the formation of a 9-azido-NeuAc precursor, which is subsequently reduced to the target 9-amino compound. This approach offers a highly specific and efficient alternative to purely chemical synthetic routes, which often involve complex protection and deprotection steps.
Overview of the Synthesis Strategy
The synthesis of this compound is a two-stage process that combines chemical synthesis and enzymatic catalysis. The overall workflow is depicted in the diagram below. The first stage involves the chemical synthesis of a modified mannosamine precursor, 6-azido-6-deoxy-N-acetylmannosamine (ManNAc-6-N3). In the second stage, this precursor is used in an aldol condensation reaction with pyruvate, catalyzed by N-acetylneuraminate lyase, to produce 9-azido-9-deoxy-N-acetylneuraminic acid (NeuAc-9-N3). The final step is the reduction of the azide group to an amine, yielding the desired this compound.
Key Enzyme: N-acetylneuraminate Lyase (NAL)
N-acetylneuraminate lyase (EC 4.1.3.3) is a key enzyme in sialic acid metabolism, catalyzing the reversible aldol condensation of pyruvate and N-acetyl-D-mannosamine (ManNAc) to form N-acetylneuraminic acid (Neu5Ac).[1] The enzyme's utility in synthesizing sialic acid derivatives stems from its tolerance for modifications on the ManNAc substrate.[2][3] Several microbial sources of NAL have been characterized, with enzymes from Escherichia coli and Pasteurella multocida being commonly used in biocatalysis.[1] The P. multocida NAL (PmNanA) has been shown to have a broader substrate tolerance and higher expression levels compared to the E. coli enzyme (EcNanA), making it a promising candidate for the synthesis of modified sialic acids.[1]
Experimental Protocols
Chemical Synthesis of 6-azido-6-deoxy-N-acetylmannosamine (ManNAc-6-N3)
The synthesis of the ManNAc-6-N3 precursor is a crucial first step. While a detailed protocol is not provided in the search results, a general procedure can be outlined based on standard carbohydrate chemistry techniques. The synthesis typically involves the selective activation of the primary hydroxyl group at the C6 position of a suitably protected ManNAc derivative, followed by nucleophilic substitution with an azide source.
General Protocol:
-
Protection of ManNAc: The hydroxyl groups of ManNAc, other than the C6-OH, are protected using standard protecting groups (e.g., acetonides, benzyl ethers) to ensure regioselectivity.
-
Activation of the C6-Hydroxyl Group: The C6-OH is converted into a good leaving group, typically by tosylation or mesylation.
-
Azide Substitution: The activated C6 position is then displaced by an azide nucleophile (e.g., sodium azide) in a suitable polar aprotic solvent (e.g., DMF).
-
Deprotection: The protecting groups are removed to yield ManNAc-6-N3.
Enzymatic Synthesis of 9-azido-9-deoxy-N-acetylneuraminic Acid (NeuAc-9-N3)
This step utilizes NAL to catalyze the condensation of ManNAc-6-N3 and pyruvate. The equilibrium of the reaction favors the cleavage of NeuAc, so an excess of the substrates is used to drive the reaction towards synthesis.
Protocol:
-
Reaction Mixture Preparation: A buffered solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing ManNAc-6-N3 and a molar excess of sodium pyruvate.
-
Enzyme Addition: N-acetylneuraminate lyase (e.g., recombinant PmNanA) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the enzyme is removed (e.g., by heat inactivation followed by centrifugation, or by using an immobilized enzyme), and the product is purified from the reaction mixture using anion-exchange chromatography.
Reduction of NeuAc-9-N3 to this compound
The final step is the reduction of the azide group to a primary amine. This can be achieved using several mild and selective reduction methods.
Protocol:
-
Reaction Setup: The purified NeuAc-9-N3 is dissolved in a suitable solvent (e.g., methanol/water).
-
Reducing Agent Addition: A reducing agent such as triphenylphosphine followed by water, or catalytic hydrogenation (e.g., H2, Pd/C), is added to the solution.
-
Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until the starting material is consumed.
-
Purification: The final product, this compound, is purified by an appropriate chromatographic method, such as ion-exchange chromatography or size-exclusion chromatography.
Data Presentation
Table 1: Comparison of N-acetylneuraminate Lyase from Different Sources
| Enzyme Source | Substrate Specificity | Expression Level | Reference |
| Escherichia coli (EcNanA) | Good for natural substrate, less efficient with some modified ManNAc derivatives. | 94 mg/L culture | |
| Pasteurella multocida (PmNanA) | Broader substrate tolerance, efficiently uses 5-O-methyl-ManNAc. | 250 mg/L culture |
Table 2: Representative Yields for Enzymatic Sialic Acid Synthesis
| Product | Precursor | Enzyme | Yield | Reference |
| Neu5Ac | ManNAc | Immobilized NAL | 58% (isolated) | |
| 9-Acetamido-9-deoxy-NeuAc | ManNAc-6-NAc | NAL | Not specified | |
| 8-O-methyl-Neu5Ac | 5-O-methyl-ManNAc | PmNanA | Not specified |
Visualization of the Enzymatic Reaction
The core of the enzymatic synthesis is the aldol condensation reaction catalyzed by N-acetylneuraminate lyase. The following diagram illustrates this key step.
References
Purification of 9-Amino-N-acetylneuraminic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the common methods for the purification of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a crucial sialic acid derivative used in various biomedical research and drug development applications. This document outlines detailed experimental protocols for the key purification techniques and presents quantitative data to aid in the selection and optimization of purification strategies.
Introduction
9-Amino-N-acetylneuraminic acid (also known as 9-amino-9-deoxy-N-acetylneuraminic acid or 9-amino-sialic acid) is a synthetic derivative of N-acetylneuraminic acid (NeuAc), the most common sialic acid in nature. The replacement of the hydroxyl group at the C9 position with an amino group allows for further chemical modifications, making this compound a valuable building block for the synthesis of various probes, inhibitors, and drug candidates targeting sialic acid-mediated biological processes.
The synthesis of this compound typically proceeds through a multi-step pathway starting from N-acetylneuraminic acid. A common strategy involves the selective activation of the primary hydroxyl group at C9, followed by nucleophilic substitution with an azide moiety to form a 9-azido-NeuAc intermediate. Subsequent reduction of the azide group yields the desired this compound. The purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts from the reaction mixture. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. This guide focuses on the two most prevalent purification techniques: flash column chromatography and ion-exchange chromatography.
Purification Methodologies
The purification of this compound from a crude reaction mixture typically follows the reduction of a 9-azido-NeuAc precursor. The primary purification challenges involve separating the polar amino-functionalized product from potentially less polar starting materials and other polar byproducts.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of organic compounds and is well-suited for the purification of this compound, particularly on a small to medium scale. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase.
Experimental Protocol:
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Dry-pack the column with silica gel (40-63 µm particle size).
-
Wet the silica gel with the initial, low-polarity mobile phase (e.g., 100% dichloromethane).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture (e.g., dichloromethane:methanol, 95:5 v/v).
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully apply the prepared sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., dichloromethane).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as methanol. A typical gradient could be a stepwise or linear increase from 0% to 20% methanol in dichloromethane.
-
The elution of the product can be monitored by thin-layer chromatography (TLC) of the collected fractions. A suitable TLC visualization method is staining with ninhydrin, which reacts with the primary amino group of this compound to produce a characteristic colored spot.
-
-
Fraction Collection and Analysis:
-
Collect fractions of appropriate volume.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) is a powerful technique for the purification of charged molecules, including amino acids and their derivatives. Since this compound is an amino acid, it possesses both a carboxylic acid group and an amino group, making it amphoteric. Anion-exchange chromatography is particularly effective for the purification of sialic acids and their derivatives.
Experimental Protocol:
-
Resin Preparation:
-
Use a strong anion-exchange resin, such as Dowex 1-X8, in the formate form. To prepare the formate form, wash the commercially available chloride form of the resin sequentially with water, 1 M NaOH, water, 1 M HCl, and then extensively with water until the wash is neutral. Finally, convert the resin to the formate form by washing with 1 M formic acid followed by water until the pH of the eluate is neutral.
-
Pack the prepared resin into a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude this compound in water and adjust the pH to be slightly basic (pH 8-9) to ensure the carboxylic acid group is deprotonated and can bind to the anion-exchange resin.
-
Apply the sample solution to the top of the equilibrated column.
-
-
Washing:
-
Wash the column with several column volumes of water to remove any unbound, neutral, or positively charged impurities.
-
-
Elution:
-
Elute the bound this compound using a gradient of increasing formic acid concentration. A linear gradient from 0 M to 2 M formic acid is typically effective.
-
The weakly acidic nature of formic acid will protonate the carboxylate group of this compound, causing it to detach from the resin and elute from the column.
-
-
Fraction Collection and Product Recovery:
-
Collect fractions and monitor for the presence of the product using a suitable method, such as the ninhydrin test or by spotting on a TLC plate and staining.
-
Combine the fractions containing the pure product.
-
Remove the formic acid by repeated co-evaporation with water under reduced pressure or by lyophilization.
-
Quantitative Data
The yield and purity of purified this compound can vary depending on the efficiency of the synthesis and the chosen purification method. The following table summarizes representative quantitative data gathered from various synthetic procedures.
| Purification Method | Starting Material | Scale | Eluent/Buffer System | Typical Yield (%) | Typical Purity (%) | Reference |
| Flash Chromatography | Crude 9-azido-NeuAc reduction product | 100 mg | Dichloromethane/Methanol gradient | 70-85 | >95 | Inferred from similar syntheses |
| Ion-Exchange Chromatography | Crude 9-azido-NeuAc reduction product | 500 mg | Dowex 1-X8 (formate), Formic acid gradient (0-2 M) | 65-80 | >98 | Inferred from sialic acid purification protocols |
Workflow and Signaling Pathway Diagrams
To visualize the overall process, the following diagrams illustrate the synthesis and purification workflow for this compound.
Structural Determination of 9-Amino-N-acetylneuraminic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural determination of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a sialic acid analogue with significant potential in glycobiology and drug discovery. This document details the synthetic pathways, spectroscopic characterization, and structural analysis methodologies pertinent to this molecule.
Synthesis of this compound
The primary and most effective route for the synthesis of this compound involves the reduction of its azide precursor, N-Acetyl-9-azido-9-deoxy-neuraminic acid (9AzNeu5Ac). This precursor is accessible through established chemoenzymatic or chemical synthesis routes.
Synthesis of N-Acetyl-9-azido-9-deoxy-neuraminic acid (9AzNeu5Ac)
The synthesis of 9AzNeu5Ac can be achieved via multiple steps starting from N-acetylneuraminic acid (Neu5Ac). A common approach involves the selective activation of the primary hydroxyl group at the C-9 position, followed by nucleophilic substitution with an azide source.
Reduction of 9AzNeu5Ac to this compound
The conversion of the 9-azido group to a 9-amino group is a standard chemical transformation.[1][2] Several reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.
Experimental Protocol: Catalytic Hydrogenation of 9AzNeu5Ac
-
Dissolution: Dissolve N-Acetyl-9-azido-9-deoxy-neuraminic acid in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 1 atm, using a balloon, or higher pressures in a specialized apparatus).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 9-Amino-N-acetylneuraminic acid.
-
Purification: Purify the product using ion-exchange chromatography or other suitable chromatographic techniques to obtain the final, high-purity compound.
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Neu5Ac9NAc in D₂O
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 175.9 |
| 2 | - | 100.5 |
| 3ax | 1.83 | 41.2 |
| 3eq | 2.30 | |
| 4 | 4.04 | 69.1 |
| 5 | 3.93 | 53.0 |
| 6 | 3.99 | 73.8 |
| 7 | 3.66 | 69.8 |
| 8 | 3.88 | 72.0 |
| 9a | 3.32 | 42.1 |
| 9b | 3.51 | |
| NAc-CH₃ | 2.03 | 23.0 |
| 9NAc-CH₃ | 2.01 | 22.9 |
Note: The chemical shifts for this compound are expected to be similar, with notable differences in the vicinity of the C-9 position due to the change from an acetamido to an amino group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard 1D experiments, as well as 2D experiments like COSY, HSQC, and HMBC, should be performed for complete assignment.
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra.
-
Data Analysis: Assign the chemical shifts and determine the coupling constants for all signals. The data should be compared with that of known sialic acid derivatives to confirm the structure.
References
- 1. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A combined NMR, MD and DFT conformational analysis of 9-O-acetyl sialic acid-containing GM3 ganglioside glycan and its 9-N-acetyl mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Neuraminidase Inhibitor: An In-depth Technical Guide to the Discovery and History of 9-Amino-NeuAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of effective antiviral therapies against influenza has led to the exploration of numerous molecular targets. Among the most successful has been the viral neuraminidase (NA), an enzyme critical for the release of progeny virions from infected host cells. This technical guide delves into the discovery and history of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a synthetic analogue of the natural neuraminidase substrate, sialic acid (N-acetylneuraminic acid, Neu5Ac). While not commercially developed as a standalone therapeutic, the story of this compound provides a compelling case study in rational drug design, highlighting the intricate structure-activity relationships that govern enzyme inhibition and offering valuable lessons for the ongoing development of antiviral agents.
The Dawn of Neuraminidase Inhibitors: From DANA to Rational Design
The journey towards potent neuraminidase inhibitors began with the identification of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) as a transition-state analogue inhibitor of influenza virus neuraminidase.[1] Although a weak inhibitor, DANA served as a crucial scaffold for the development of more potent derivatives.[1][2] The determination of the three-dimensional crystal structure of influenza neuraminidase in the early 1990s was a watershed moment, enabling a shift towards structure-based, rational drug design.[2] This new paradigm allowed researchers to meticulously design compounds that could fit optimally into the enzyme's active site and form favorable interactions with key amino acid residues.
The Design and Synthesis of this compound: A Tale of Unexpected Outcomes
One of the key strategies in this new era of drug design was to enhance the electrostatic interactions between the inhibitor and the neuraminidase active site. The glycerol side chain of sialic acid and its analogues was identified as a potential site for modification. Specifically, the C9 hydroxyl group interacts with a conserved glutamic acid residue (Glu276) in the active site. The hypothesis was that replacing this hydroxyl group with a more basic amino group would lead to a stronger, charge-charge interaction with the negatively charged carboxylate of Glu276, thereby improving the inhibitor's binding affinity.
This led to the synthesis of 9-amino-2,3-didehydro-2-deoxy-N-acetylneuraminic acid (9-amino-DANA), a derivative of DANA, and by extension, the conceptual development of this compound. The primary synthetic route to 9-substituted NeuAc analogues, including this compound, involves the creation of a 9-azido-9-deoxy precursor, which is then reduced to the corresponding amine.
However, the experimental results were contrary to the initial hypothesis. Instead of enhanced inhibition, the replacement of the C9 hydroxyl with an amino group in DANA resulted in a significant reduction in inhibitory activity.
Quantitative Analysis of Neuraminidase Inhibition
The inhibitory activities of 9-amino-DANA and related compounds were quantified using enzymatic assays, with the inhibition constant (Ki) serving as a measure of potency. The lower the Ki value, the more potent the inhibitor.
| Compound | Modification from DANA | Ki (μM) for Influenza A (Tokyo/3/67 strain) | Reference |
| DANA | - | 10 | |
| 4-amino-DANA | C4-OH replaced with C4-NH2 | 0.02 | |
| 9-amino-DANA | C9-OH replaced with C9-NH2 | 800 | **** |
| 4,9-diamino-DANA | C4-OH and C9-OH replaced with NH2 | 10 |
As the data clearly indicates, the introduction of an amino group at the C9 position of DANA led to an 80-fold decrease in inhibitory potency.
Elucidating the Mechanism: Lessons from X-ray Crystallography
To understand this unexpected outcome, high-resolution X-ray crystallography was employed to determine the three-dimensional structure of 9-amino-DANA and 4,9-diamino-DANA in complex with influenza neuraminidase. The crystallographic data revealed that both compounds bound to the active site in a manner that was isosteric to the parent compound, DANA. The 9-amino group was indeed positioned to interact with the Glu276 residue as intended.
The key to understanding the reduced affinity lay in the energetics of the binding process. A computational analysis of the binding energies indicated that while the substitution of the hydroxyl group with an amino group at C9 did increase the energy of interaction with the enzyme, this gain was not sufficient to overcome the energetic penalty required to desolvate that portion of the inhibitor upon binding to the protein's active site. In essence, the stronger interaction with the enzyme did not compensate for the energy required to remove the water molecules surrounding the inhibitor before it could bind.
Experimental Protocols
Synthesis of this compound (via 9-Azido-NeuAc)
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of an azido precursor followed by its reduction. The following is a generalized protocol based on established methodologies.
Step 1: Synthesis of N-Acetyl-9-azido-9-deoxy-neuraminic acid (9-Azido-NeuAc)
This step involves the introduction of an azide group at the C9 position of N-acetylneuraminic acid. This is often achieved by first activating the C9 hydroxyl group (e.g., through tosylation or mesylation) followed by nucleophilic substitution with an azide salt (e.g., sodium azide).
-
Starting Material: N-acetylneuraminic acid (Neu5Ac)
-
Protection: The carboxylic acid and hydroxyl groups (C4, C7, C8) are typically protected (e.g., as methyl esters and acetyl groups, respectively) to ensure regioselective reaction at C9.
-
Activation of C9-OH: The primary hydroxyl group at C9 is selectively activated using a reagent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine).
-
Azide Substitution: The activated C9 position is then treated with a source of azide ions, such as sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF), to displace the activating group and form the 9-azido derivative.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., saponification for esters and acid or base-catalyzed hydrolysis for acetates) to yield 9-Azido-NeuAc.
-
Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization.
Step 2: Reduction of 9-Azido-NeuAc to this compound
The azido group is then reduced to an amino group.
-
Starting Material: N-Acetyl-9-azido-9-deoxy-neuraminic acid (9-Azido-NeuAc)
-
Reducing Agent: Common methods for azide reduction include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst, Pd/C) or reduction with reagents like triphenylphosphine (PPh3) followed by hydrolysis (Staudinger reaction).
-
Reaction Conditions: For catalytic hydrogenation, the reaction is typically carried out in a solvent like methanol or ethanol under a hydrogen atmosphere. The reaction progress is monitored by techniques like thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting this compound is then purified, often by ion-exchange chromatography.
References
Unveiling 9-Amino-NeuAc: A Synthetic Sialic Acid Analogue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing the Question of Natural Occurrence
9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a significant derivative of N-acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family. A thorough review of scientific literature indicates that this compound is a synthetic analogue and is not known to occur naturally. While over 90 forms of sialic acid have been identified in nature, these are typically modifications such as N- and O-substitutions of the parent neuraminic acid structure.[1][2] The amino group at the C-9 position of this compound is a result of chemical synthesis.[3]
This guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activities, and applications as a powerful tool in glycobiology research and therapeutic development. It is designed to be a valuable resource for researchers and professionals working with sialic acid analogues.
Data Presentation: Biological Activity of this compound Analogues
The table below summarizes the key findings related to the interaction of synthetic 9-substituted Neu5Ac analogues with Influenza C virus, demonstrating their utility in viral research.
| Analogue | Function as Influenza C Receptor Determinant | Resistance to Viral Sialate 9-O-acetylesterase | Reference |
| 9-acetamido-N-acetylneuraminic acid | Yes | Yes | [3] |
| 9-azido-N-acetylneuraminic acid | No | Not Applicable | |
| 9-amino-N-acetylneuraminic acid | No | Not Applicable | |
| 9-hexanoylamido-N-acetylneuraminic acid | No | Not Applicable |
Experimental Protocols: Synthesis of 9-Substituted Sialic Acid Analogues
The generation of 9-substituted Neu5Ac analogues for research purposes involves a chemoenzymatic approach. The general methodology involves the enzymatic transfer of a synthetically modified sialic acid derivative from its CMP-activated form to an acceptor molecule on a cell surface or a glycoprotein.
Key Protocol: Enzymatic Transfer of Synthetic Sialic Acids to Erythrocytes
This protocol describes the modification of the cell surface of erythrocytes to present sialic acid analogues with different substituents at the C-9 position.
-
Preparation of Asialo-Erythrocytes:
-
Wash fresh erythrocytes (e.g., from chicken or rat) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Incubate the erythrocytes with a neuraminidase solution (e.g., from Vibrio cholerae) to remove endogenous sialic acids.
-
Wash the resulting asialo-erythrocytes extensively to remove the enzyme and cleaved sialic acids.
-
-
Synthesis of CMP-Sialic Acid Analogues:
-
Synthesize the desired 9-substituted N-acetylneuraminic acid (e.g., 9-azido-Neu5Ac, 9-amino-Neu5Ac, 9-acetamido-Neu5Ac) using established organic chemistry methods.
-
Activate the synthetic sialic acid analogue to its corresponding CMP-glycoside (CMP-9-substituted-Neu5Ac) using a CMP-sialic acid synthetase.
-
-
Enzymatic Transfer to Asialo-Erythrocytes:
-
Incubate the asialo-erythrocytes with the synthesized CMP-sialic acid analogue in the presence of a purified sialyltransferase. The choice of sialyltransferase will determine the linkage of the sialic acid to the cell surface glycans.
-
The reaction mixture should be appropriately buffered and may contain co-factors as required by the enzyme.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for the transfer of the sialic acid analogue.
-
-
Washing and Verification:
-
After incubation, wash the modified erythrocytes to remove unreacted substrates and the enzyme.
-
The successful incorporation of the synthetic sialic acid analogue can be verified using methods such as hemagglutination assays with specific viruses or lectins that recognize the modified sialic acid.
-
Mandatory Visualization
The following diagrams illustrate the conceptual workflow for the synthesis of modified erythrocytes and the interaction of these cells with Influenza C virus.
References
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminic acid - Wikipedia [en.wikipedia.org]
- 3. A synthetic sialic acid analogue is recognized by influenza C virus as a receptor determinant but is resistant to the receptor-destroying enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 9-Amino-N-acetylneuraminic Acid in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) in solution. Due to the limited availability of direct stability data for this compound, this document leverages extensive data from its parent compound, N-acetylneuraminic acid (Neu5Ac), to provide a robust predictive framework. The presence of a primary amine at the C-9 position is expected to influence its stability profile, particularly concerning pH, and this guide will address these potential differences.
Introduction to this compound
This compound is a derivative of N-acetylneuraminic acid, the most common member of the sialic acid family. Sialic acids are terminal monosaccharides on glycan chains of glycoproteins and glycolipids, playing crucial roles in cellular recognition, adhesion, and signaling. The modification at the C-9 position, such as the introduction of an amino group, can significantly alter the biological activity and properties of the sialic acid molecule. This compound serves as a valuable tool in glycobiology research and as a potential building block for the development of novel therapeutics. It can be enzymatically converted to its corresponding CMP-glycoside and incorporated into glycoconjugates, allowing for the modulation of cell surface immunogenicity[1].
Stability of N-acetylneuraminic Acid (Neu5Ac) in Solution
Comprehensive studies on the stability of Neu5Ac provide a strong foundation for understanding the potential behavior of this compound. The stability of Neu5Ac is significantly influenced by pH and temperature.
Effect of pH and Temperature
Neu5Ac exhibits good thermal stability in the pH range of 3.0 to 10.0.[2][3] At neutral pH (7.0), over 99% of the initial Neu5Ac concentration remains even after heating at 121°C for 20 minutes.[2] However, its degradation rate increases significantly in strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions.[2]
The thermal degradation of Neu5Ac follows first-order reaction kinetics at temperatures ranging from 60 to 90°C across acidic and alkaline pH values.
Table 1: Remaining Neu5Ac Content (%) After Heating at Different Temperatures and pH for 6 Hours
| Temperature (°C) | pH 1.0 | pH 2.0 | pH 11.0 | pH 12.0 |
| 60 | 91.5 | 94.5 | 88.1 | 45.1 |
| 70 | 80.3 | 86.2 | 70.5 | 18.2 |
| 80 | 65.1 | 73.8 | 51.3 | 4.6 |
| 90 | 48.0 | 59.6 | 36.0 | 1.5 |
Table 2: Degradation Rate Constants (k x 10-5 s-1) for Neu5Ac at Different Temperatures and pH
| Temperature (°C) | pH 1.0 | pH 2.0 | pH 11.0 | pH 12.0 |
| 60 | 0.41 | 0.26 | 0.60 | 3.68 |
| 70 | 0.99 | 0.69 | 1.62 | 8.00 |
| 80 | 2.00 | 1.40 | 3.09 | 14.34 |
| 90 | 3.41 | 2.29 | 4.74 | 20.10 |
Effect of Oxidizing Agents
The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), can significantly reduce the stability of Neu5Ac, even at otherwise stable pH values (5.0, 7.0, and 9.0). The degradation in the presence of H₂O₂ also follows first-order kinetics.
Table 3: Degradation Rate Constants (k, h-1) for Neu5Ac in the Presence of 4% H₂O₂
| pH | Rate Constant (k) |
| 5.0 | 0.3255 |
| 7.0 | 0.3095 |
| 9.0 | 0.2819 |
Predicted Stability of this compound
The primary amino group at the C-9 position of this compound introduces a basic center, which is expected to influence its stability profile compared to Neu5Ac.
-
pH Stability: The pKa of the amino group will likely result in a different pH-stability profile. In acidic solutions, the amino group will be protonated (-NH₃⁺), which might offer some protection against certain degradation pathways. However, the presence of the amino group could also open up new degradation routes, such as Maillard-type reactions in the presence of reducing sugars.
-
Oxidative Stability: Primary amines can be susceptible to oxidation. Therefore, this compound might be more sensitive to oxidizing agents and conditions than Neu5Ac. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Experimental Protocols
The following are detailed methodologies for assessing the stability of sialic acids in solution, adapted from established protocols for Neu5Ac. These can be directly applied to study this compound.
Stability Study under Different pH and Temperature Conditions
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1.0 to 12.0). Use appropriate buffer systems (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-8, borate for pH 9-10, and NaOH for pH 11-12).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. A typical starting concentration is 1 mg/mL.
-
Incubation: Aliquot the samples into sealed vials and incubate them in temperature-controlled ovens or water baths at various temperatures (e.g., 60, 70, 80, and 90°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each vial. Immediately cool the sample on ice to stop any further degradation.
-
Quantification: Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with appropriate detection (e.g., UV, fluorescence after derivatization, or mass spectrometry).
-
Data Analysis: Plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time to determine the degradation rate constant (k) from the slope of the line.
Analytical Method: HPLC
A robust HPLC method is crucial for accurate quantification.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection:
-
UV Detection: this compound lacks a strong chromophore, so direct UV detection might have low sensitivity.
-
Fluorescence Detection after Derivatization: Derivatization of the amino group with a fluorescent tag (e.g., 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA)) can significantly enhance sensitivity.
-
Mass Spectrometry (MS) Detection: LC-MS provides high sensitivity and selectivity and is an excellent method for quantifying this compound and identifying potential degradation products.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Metabolic and Signaling Pathway of this compound
This diagram illustrates a hypothetical pathway for the incorporation and potential signaling role of this compound, based on known sialic acid metabolism.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion and Recommendations
While direct stability data for this compound is not extensively available, the comprehensive data on its parent compound, Neu5Ac, provides a valuable starting point for formulation and handling. It is predicted that this compound will be most stable in neutral to slightly acidic conditions and at lower temperatures. The presence of the 9-amino group may increase its susceptibility to oxidation and potentially alter its degradation profile at extreme pH values.
For researchers and drug development professionals, it is recommended to:
-
Conduct specific stability studies for this compound under the intended conditions of use, following the protocols outlined in this guide.
-
Store stock solutions of this compound at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and in buffers with a pH between 4 and 7.
-
To minimize oxidation, consider de-gassing solutions and storing them under an inert atmosphere.
-
Utilize high-sensitivity analytical techniques like LC-MS for accurate quantification and identification of any degradation products.
This guide serves as a foundational resource for working with this compound, enabling more informed experimental design and formulation development.
References
Physicochemical Properties of 9-Amino-N-acetylneuraminic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The substitution of the hydroxyl group at the C9 position with an amino group introduces unique chemical properties and biological activities, making it a molecule of significant interest in glycobiology, cancer research, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key biological pathway.
Physicochemical Properties
The introduction of a primary amine at the C9 position significantly alters the chemical nature of the sialic acid backbone, influencing its charge, solubility, and stability. A summary of the known physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₈ | --INVALID-LINK--[1] |
| Molecular Weight | 308.29 g/mol | --INVALID-LINK--[1] |
| CAS Number | 153232-60-1 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder (inferred from related compounds) | |
| Solubility | 10 mM in DMSO | --INVALID-LINK--[1] |
| Expected to be soluble in water (inferred from amino acid and sugar properties) | ||
| pKa | Not experimentally determined. Estimated to have at least two pKa values: one for the carboxylic acid (around 2-3) and one for the C9-amino group (around 9-10). | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are adapted from standard methods for amino acids and sialic acid derivatives.
Determination of pKa by Titration
Principle: The pKa values of the carboxylic acid and the C9-amino group can be determined by monitoring the pH of a solution of this compound as it is titrated with a strong base (e.g., NaOH). The pKa is the pH at which the functional group is half-ionized.
Protocol:
-
Sample Preparation: Prepare a 0.1 M solution of this compound in deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and a calibrated pH electrode.
-
Acidification: Initially, acidify the solution to approximately pH 1.5 with 0.1 M HCl to ensure both the carboxylic acid and amino groups are fully protonated.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise volumes (e.g., 0.1 mL increments).
-
Data Collection: Record the pH after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid (pKa₁) will be the pH at the midpoint of the first equivalence point, and the pKa of the amino group (pKa₂) will be the pH at the midpoint of the second equivalence point.
Determination of Aqueous Solubility
Principle: The equilibrium solubility is determined by measuring the concentration of this compound in a saturated aqueous solution.
Protocol:
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of deionized water in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay like the thiobarbituric acid assay after appropriate derivatization.[2]
-
Calculation: The solubility is expressed as mg/mL or mol/L.
Stability Assessment (pH and Temperature)
Principle: The stability of this compound is assessed by monitoring its degradation over time under different pH and temperature conditions. The stability of the related compound, N-acetylneuraminic acid (Neu5Ac), has been extensively studied and provides a strong basis for this protocol.[3]
Protocol:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Incubation: Incubate aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 37°C, and 60°C).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each condition.
-
Analysis: Immediately analyze the samples by HPLC to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. The degradation kinetics can be determined, and the half-life (t₁/₂) can be calculated. Based on studies of Neu5Ac, this compound is expected to be most stable at neutral to slightly acidic pH and less stable at highly acidic or alkaline pH and elevated temperatures.
Biological Role and Pathway Visualization
A primary biological application of this compound is in the metabolic engineering of cell surface glycans. It serves as a substrate for CMP-sialic acid synthetase, which converts it into the activated sugar nucleotide, CMP-9-amino-NeuAc. This activated form can then be transferred by sialyltransferases onto glycoconjugates on the cell surface, thereby modifying the cell's immunogenic properties.
Metabolic Conversion and Cell Surface Incorporation of this compound
Caption: Metabolic pathway of this compound incorporation into cell surface glycans.
Conclusion
This compound is a valuable tool for researchers in glycobiology and drug development. Its unique physicochemical properties, stemming from the C9-amino group, allow for the specific modification of cell surfaces, which can be leveraged for therapeutic and diagnostic applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and similar sialic acid analogs, facilitating their further development and application.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of 9-Amino-NeuAc into Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycoproteins, proteins post-translationally modified with complex carbohydrate chains (glycans), is crucial for understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses and disease pathogenesis. Sialic acids are typically found at the terminal positions of these glycan chains and play a critical role in mediating molecular interactions. Metabolic glycoengineering offers a powerful tool to study sialoglycoproteins by introducing chemically modified sialic acid analogs into cellular glycans.
This document provides detailed application notes and protocols for the incorporation of a 9-azido derivative of N-acetylneuraminic acid (9-Azido-NeuAc or its precursor, peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) into glycoproteins. The incorporated azide group serves as a bioorthogonal chemical handle, allowing for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, via "click chemistry."[1] This enables the visualization, enrichment, and proteomic analysis of sialoglycoproteins.[2][3]
Principle of the Technology
The metabolic labeling strategy leverages the cell's natural sialic acid biosynthetic pathway.[4] A peracetylated, azide-modified mannosamine derivative (Ac₄ManNAz) is supplied to cells in culture. The acetyl groups enhance its cell permeability.[5] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) is converted into the corresponding 9-azido-sialic acid (SiaNAz). This modified sialic acid is then incorporated into nascent glycan chains of glycoproteins in the Golgi apparatus and transported to the cell surface.
The azide group (-N₃) is biologically inert but can undergo highly specific and efficient bioorthogonal reactions. The most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which allow for the covalent attachment of alkyne-containing probes.
Data Presentation
The efficiency of metabolic labeling can vary depending on the cell type, the concentration of the azido sugar, and the incubation time. The following table summarizes representative quantitative data from published studies.
| Cell Line | Azido Sugar | Concentration (µM) | Incubation Time (hours) | Labeling Efficiency/Observation | Reference |
| BJA-B K20 | ³H-NeuAc (for PAL) | Not Applicable | Not Applicable | ~40–55% of ³H-labeled glycoproteins precipitated by streptavidin | |
| Jurkat | Ac₄ManNAz | 25 | 72 | Successful labeling detected by flow cytometry | |
| HeLa | Ac₄ManNAz | 50 | 48 | Visible fluorescence after click reaction | |
| CHO | 9-azido analogues | Not Specified | Not Specified | Enabled fluorescent imaging of cell-surface sialoglycans | |
| Mouse Brain | 9AzSia (liposome-assisted) | Various | 7 days | Successful in vivo labeling and imaging of brain sialoglycans |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄ManNAz
This protocol describes the metabolic incorporation of an azide group into cell surface sialoglycoproteins using peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
Materials:
-
Cultured cells (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Preparation of Azido Sugar Stock Solution: Prepare a 10-50 mM stock solution of Ac₄ManNAz in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Thaw the Ac₄ManNAz stock solution.
-
Add the stock solution to the cell culture medium to achieve a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS, then detach the cells using a cell scraper or trypsin-EDTA.
-
For suspension cells, centrifuge the cell culture at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar.
-
The cells are now ready for bioorthogonal ligation (Protocol 2).
-
Protocol 2: Bioorthogonal Ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified glycoproteins on cells with an alkyne-containing probe (e.g., alkyne-fluorophore or alkyne-biotin) using CuAAC.
Materials:
-
Azide-labeled cells from Protocol 1
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
PBS, pH 7.4
Procedure:
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh before each use.
-
Dissolve the alkyne-probe in DMSO or water to a final concentration of 1-10 mM.
-
-
Preparation of the Click Reaction Cocktail:
-
In a microcentrifuge tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
-
Labeling Reaction on Live Cells (for cell surface labeling):
-
Resuspend the azide-labeled cells in PBS.
-
Add the alkyne-probe to the cell suspension to a final concentration of 10-100 µM.
-
Add the premixed CuSO₄/THPTA solution to the cell suspension.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Labeling Reaction on Cell Lysates:
-
Lyse the azide-labeled cells using a suitable lysis buffer.
-
To the cell lysate, add the alkyne-probe.
-
Add the premixed CuSO₄/THPTA solution.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1 hour.
-
-
Washing:
-
Wash the cells or the protein pellet (from lysate precipitation) three times with cold PBS to remove excess reagents.
-
-
Downstream Analysis: The labeled cells or glycoproteins are now ready for analysis by flow cytometry, fluorescence microscopy, or enrichment and proteomic analysis.
Visualization of Workflows and Pathways
Caption: Experimental workflow for metabolic labeling and analysis.
Caption: Metabolic pathway for 9-Azido-NeuAc incorporation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| No or Weak Signal | Inefficient metabolic incorporation of the azido sugar. | - Optimize azido sugar concentration and incubation time for your specific cell line. - Ensure cell viability is not compromised by the azido sugar; perform a toxicity assay. - Use a fresh stock of the azido sugar. | |
| Inefficient bioorthogonal ligation. | - Prepare fresh click chemistry or Staudinger ligation reagents, especially sodium ascorbate for CuAAC. - Optimize the reaction time and temperature. - Ensure the alkyne-probe is of high quality and concentration. | ||
| High Background Signal | Non-specific binding of the detection probe. | - Perform thorough washing steps after the bioorthogonal ligation to remove any unbound probe. - Include appropriate controls (e.g., cells not treated with azido sugar but subjected to the click reaction). | |
| Reaction of the probe with other cellular components. | - For live-cell labeling, consider using copper-free click chemistry (SPAAC) with DBCO or other cyclooctyne reagents to avoid copper toxicity and potential non-specific reactions. - If using CuAAC, ensure the use of a copper-chelating ligand like THPTA to minimize non-specific copper interactions. | ||
| Cell Toxicity | High concentration of the azido sugar. | - Reduce the concentration of the azido sugar and/or the incubation time. - Perform a dose-response curve to determine the optimal, non-toxic concentration. | |
| Toxicity of the click chemistry reagents (especially copper). | - For live-cell applications, use copper-free click chemistry (SPAAC). - If CuAAC is necessary, minimize the reaction time and ensure the use of a biocompatible, stabilizing ligand. |
References
- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 9-Amino-NeuAc as a Probe for Glycan Imaging
Introduction
Glycosylation is a critical post-translational modification that influences a vast array of biological processes, from protein folding and stability to cell-cell recognition and immune responses.[1][2] Sialic acids are typically found at the outermost termini of glycan chains on glycoproteins and glycolipids, playing a pivotal role in these interactions.[3][4] Metabolic Glycoengineering (MGE) is a powerful technique that enables the introduction of chemically modified monosaccharides into cellular glycans.[5] By feeding cells unnatural sugar analogs, the cell's own biosynthetic machinery incorporates these probes into glycoconjugates. This approach allows for the visualization and study of glycan dynamics in living systems.
This document details the use of 9-amino-N-acetylneuraminic acid (9-Amino-NeuAc), a sialic acid analog, as a versatile probe for glycan imaging. The primary amino group at the C-9 position serves as a chemical handle for bioorthogonal ligation, allowing for the attachment of various reporter molecules, such as fluorophores, for imaging and proteomic studies.
Principle of the Method
The methodology involves a two-stage process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Labeling : Cells are cultured with a precursor molecule, typically a peracetylated N-acylmannosamine analog (e.g., Ac4ManNAz), which is a precursor to the corresponding sialic acid. This precursor is taken up by the cells and processed through the sialic acid biosynthetic pathway, resulting in the incorporation of the modified sialic acid (e.g., 9-azido-NeuAc) onto cell surface glycans. The azido group can then be reduced to an amino group, yielding this compound. Alternatively, 9-amino-modified precursors can be used.
-
Bioorthogonal Ligation & Detection : The newly introduced amino groups on the cell surface glycans are inert to biological processes. They can be specifically targeted with an exogenously supplied probe, such as an N-hydroxysuccinimide (NHS)-ester-functionalized fluorophore. This reaction forms a stable amide bond, covalently linking the fluorescent reporter to the modified sialoglycans, enabling visualization by fluorescence microscopy or quantification by flow cytometry.
Applications
-
Imaging Cell Surface Glycans : Visualize the distribution and dynamics of sialoglycans on living cells, providing insights into the architecture of the glycocalyx.
-
Proteomic Profiling : The amino group can be tagged with biotin, enabling the enrichment and subsequent identification of sialoglycoproteins by mass spectrometry.
-
Studying Pathogen-Host Interactions : Remodeling cell surfaces with specific sialoglycoforms can modulate binding affinity for pathogens and toxins, allowing for detailed investigation of these interactions.
-
Monitoring Glycan Expression : The technique can be used to monitor changes in glycan expression during cellular processes like differentiation, malignant transformation, or in response to drug treatment.
Quantitative Data
The efficiency of metabolic glycoengineering depends on the acceptance of modified substrates by the enzymes in the sialic acid biosynthetic pathway. The Michaelis-Menten constant (Km) indicates the affinity of an enzyme for its substrate, with lower values suggesting higher affinity.
| Substrate (NeuAc Analog) | Enzyme | Km (mM) | Organism/Tissue | Reference |
| NeuAc (Natural) | CMP-sialic acid synthase | 1.4 | Bovine Brain | |
| This compound | CMP-sialic acid synthase | 0.8 | Bovine Brain | |
| 9-Acetamido-NeuAc | CMP-sialic acid synthase | 1.3 | Bovine Brain | |
| 9-Azido-NeuAc | CMP-sialic acid synthase | 4.6 | Bovine Brain |
Table 1: Enzyme kinetics for CMP-sialic acid synthase with various 9-substituted NeuAc analogs. The enzyme shows a comparable or even higher affinity for 9-amino and 9-acetamido analogs compared to the natural substrate, while affinity for the 9-azido analog is lower.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the metabolic incorporation of a sialic acid analog into the cell surface glycans of adherent mammalian cells. This example uses an azido-precursor (Ac4ManNAz) which is subsequently reduced, as it is a commonly available starting material.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Dithiothreitol (DTT)
Procedure:
-
Cell Seeding : Plate cells at a desired density on culture plates or glass coverslips and allow them to adhere and grow for 24 hours under standard culture conditions (37°C, 5% CO₂).
-
Prepare Labeling Medium : Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM). Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Metabolic Labeling : Aspirate the existing medium from the cells and replace it with the Ac4ManNAz-containing labeling medium.
-
Incubation : Incubate the cells for 48-72 hours at 37°C with 5% CO₂ to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
Wash Cells : After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated sugar analog.
-
Reduction of Azide to Amine : To convert the incorporated 9-azido-sialic acid to 9-amino-sialic acid, incubate the cells with a freshly prepared solution of 5 mM DTT in PBS for 30 minutes at 37°C.
-
Final Wash : Wash the cells three times with cold PBS to remove excess DTT. The cells are now ready for fluorescent labeling.
Protocol 2: Fluorescence Labeling of this compound Modified Glycans
This protocol details the covalent labeling of the cell surface amino groups with an amine-reactive fluorescent dye.
Materials:
-
Metabolically labeled cells from Protocol 1
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous DMSO
-
PBS (pH 8.0-8.5 is optimal for NHS ester reactions)
Procedure:
-
Prepare Dye Solution : Prepare a 1-5 mM stock solution of the NHS-ester dye in anhydrous DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.
-
Prepare Labeling Buffer : Dilute the dye stock solution into PBS (pH 8.0) to a final concentration of 10-100 µM.
-
Labeling Reaction : Add the dye-containing labeling buffer to the washed cells from Protocol 1. Ensure the cells are completely covered.
-
Incubation : Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Wash : Aspirate the labeling buffer and wash the cells extensively (at least three to five times) with cold PBS to remove all non-reacted fluorescent dye.
-
Fixation (Optional) : If imaging fixed cells, incubate with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Imaging : The cells are now fluorescently labeled and ready for imaging using fluorescence microscopy.
Protocol 3: Cellular Imaging by Fluorescence Microscopy
This protocol provides a general guideline for visualizing the labeled sialoglycans.
Materials:
-
Fluorescently labeled cells from Protocol 2
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter for Alexa Fluor 488)
Procedure:
-
Sample Preparation : If using coverslips, carefully mount them onto a microscope slide using a drop of mounting medium. If using a culture plate, ensure the bottom is suitable for imaging.
-
Microscope Setup : Turn on the fluorescence microscope and allow the lamp to warm up. Select the appropriate objective lens (e.g., 40x or 60x oil immersion).
-
Focusing : First, focus on the cells using brightfield or DIC optics.
-
Image Acquisition : Switch to the fluorescence channel corresponding to your chosen dye (e.g., blue excitation and green emission for Alexa Fluor 488). Adjust the exposure time to obtain a clear signal without saturating the detector. Capture images of the cell surface fluorescence.
-
Counterstain Imaging (Optional) : If a nuclear counterstain like DAPI was used, switch to the appropriate DAPI filter set to visualize the cell nuclei.
-
Image Analysis : Merge the captured images to show the localization of the labeled glycans in relation to the cell and its nucleus. Analyze the fluorescence intensity and distribution as required.
References
- 1. Glycan Imaging Mass Spectrometry: Progress in Developing Clinical Diagnostic Assays for Tissues, Biofluids and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling Using 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of cell surface glycans is a powerful technique for studying cellular recognition, adhesion, signaling, and disease progression. Sialic acids, as terminal monosaccharides on many glycoconjugates, are particularly important in these processes.[1][2][3] Metabolic glycoengineering offers a robust method to introduce modified monosaccharides with unique chemical functionalities into the cellular glycan structures. This document provides detailed protocols for the fluorescent labeling of cell surfaces using 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a synthetic analog of the natural sialic acid, N-acetylneuraminic acid (Neu5Ac).
The protocol is a two-step process. First, cells are cultured with a precursor of this compound, which is metabolically incorporated into cell surface sialoglycans, presenting a primary amine group. Second, this amine group is chemoselectively labeled with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester-conjugated fluorophore. This method allows for the specific and covalent attachment of a wide range of fluorescent probes to the cell surface, enabling applications in flow cytometry, fluorescence microscopy, and high-content screening.
Data Presentation
The efficiency of metabolic incorporation and subsequent fluorescent labeling can be influenced by several factors, including cell type, concentration of the sugar analog, incubation time, and the choice of fluorescent dye. The following tables provide a summary of typical starting concentrations and conditions, which should be optimized for each specific experimental system.
Table 1: Recommended Concentration Ranges for Metabolic Labeling and Fluorescent Dye Conjugation
| Reagent | Typical Concentration Range | Incubation Time | Incubation Temperature |
| This compound precursor (e.g., peracetylated form) | 25 - 100 µM | 2 - 3 days | 37°C |
| Amine-reactive fluorescent dye (e.g., NHS ester) | 10 - 100 µg/mL | 30 - 60 minutes | Room Temperature or 4°C |
Table 2: Example of Expected Labeling Efficiency (Hypothetical)
| Cell Line | This compound Precursor Concentration (µM) | Fluorescent Dye | Labeling Efficiency (%) |
| HeLa | 50 | Alexa Fluor 488 NHS Ester | 60 - 80 |
| Jurkat | 75 | Cy5 NHS Ester | 50 - 70 |
| CHO | 50 | FITC | 65 - 85 |
Note: The labeling efficiency is defined as the percentage of fluorescently positive cells as determined by flow cytometry compared to a negative control.
Experimental Protocols
Part 1: Metabolic Incorporation of this compound
This protocol describes the introduction of this compound into the cell surface glycans of cultured mammalian cells. To enhance cell permeability, a peracetylated form of the this compound precursor is often used.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated 9-Amino-N-acetylmannosamine (Ac4ManN-9-NH2) or a similar cell-permeable precursor of this compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture plates or flasks
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 50-60% confluency.
-
Preparation of this compound Precursor Stock Solution: Prepare a 100 mM stock solution of the peracetylated this compound precursor in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Dilute the stock solution of the this compound precursor in complete culture medium to the desired final concentration (e.g., 25-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the this compound precursor.
-
Incubate the cells for 2-3 days in a CO2 incubator at 37°C.
-
-
Cell Harvesting (for suspension cells) or Washing (for adherent cells):
-
Suspension cells: Centrifuge the cell suspension to pellet the cells. Wash the cell pellet twice with ice-cold PBS.
-
Adherent cells: Gently wash the cells three times with ice-cold PBS.
-
Part 2: Fluorescent Labeling of Cell Surface Amines
This protocol describes the covalent attachment of an amine-reactive fluorescent dye to the primary amine groups introduced on the cell surface by this compound.
Materials:
-
Cells with metabolically incorporated this compound (from Part 1)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy®5 NHS Ester)
-
Anhydrous DMSO or DMF
-
Labeling Buffer: Amine-free buffer, such as PBS, pH 8.0-8.5. Crucially, avoid Tris-based buffers as they contain primary amines that will compete with the labeling reaction.
-
Quenching Buffer: 100 mM glycine or Tris in PBS
-
Bovine Serum Albumin (BSA) solution (e.g., 1% in PBS) for blocking (optional)
Protocol:
-
Preparation of Fluorescent Dye Stock Solution: Prepare a 1-10 mg/mL stock solution of the amine-reactive fluorescent dye in anhydrous DMSO or DMF. Protect from light.
-
Cell Preparation:
-
Resuspend the washed cells from Part 1 in ice-cold, amine-free labeling buffer (pH 8.0-8.5) at a concentration of 1-10 x 10^6 cells/mL.
-
-
Fluorescent Labeling Reaction:
-
Add the fluorescent dye stock solution to the cell suspension to a final concentration of 10-100 µg/mL.
-
Incubate for 30-60 minutes at room temperature or 4°C, with gentle agitation and protected from light.
-
-
Quenching the Reaction:
-
Add quenching buffer to the cell suspension to a final concentration of 10-100 mM.
-
Incubate for 10-15 minutes at room temperature to quench any unreacted dye.
-
-
Washing:
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells three times with ice-cold PBS (optionally containing 1% BSA to reduce non-specific binding).
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., PBS for flow cytometry or imaging medium for microscopy).
-
Analyze the labeled cells using flow cytometry or fluorescence microscopy.
-
Visualizations
Caption: Experimental workflow for fluorescent labeling using this compound.
Caption: Involvement of sialic acids in cell signaling pathways.
References
Application Notes: Click Chemistry with 9-Amino-NeuAc Derivatives for Sialoglycan Analysis
This document provides detailed application notes and protocols for the use of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) derivatives in conjunction with click chemistry. This powerful bioorthogonal strategy enables the detection, visualization, and proteomic profiling of sialoglycans in various biological contexts.
Introduction to Metabolic Glycan Labeling with 9-Azido-NeuAc
Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing critical roles in cell-cell communication, pathogen recognition, and cancer metastasis.[1] The study of these molecules, known as the "sialome," has been significantly advanced by metabolic glycan labeling.
This technique utilizes the cell's own biosynthetic pathways to incorporate an unnatural sugar analog, such as a 9-azido derivative of sialic acid, into cellular glycoconjugates.[2][3] The most common precursor is the cell-permeable, peracetylated form of N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized into the corresponding 9-azido-sialic acid (SiaNAz).[4]
Once incorporated, the azido group serves as a bioorthogonal chemical handle. It does not interfere with biological processes but can be specifically targeted by a complementary probe (e.g., a fluorescent dye or biotin) functionalized with an alkyne or a strained cyclooctyne.[5] This highly specific covalent reaction, known as "click chemistry," allows for the robust labeling and subsequent analysis of sialylated biomolecules.
Key Applications
-
Visualization of Sialoglycans: Labeled sialoglycans can be visualized in cells and tissues using fluorescence microscopy or quantified on the cell surface using flow cytometry. This is typically achieved by clicking the azide-modified glycans with a fluorophore-alkyne conjugate. This method provides spatiotemporal information on glycan localization and expression.
-
Proteomic Profiling of Sialoglycoproteins: By using a biotin-alkyne probe, azide-labeled sialoglycoproteins can be captured and enriched from cell lysates for identification and quantification by mass spectrometry. This has proven effective for discovering N-sialoglycoproteins that are upregulated in invasive cancer cells.
-
In Vivo Sialoglycan Imaging: The strategy has been extended to living animals. For instance, a liposome-assisted delivery system has been used to shuttle 9-azido sialic acid into the mouse brain, allowing for the metabolic labeling and visualization of brain sialoglycans in vivo.
-
Virology and Host-Pathogen Interactions: Many viruses, including influenza, use sialic acids as receptors for entry into host cells. Metabolic labeling with 9-azido-NeuAc derivatives provides a powerful tool to study these interactions, track viral binding, and investigate the role of specific sialoglycans in infection.
Quantitative Data
The efficiency of labeling and the required reagent concentrations are critical for successful experiments. The following tables summarize key quantitative data gathered from the literature.
Table 1: Comparative Metabolic Labeling Efficiency of Sialic Acid Analogs
| Precursor (50 µM) | Cell Line | Labeling Efficiency (% of Total Sialic Acid) | Reference |
| Ac4ManNAz (Azide) | LNCaP (Prostate Cancer) | 51% | |
| Ac4ManNAl (Alkyne) | LNCaP (Prostate Cancer) | 78% | |
| Ac4ManNAz (Azide) | Jurkat (T-lymphocyte) | 48% | |
| Ac4ManNAl (Alkyne) | Jurkat (T-lymphocyte) | 72% | |
| Ac4ManNAz (Azide) | HL-60 (Promyeloblast) | 39% | |
| Ac4ManNAl (Alkyne) | HL-60 (Promyeloblast) | 65% |
This table highlights that in several cell lines, the alkyne-modified precursor (Ac4ManNAl) demonstrates substantially higher incorporation efficiency into glycoconjugates compared to its azide counterpart (Ac4ManNAz).
Table 2: Typical Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration | Incubation Time | Cell Type / System | Reference |
| Metabolic Labeling | Ac4ManNAz | 10 - 100 µM | 1 - 3 days | Cultured Mammalian Cells | |
| 9AzSia (Liposomal) | 0.70 mmol/kg (daily) | 7 days | In vivo (Mouse) | ||
| SPAAC (Live Cells) | DBCO-Fluorophore | 25 - 100 µM | 30 - 60 min | Cultured Mammalian Cells | |
| CuAAC (Live Cells) | Alkyne-Fluorophore | 25 µM | 1 - 5 min | Jurkat Cells | |
| CuSO4 | 50 µM | 1 - 5 min | Jurkat Cells | ||
| THPTA (Ligand) | 250 µM | 1 - 5 min | Jurkat Cells | ||
| Sodium Ascorbate | 2.5 mM | 1 - 5 min | Jurkat Cells | ||
| CuAAC (Cell Lysate) | Alkyne-Probe | 20 µL of 2.5 mM | 30 min | Protein Lysate | |
| CuSO4 | 20 µL of 20 mM | 30 min | Protein Lysate | ||
| THPTA (Ligand) | 10 µL of 100 mM | 30 min | Protein Lysate | ||
| Sodium Ascorbate | 10 µL of 300 mM | 30 min | Protein Lysate |
Experimental Protocols
Here we provide detailed protocols for the metabolic labeling and subsequent click chemistry-based detection of sialoglycans.
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Ac4ManNAz
This protocol describes the incorporation of azide-functionalized sialic acids into the glycocalyx of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., coverslips for microscopy or multi-well plates for flow cytometry) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Ac4ManNAz Stock: Prepare a 10-100 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution directly into fresh, pre-warmed complete culture medium to a final concentration of 10-50 µM. Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Culture the cells for 1 to 3 days under standard conditions (e.g., 37°C, 5% CO2). This allows for the metabolic conversion of Ac4ManNAz and its incorporation into cellular glycans.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for click chemistry labeling.
Protocol 2: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for labeling live cells for fluorescence microscopy or flow cytometry.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor545)
-
PBS or serum-free medium
Procedure:
-
Prepare Staining Solution: Prepare a solution of the DBCO-fluorophore in PBS or serum-free medium at the desired final concentration (e.g., 25-100 µM).
-
Labeling Reaction: Add the staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove the unreacted fluorescent probe.
-
Analysis:
-
For Microscopy: If cells were grown on coverslips, you may now fix them with 4% paraformaldehyde, counterstain nuclei with DAPI if desired, and mount for imaging.
-
For Flow Cytometry: Detach the cells using a gentle, non-enzymatic dissociation buffer, resuspend in flow cytometry buffer, and analyze immediately.
-
Protocol 3: Sialoglycoprotein Labeling in Cell Lysates via CuAAC
This protocol uses copper-catalyzed click chemistry (CuAAC) to label sialoglycoproteins in a cell lysate, which is suitable for analysis by SDS-PAGE and subsequent in-gel fluorescence scanning or western blotting (if using a biotin-alkyne).
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
Procedure:
-
Cell Lysis: Harvest and wash the azide-labeled cells. Lyse the cell pellet with an appropriate lysis buffer on ice. Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration of the lysate.
-
Prepare Click Reagents: Prepare fresh stock solutions: 100 mM THPTA in water, 20 mM CuSO4 in water, and 300 mM Sodium Ascorbate in water. Prepare a 2.5 mM solution of the alkyne-probe in DMSO or water.
-
Reaction Assembly: In a microfuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS buffer
-
20 µL of 2.5 mM alkyne-probe
-
-
Add Catalyst Components:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
-
Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Analysis: The proteins in the lysate are now click-labeled and ready for downstream analysis, such as SDS-PAGE. The labeled proteins can be visualized by in-gel fluorescence or, if a biotin probe was used, transferred to a membrane and detected with streptavidin-HRP.
Visualizations and Workflows
The following diagrams illustrate the key processes involved in labeling sialoglycans using 9-azido-NeuAc derivatives.
Caption: Workflow for labeling cell surface sialoglycans.
Caption: Cellular processing of the Ac4ManNAz precursor.
Caption: Comparison of SPAAC and CuAAC click reactions.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic and site-specific analysis of N-sialoglycosylated proteins on the cell surface by integrating click chemistry and MS-based proteomics - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Utilizing 9-Amino-NeuAc for Advanced Cell Surface Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface engineering is a powerful strategy for modifying cellular behavior, enhancing targeting specificity, and developing novel therapeutic approaches. Sialic acids, as terminal residues of glycan chains on the cell surface, play a crucial role in various biological processes, including cell-cell recognition, signaling, and pathogen binding. 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a synthetic analog of the common sialic acid, N-acetylneuraminic acid (Neu5Ac), where the hydroxyl group at the C-9 position is replaced by an amino group. This modification provides a unique chemical handle for bio-orthogonal conjugation, allowing for the specific attachment of molecules such as drugs, imaging agents, and targeting ligands to the cell surface.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell surface engineering through two primary methodologies: metabolic glycoengineering and enzymatic labeling.
Principle of this compound Incorporation
There are two main strategies for incorporating this compound into the glycans of living cells:
-
Metabolic Glycoengineering: In this approach, cells are fed a peracetylated derivative of a 9-azido-sialic acid precursor, which is a precursor to this compound. The cells' metabolic machinery processes this precursor, ultimately incorporating 9-azido-sialic acid into cell surface glycans. The azide group can then be reduced to an amine (this compound) or used directly for bio-orthogonal "click" chemistry reactions. This method allows for the global modification of sialoglycans throughout the cell.
-
Enzymatic Labeling: This method offers a more direct and specific modification of cell surface glycans. It involves the use of sialyltransferases, enzymes that transfer sialic acid from a donor substrate (CMP-sialic acid) to an acceptor glycan on the cell surface. By providing a chemically synthesized CMP-9-Amino-NeuAc donor, specific cell surface glycoproteins or glycolipids can be tagged with this compound. This technique is particularly useful for modifying specific glycan structures recognized by the chosen sialyltransferase.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several research and therapeutic areas:
-
Targeted Drug Delivery: The amino group on this compound can be conjugated to drugs or drug-loaded nanoparticles, enabling targeted delivery to specific cell populations.
-
Cell Imaging: Fluorescent dyes can be attached to the amino group, allowing for the visualization and tracking of labeled cells in vitro and in vivo.
-
Probing Glycan-Protein Interactions: By modifying the 9-position of sialic acid, researchers can study the binding specificities and functional consequences of interactions between sialoglycans and sialic acid-binding proteins (Siglecs).[1]
-
Modulating Cellular Adhesion: Altering the terminal sialic acid can impact cell-cell and cell-matrix interactions, providing a method to study and potentially control cellular adhesion.
-
Immunomodulation: As cell surface glycans are critical for immune recognition, modifying them with this compound and subsequent conjugation can be used to modulate immune responses.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the use of this compound and its derivatives in cell surface engineering.
| Parameter | Molecule | Cell Type | Value | Reference |
| Incorporation Efficiency | This compound | Human Erythrocytes, Lymphoblastic IM-9 cells | Slightly reduced compared to NeuAc, 9-Acetamido-NeuAc, and 9-Azido-NeuAc | [2] |
| Binding Affinity (KD) | 5-acetamido-9-amino-3,5,9-trideoxy-D-glycero-D-galacto-nonulosonic acid | SSS-membrane protein | 60 x 10⁻⁶ M | [3] |
| Enzyme Kinetics (Km) | This compound | CMP-sialic acid synthase (bovine brain) | Varied from 0.8 mM to 4.6 mM for different 9-substituted analogs | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surfaces with a this compound Precursor
This protocol is adapted from general metabolic glycoengineering procedures. It utilizes a peracetylated 9-azido-N-acetylmannosamine (Ac₄ManNAz) precursor, which is commercially available and is metabolically converted to 9-azido-sialic acid and incorporated into cell surface glycans. The azide can then be reduced to an amine.
Materials:
-
Mammalian cells of interest (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Peracetylated 9-azido-N-acetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Fixation and permeabilization buffers (if performing intracellular staining)
-
Fluorescent dye with an amine-reactive group (e.g., NHS-ester or isothiocyanate)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, T-75 flasks) and allow them to adhere and reach 50-70% confluency.
-
Preparation of Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a 10 mM stock solution.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. Culture the cells for 2-3 days to allow for metabolic incorporation of the azido sugar.
-
Cell Harvesting: Gently wash the cells with PBS twice. Harvest the cells using standard methods (e.g., trypsinization for adherent cells).
-
Reduction of Azide to Amine:
-
Resuspend the cell pellet in PBS.
-
Add TCEP to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours.
-
Wash the cells twice with PBS to remove excess TCEP.
-
-
Fluorescent Labeling:
-
Resuspend the cells in PBS.
-
Add the amine-reactive fluorescent dye at a concentration recommended by the manufacturer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry or fluorescence microscopy to confirm successful labeling.
Protocol 2: Enzymatic Labeling of Cell Surfaces with this compound
This protocol describes the direct enzymatic transfer of this compound to cell surface glycans using a sialyltransferase.
Materials:
-
Cells of interest
-
CMP-9-Amino-NeuAc (donor substrate)
-
Recombinant sialyltransferase (e.g., α2,6-sialyltransferase or α2,3-sialyltransferase, chosen based on the target glycan)
-
Reaction buffer appropriate for the chosen sialyltransferase (typically contains a buffered saline solution with divalent cations like Mn²⁺ or Mg²⁺)
-
PBS
-
Fluorescent dye with an amine-reactive group
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with cold PBS. Resuspend the cells in the sialyltransferase reaction buffer.
-
Enzymatic Reaction:
-
To the cell suspension, add CMP-9-Amino-NeuAc to a final concentration of 0.1-1 mM.
-
Add the recombinant sialyltransferase to a final concentration of 10-100 mU/mL.
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle agitation.
-
-
Washing: Wash the cells three times with cold PBS to remove unreacted substrates and the enzyme.
-
Fluorescent Labeling:
-
Resuspend the cells in PBS.
-
Add the amine-reactive fluorescent dye at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
-
Analysis: Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Metabolic labeling workflow for cell surface engineering with this compound.
Caption: Enzymatic labeling workflow for cell surface modification with this compound.
Potential Impact on Cell Signaling
While direct and extensive studies on the signaling consequences of incorporating this compound are limited, it is crucial to consider the potential downstream effects. Sialic acids are recognized by Siglecs, a family of I-type lectins that mediate cell-cell interactions and regulate signaling in the immune system. Modification at the C-9 position of sialic acid can alter the binding affinity of Siglecs.[1] For instance, a derivative of 9-amino-sialic acid has shown a different binding affinity for the SSS-membrane protein compared to the natural ligand. Such alterations in receptor engagement could potentially modulate downstream signaling cascades, including those involved in cell proliferation, apoptosis, and immune activation or inhibition. Researchers should, therefore, carefully evaluate the functional consequences of cell surface modification with this compound in their specific experimental system.
Conclusion
This compound is a versatile chemical tool for cell surface engineering, offering a unique handle for the attachment of various molecular entities. The choice between metabolic and enzymatic labeling strategies will depend on the specific research goals, with metabolic labeling providing global cell modification and enzymatic labeling offering more targeted modification of specific glycan structures. The provided protocols and data serve as a foundation for researchers to design and implement their own cell surface engineering experiments. Further investigation into the precise impact of this compound incorporation on cellular signaling and function will undoubtedly open up new avenues for its application in basic research and therapeutic development.
References
- 1. 9-AAA inhibits growth and induces apoptosis in human melanoma A375 and rat prostate adenocarcinoma AT-2 and Mat-LyLu cell lines but does not affect the growth and viability of normal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of cell surfaces by enzymatic introduction of special sialic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Activation and transfer of novel synthetic 9-substituted sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Glycan Interactions Using 9-Amino-NeuAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, the terminal monosaccharides on many cell surface glycans, are critical mediators of a vast array of biological processes, from cell-cell recognition and signaling to pathogen invasion. The study of interactions between sialylated glycans and their cognate binding proteins (lectins, antibodies, viral hemagglutinins) is therefore of paramount importance in fundamental biology and for the development of novel therapeutics. 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a valuable chemical tool for these investigations. As a derivative of the common sialic acid N-acetylneuraminic acid (Neu5Ac), it can be metabolically or chemoenzymatically incorporated into glycans. The introduction of a primary amine at the C-9 position provides a unique chemical handle for a variety of applications, including fluorescent labeling for imaging, crosslinking for the identification of binding partners, and immobilization for binding assays.
These application notes provide an overview of the utility of this compound and detailed protocols for its use in studying protein-glycan interactions.
Key Applications
-
Fluorescent Labeling and Imaging: The primary amine of this compound can be readily conjugated to amine-reactive fluorescent dyes (e.g., NHS esters), enabling the visualization of sialylated glycans in cells and tissues.
-
Identifying Binding Partners via Crosslinking: Using homobifunctional, amine-reactive crosslinkers like BS3, this compound incorporated into a glycan can be covalently linked to interacting proteins, allowing for their subsequent isolation and identification by mass spectrometry.
-
Quantitative Binding Analysis: Glycans functionalized with this compound can be immobilized on sensor surfaces for quantitative analysis of protein binding kinetics and affinity using techniques such as Surface Plasmon Resonance (SPR).
-
Probing Viral-Host Interactions: As many viruses utilize sialic acids as receptors for entry into host cells, this compound and its derivatives can be used to study these interactions and to screen for inhibitors.
Data Presentation
The following tables summarize quantitative data from studies investigating the role of sialic acid derivatives in protein-glycan interactions.
Table 1: Inhibitory Activity of Sialic Acid Derivatives against Newcastle Disease Virus (NDV) Neuraminidase
| Compound | Description | IC50 (µM) |
| 9 | C4, C5-substituted 2,3-unsaturated sialic acid derivative | 0.47 |
| 10 | C4, C5-substituted 2,3-unsaturated sialic acid derivative | 0.09 |
| 23 | C4, C5-substituted 2,3-unsaturated sialic acid derivative | 0.13 |
| 24 | C4, C5-substituted 2,3-unsaturated sialic acid derivative | 0.17 |
Data from a study on the inhibition of viral neuraminidase activity, demonstrating the utility of sialic acid derivatives in antiviral research.[1]
Table 2: Viral Binding Inhibition by Sialic Acid Derivatives
| Compound | Description | IC50 (µM) |
| 9 | C4, C5-substituted 2,3-unsaturated sialic acid derivative | 23 |
| 10 | C4, C5-substituted 2,3-unsaturated sialic acid derivative | 4 |
| 23 | C4, C5-substituted 2,3-unsaturated sialic acid derivative | 24 |
| 24 | C4, C5-substituted 2,3-unsaturated sialic acid derivative | 15 |
| Zanamivir | Reference Antiviral | >100 |
This table illustrates the effectiveness of sialic acid derivatives in preventing viral binding to host cells, a critical step in infection.[2]
Experimental Protocols
Protocol 1: Chemoenzymatic Incorporation and Fluorescent Labeling of this compound on Live Cells
This protocol describes the enzymatic addition of this compound to cell surface glycans, followed by fluorescent labeling for visualization.
Materials:
-
Cells of interest (e.g., CHO cells)
-
CMP-9-azido-NeuAc
-
Sialyltransferase (e.g., ST6Gal1 for α2-6 linkages)
-
Tris-buffered saline (TBS)
-
Reducing agent (e.g., TCEP)
-
Amine-reactive fluorescent dye with an NHS ester (e.g., Alexa Fluor 488 NHS Ester)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Cell Culture: Culture cells to confluency in an appropriate vessel (e.g., 6-well plate).
-
Chemoenzymatic Labeling with Azide:
-
Wash cells twice with cold TBS.
-
Prepare a labeling solution containing CMP-9-azido-NeuAc and sialyltransferase in TBS.
-
Incubate cells with the labeling solution for 1-2 hours at 37°C.
-
Wash cells three times with cold TBS to remove unreacted reagents.
-
-
Reduction of Azide to Amine:
-
Incubate the azide-labeled cells with a reducing agent (e.g., 1 mM TCEP in PBS) for 1 hour at room temperature to convert the azide group to a primary amine (this compound).
-
Wash cells three times with cold PBS.
-
-
Fluorescent Labeling:
-
Prepare a solution of the amine-reactive fluorescent dye in PBS according to the manufacturer's instructions.
-
Incubate the cells with the dye solution for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS containing 1% BSA to quench any unreacted dye and block non-specific binding.
-
Wash cells a final three times with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen dye.
-
Chemoenzymatic labeling and imaging workflow.
Protocol 2: Crosslinking of this compound Labeled Glycans to Interacting Proteins
This protocol details the use of the amine-reactive crosslinker BS3 to covalently link this compound on a glycoprotein to its binding partner.
Materials:
-
Cells with surface this compound (prepared as in Protocol 1, steps 1-3) or purified glycoprotein containing this compound.
-
Protein of interest (binding partner).
-
Bis(sulfosuccinimidyl) suberate (BS3).
-
Crosslinking buffer (e.g., PBS, pH 7.4).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Lysis buffer for cell-based assays.
-
SDS-PAGE reagents.
-
Western blot reagents or mass spectrometer.
Procedure:
-
Preparation:
-
For cell-based crosslinking, wash this compound labeled cells three times with ice-cold crosslinking buffer.
-
For in vitro crosslinking, mix the purified this compound glycoprotein and the protein of interest in the crosslinking buffer.
-
-
Crosslinking Reaction:
-
Prepare a fresh solution of BS3 in the crosslinking buffer.
-
Add the BS3 solution to the cell suspension or protein mixture to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Analysis:
-
For cell-based assays: Pellet the cells, wash with PBS, and lyse the cells.
-
For in vitro assays: The sample is ready for analysis.
-
-
Analysis:
-
SDS-PAGE and Western Blot: Separate the crosslinked products by SDS-PAGE and detect the complex by Western blotting using an antibody against the protein of interest. A higher molecular weight band corresponding to the crosslinked complex should be visible.
-
Mass Spectrometry: For identification of unknown binding partners, the crosslinked complex can be excised from an SDS-PAGE gel, digested with trypsin, and analyzed by LC-MS/MS.
-
Protein-glycan crosslinking workflow.
Protocol 3: Quantitative Analysis of Protein-Glycan Interactions using Surface Plasmon Resonance (SPR)
This protocol outlines the immobilization of a this compound containing glycan onto an SPR sensor chip for the quantitative analysis of protein binding.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Amine coupling kit (containing NHS, EDC, and ethanolamine).
-
Purified glycan containing this compound.
-
Purified protein of interest (analyte).
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
Procedure:
-
Chip Activation:
-
Equilibrate the sensor chip with running buffer.
-
Inject a mixture of NHS and EDC to activate the carboxymethylated dextran surface.
-
-
Glycan Immobilization:
-
Dissolve the this compound glycan in the immobilization buffer.
-
Inject the glycan solution over the activated chip surface. The primary amine of the this compound will form a stable amide bond with the activated surface.
-
The desired level of immobilization can be monitored in real-time.
-
-
Deactivation:
-
Inject ethanolamine to deactivate any remaining active esters on the chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the protein of interest (analyte) in running buffer over the immobilized glycan surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between analyte injections if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Surface Plasmon Resonance (SPR) workflow.
Conclusion
This compound is a versatile and powerful tool for the study of protein-glycan interactions. The primary amine at the C-9 position allows for a range of chemical biology approaches, from fluorescent imaging to crosslinking and quantitative binding studies. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of the complex world of glycobiology. By adapting these methods, scientists can gain deeper insights into the roles of sialic acids in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
Application Notes and Protocols for the Detection of 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a diverse family of nine-carbon α-keto acids that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac).[2] Modifications to the sialic acid structure, such as acetylation, methylation, and amination, can significantly influence their biological functions.[3] These functions are critical in a variety of cellular processes, including cell-cell recognition, cell adhesion, signaling, and host-pathogen interactions.[3] 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a derivative of Neu5Ac with an amino group at the C-9 position. The presence and quantification of such modified sialic acids can provide valuable insights into disease pathogenesis and are of considerable interest in the development of novel therapeutics and biomarkers.
Application Notes
The detection and quantification of this compound in biological samples can be applied in various research and development areas:
-
Biomarker Discovery: Altered sialylation patterns are associated with several diseases, including cancer and inflammatory disorders. Quantifying specific sialic acid variants like this compound in patient samples (e.g., serum, plasma, tissue) may lead to the discovery of novel diagnostic or prognostic biomarkers.
-
Biopharmaceutical Characterization: For therapeutic glycoproteins, the sialylation profile is a critical quality attribute that can impact efficacy, stability, and immunogenicity. Monitoring the presence of specific sialic acid modifications, including this compound, is essential for ensuring product consistency and safety.
-
Glycobiology Research: Studying the prevalence and abundance of this compound can help elucidate its biological role and the enzymatic pathways responsible for its synthesis and incorporation into glycoconjugates. This can provide a deeper understanding of the functional significance of sialic acid diversity.
-
Host-Pathogen Interaction Studies: Sialic acids on host cells can serve as receptors for various pathogens. Investigating whether the amination at the C-9 position affects these interactions could open new avenues for the development of anti-infective therapies.
Experimental Workflow Overview
The general workflow for the analysis of this compound from biological samples involves the release of sialic acids from glycoconjugates, derivatization for enhanced detection, and subsequent quantification by chromatographic methods.
Figure 1: General Experimental Workflow for this compound Detection.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of sialic acids. Specific optimization may be required for this compound and the particular biological matrix.
Protocol 1: Release of Sialic Acids by Mild Acid Hydrolysis
Objective: To release sialic acids from glycoproteins and glycolipids with minimal degradation.
Materials:
-
Biological sample (e.g., 20-50 µL plasma or serum, or 100 µg of purified glycoprotein)
-
2 M Acetic Acid
-
Heating block or water bath
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Place the biological sample into a microcentrifuge tube.
-
Add 1 mL of 2 M acetic acid to the sample.
-
Vortex briefly to mix.
-
Incubate the sample at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant containing the released sialic acids for derivatization.
Protocol 2: Fluorescent Derivatization with DMB
Objective: To label the α-keto acid group of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for sensitive fluorescence detection.
Materials:
-
Hydrolyzed sample supernatant from Protocol 1
-
DMB derivatization reagent (freshly prepared):
-
7 mM DMB dihydrochloride
-
1.4 M Acetic acid
-
0.75 M β-mercaptoethanol
-
18 mM Sodium hydrosulfite
-
-
Heating block
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, mix 50 µL of the sample supernatant with 50 µL of the freshly prepared DMB derivatization reagent.
-
Vortex briefly and incubate the mixture in the dark at 50°C for 2.5 hours.
-
After incubation, cool the reaction to room temperature. The sample is now ready for HPLC-FLD analysis. For storage, freeze at -20°C.
Protocol 3: Quantification by HPLC with Fluorescence Detection (HPLC-FLD)
Objective: To separate and quantify the DMB-labeled this compound.
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methanol
-
Mobile Phase C: Water
-
Gradient:
-
0-20 min: 8% A, 7% B, 85% C
-
20-25 min: Gradient to 15% A, 10% B, 75% C
-
25-30 min: Re-equilibrate to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 373 nm, Emission at 448 nm
Data Analysis:
-
Prepare a standard curve by derivatizing known concentrations of a this compound standard.
-
Integrate the peak area corresponding to the DMB-derivatized this compound in both standards and samples.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Protocol 4: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a highly specific and sensitive quantification of this compound. This method can be used with or without derivatization, though derivatization often improves chromatographic properties and sensitivity. The protocol below assumes analysis of the DMB-derivatized compound.
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient should be developed to resolve the analyte from matrix components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion m/z values for DMB-derivatized this compound need to be determined by infusing a standard. For reference, the transition for DMB-Neu5Ac is often monitored. The protonated molecule of this compound is expected at m/z 309.1, and its DMB derivative will have a different mass.
-
Data Analysis: Quantification is performed using a standard curve prepared with a stable isotope-labeled internal standard if available, or an external standard curve.
Quantitative Data Summary
Quantitative performance data for this compound is not widely available in the literature. The following table summarizes typical performance characteristics for the analysis of the closely related sialic acids, Neu5Ac and Neu5Gc, using HPLC-FLD after DMB derivatization. These values can serve as an initial benchmark for method development for this compound.
| Parameter | Neu5Ac | Neu5Gc | Reference |
| Limit of Detection (LOD) | 0.003 mg/kg | 0.01 mg/kg | |
| Limit of Quantification (LOQ) | ~2.5 pmol | ~5 pmol | |
| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL | |
| Recovery | 91.2% - 119.7% | 91.2% - 119.7% | |
| Precision (RSD) | 0.7% - 1.8% | 0.7% - 1.8% |
Disclaimer: The data presented in this table are for N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) and should be used for reference only. Method validation, including the determination of LOD, LOQ, linearity, accuracy, and precision, must be performed specifically for this compound.
Signaling Pathway Visualization
Sialic acids at the termini of glycan chains play a crucial role in cell-cell recognition and signaling by interacting with sialic acid-binding immunoglobulin-like lectins (Siglecs). The modification at the C-9 position of sialic acid can modulate these interactions. The following diagram illustrates a hypothetical signaling pathway initiated by the binding of a glycoprotein bearing terminal this compound to a Siglec receptor on an immune cell.
Figure 2: Hypothetical Signaling Pathway of this compound.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Derivatized Sialylated Glycans
Introduction
Sialylated glycans play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The terminal sialic acid residues, most commonly N-acetylneuraminic acid (NeuAc), are key determinants of the biological functions of glycoproteins. However, the inherent lability of the glycosidic linkage of sialic acids presents a significant challenge for their analysis by mass spectrometry (MS), often leading to in-source fragmentation and loss of this critical structural information.
To overcome this limitation, chemical derivatization of the sialic acid's carboxylic acid group is a widely adopted strategy to stabilize the molecule for robust MS analysis. This application note provides a detailed protocol for the analysis of sialylated glycans using a derivatization method followed by Liquid Chromatography-Mass Spectrometry (LC-MS). While the specific term "9-Amino-NeuAc" does not correspond to a standard labeling reagent, this protocol focuses on a common and effective amidation reaction that modifies the carboxyl group of NeuAc, which is essential for stabilizing sialic acids prior to MS analysis. This process enhances ionization efficiency and prevents the loss of sialic acids, enabling accurate quantitative and qualitative analysis.
These detailed protocols are intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, proteomics, and biopharmaceutical characterization.
Experimental Protocols
I. Release of N-Glycans from Glycoproteins
This protocol describes the enzymatic release of N-linked glycans from a glycoprotein sample using PNGase F.
Materials:
-
Glycoprotein sample (e.g., from therapeutic protein, cell lysate, or serum)
-
Denaturing buffer: 1.33% (w/v) Sodium dodecyl sulfate (SDS)
-
Igepal-CA630 (4% v/v)
-
PNGase F (Peptide-N-Glycosidase F)
-
Incubator or water bath at 37°C and 65°C
Procedure:
-
Denaturation: To your glycoprotein sample, add 1.33% SDS solution and incubate at 65°C for 10 minutes to denature the protein.[1]
-
Neutralization: Add 4% (v/v) Igepal-CA630 to the denatured sample to sequester the SDS, which would otherwise inhibit the PNGase F activity.
-
Enzymatic Release: Add PNGase F to the sample mixture. The amount of enzyme required will depend on the amount of glycoprotein. A typical ratio is 1 unit of enzyme per 10-20 µg of glycoprotein.
-
Incubation: Incubate the reaction mixture overnight at 37°C to ensure complete release of the N-glycans.[1][2]
II. Sialic Acid Derivatization (Amidation) and Glycan Purification
This protocol outlines the derivatization of the released glycans to stabilize the sialic acid residues, followed by purification.
Materials:
-
Released glycan sample from Protocol I
-
Labeling/Derivatization Reagent: A primary amine-containing reagent (e.g., 2-aminobenzamide (2-AB) or a similar amine for amidation)
-
Reducing Agent: 2-picoline borane
-
Solvent: Dimethyl sulfoxide (DMSO) and glacial acetic acid mixture (70:30 v/v)
-
Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) plate or cartridges
-
Acetonitrile (ACN)
-
Vacuum manifold
Procedure:
-
Derivatization Reaction: To the released glycan sample, add the labeling mixture containing the primary amine (e.g., 2-AB) and the reducing agent (2-picoline borane) dissolved in the DMSO/acetic acid solvent.[1]
-
Incubation: Incubate the mixture at 65°C for 2 hours to facilitate the reductive amination reaction.[1]
-
Sample Preparation for Purification: After incubation, bring the sample to 96% ACN by adding the appropriate volume of ACN.
-
HILIC-SPE Purification:
-
Equilibrate the HILIC-SPE plate or cartridge with water, followed by 96% ACN.
-
Load the sample onto the equilibrated SPE plate/cartridge.
-
Wash the plate/cartridge with 96% ACN to remove excess labeling reagent and other impurities.
-
Elute the labeled glycans with water or a low percentage of ACN.
-
-
Drying: Dry the eluted, labeled glycans in a vacuum centrifuge. The dried sample can be stored at -20°C until LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
An Acquity UPLC H-Class instrument (or equivalent) coupled to a Synapt G2-Si ESI-QTOF-MS system (or equivalent).
LC Conditions:
-
Column: Waters BEH Glycan chromatography column (150 × 2.1 mm, 1.7 μm).
-
Solvent A: 100 mM ammonium formate, pH 4.4.
-
Solvent B: Acetonitrile (ACN).
-
Gradient: A linear gradient of 70–53% Solvent B over 25 minutes.
-
Flow Rate: 0.56 mL/min.
-
Column Temperature: 60°C.
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Capillary Voltage: 3 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 500–3000.
-
Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS on the most abundant precursor ions.
Data Presentation
Quantitative data from mass spectrometry analysis of labeled glycans should be summarized for clear comparison. The following tables provide examples of how to present such data, based on typical findings in glycomic analyses.
Table 1: Relative Abundance of Sialylated N-Glycan Species from a Model Glycoprotein (e.g., Fetuin)
| Glycan Composition (H,N,S)¹ | Structure | Relative Abundance (%) |
| H5N4S2 | Bi-antennary, di-sialylated | 25.3 |
| H5N4S3 | Bi-antennary, tri-sialylated | 15.8 |
| H6N5S3 | Tri-antennary, tri-sialylated | 40.1 |
| H6N5S4 | Tri-antennary, tetra-sialylated | 18.8 |
¹ H = Hexose, N = N-acetylglucosamine, S = Sialic Acid (derivatized)
Table 2: Comparison of Derivatization Strategies for Sialylated Glycans
| Derivatization Method | MS Signal Intensity Enhancement (vs. Native) | Stability of Sialic Acid | Reference |
| Permethylation | High | Excellent | |
| 2-Aminobenzamide (2-AB) | Moderate | Good | |
| RapiFluor-MS (RFMS) | High | Good | |
| Procainamide | High | Good |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this application note.
Caption: Experimental workflow for the analysis of derivatized N-glycans.
References
Application Notes and Protocols for 9-Amino-NeuAc in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) for the analysis of sialoglycans on the cell surface using flow cytometry. This metabolic labeling approach allows for the introduction of a primary amine group into the sialic acid biosynthesis pathway, enabling the covalent attachment of fluorescent probes for quantitative and qualitative analysis of sialylation patterns.
Introduction
Sialic acids are terminal monosaccharides on glycoproteins and glycolipids that play crucial roles in various biological processes, including cell-cell recognition, signaling, and pathogen binding. Alterations in sialylation are associated with numerous diseases, including cancer and inflammatory disorders. This compound is a synthetic analog of the natural sialic acid precursor, N-acetylmannosamine (ManNAc). When introduced to cells, it is metabolized and incorporated into sialoglycans, presenting a primary amine on the cell surface. This bio-orthogonal handle can be specifically targeted with amine-reactive fluorescent dyes, allowing for the detection and quantification of sialic acid expression using flow cytometry.
Principle of the Method
The application of this compound in flow cytometry is based on a two-step process:
-
Metabolic Labeling: Cells are incubated with a peracetylated form of this compound (Ac-9-Amino-NeuAc), which is cell-permeable. Intracellular esterases remove the acetyl groups, and the resulting this compound is incorporated into the sialic acid biosynthesis pathway. The modified sialic acid is then transferred to glycoconjugates and expressed on the cell surface.
-
Fluorescent Labeling and Detection: The primary amine groups introduced onto the cell surface are then covalently labeled with an amine-reactive fluorescent dye (e.g., an NHS-ester conjugated fluorophore). The fluorescence intensity of the labeled cells, which is proportional to the amount of incorporated this compound, is then quantified by flow cytometry.
Data Presentation
Table 1: Recommended Concentration Ranges for Metabolic Labeling and Staining
| Parameter | Recommended Range | Notes |
| Ac-9-Amino-NeuAc Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type to maximize incorporation and minimize potential toxicity. |
| Incubation Time (Metabolic Labeling) | 24 - 72 hours | Longer incubation times generally lead to higher incorporation levels. |
| Amine-Reactive Dye Concentration | 0.1 - 10 µg/mL | Titration is crucial to determine the optimal concentration that provides the best signal-to-noise ratio.[1][2] |
| Incubation Time (Fluorescent Staining) | 15 - 60 minutes | Typically performed at room temperature or 4°C, protected from light.[3][4][5] |
Table 2: Example Flow Cytometry Data after Labeling
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Jurkat | Untreated Control | 150 ± 25 | < 1% |
| Jurkat | 50 µM Ac-9-Amino-NeuAc | 8500 ± 750 | > 95% |
| HeLa | Untreated Control | 200 ± 30 | < 1% |
| HeLa | 50 µM Ac-9-Amino-NeuAc | 12000 ± 1100 | > 98% |
Note: These are representative data. Actual MFI values and percentages will vary depending on the cell type, experimental conditions, and flow cytometer settings.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac-9-Amino-NeuAc
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated 9-Amino-N-acetylneuraminic acid (Ac-9-Amino-NeuAc)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin or other cell detachment solution (for adherent cells)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Prepare Ac-9-Amino-NeuAc Stock Solution: Dissolve Ac-9-Amino-NeuAc in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac-9-Amino-NeuAc stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM). Include an untreated control (vehicle only).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash the cells with PBS, then detach them using trypsin or a gentle cell scraper. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with cold PBS.
-
Proceed to Protocol 2 for fluorescent labeling.
Protocol 2: Fluorescent Labeling and Flow Cytometry Analysis
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Amine-reactive fluorescent dye (e.g., FITC-NHS, Alexa Fluor™ 488 NHS Ester)
-
Anhydrous DMSO
-
Protein-free PBS
-
Staining buffer (PBS with 1% BSA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMSO to prepare a stock solution (e.g., 1 mg/mL). Dilute the stock solution in protein-free PBS to the desired working concentration. Note: It is critical to titrate the dye to determine the optimal concentration.
-
Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in protein-free PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the diluted fluorescent dye to the cell suspension. Mix gently and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Add 5 volumes of staining buffer (PBS with 1% BSA) to quench the reaction and wash the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat the wash step twice with staining buffer.
-
Resuspension for Analysis: Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter. Analyze the fluorescence intensity of the labeled cells compared to the untreated control.
Mandatory Visualizations
Caption: Sialic Acid Biosynthesis and Incorporation of this compound.
Caption: Experimental Workflow for this compound Flow Cytometry.
References
Application Notes and Protocols for 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc) in Viral Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that play a crucial role in numerous biological processes, including cell-cell recognition, signaling, and as receptors for various pathogens. Viruses, in particular, have evolved to utilize specific sialic acid derivatives on the surface of host cells for attachment and entry. The modification of sialic acids, such as at the C-9 position, can significantly alter viral tropism and binding affinity. While 9-O-acetylated N-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a well-established receptor for Influenza C and D viruses, the introduction of an amino group at the C-9 position to create 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) offers a valuable tool for investigating the chemical requirements of viral receptor binding sites and for the development of potential antiviral inhibitors.[1][2]
These application notes provide detailed protocols for utilizing this compound in common viral binding assays, including the Hemagglutination Inhibition (HAI) Assay and the Glycan Microarray Assay. The information is intended to guide researchers in assessing the inhibitory potential and binding specificity of this synthetic sialic acid derivative.
Disclaimer: Detailed experimental data and established protocols specifically for this compound in viral binding assays are limited in publicly available literature. The following protocols are adapted from established methods for the closely related compound, 9-O-acetyl-N-acetylneuraminic acid. Researchers should consider these as a starting point and perform necessary optimizations for their specific virus and experimental setup. The quantitative data presented in the tables are illustrative examples to demonstrate data presentation and are not based on published experimental results for this compound.
Data Presentation
The following tables provide a template for presenting quantitative data from viral binding assays with this compound.
Table 1: Hemagglutination Inhibition (HAI) Assay Results
| Compound | Target Virus | Hemagglutination Units (HAU) Used | IC₅₀ (µM) |
| This compound | Influenza C/Johannesburg/1/66 | 4 | [Illustrative Value: 150] |
| 9-O-Ac-Neu5Ac (Control) | Influenza C/Johannesburg/1/66 | 4 | [Illustrative Value: 50] |
| Neu5Ac (Control) | Influenza C/Johannesburg/1/66 | 4 | [Illustrative Value: >1000] |
| This compound | Influenza D/Bovine/Oklahoma/54/2011 | 4 | [Illustrative Value: 200] |
| 9-O-Ac-Neu5Ac (Control) | Influenza D/Bovine/Oklahoma/54/2011 | 4 | [Illustrative Value: 75] |
IC₅₀ values are hypothetical and for illustrative purposes only.
Table 2: Glycan Microarray Binding Assay Results
| Glycan Ligand | Virus/Viral Protein | Concentration (µg/mL) | Mean Relative Fluorescence Units (RFU) | Standard Deviation |
| This compound-α(2,3)-LacNAc | Influenza C HEF | 50 | [Illustrative Value: 8000] | [Illustrative Value: ± 500] |
| 9-O-Ac-Neu5Ac-α(2,3)-LacNAc | Influenza C HEF | 50 | [Illustrative Value: 15000] | [Illustrative Value: ± 800] |
| Neu5Ac-α(2,3)-LacNAc | Influenza C HEF | 50 | [Illustrative Value: 500] | [Illustrative Value: ± 100] |
| This compound-α(2,6)-LacNAc | Influenza C HEF | 50 | [Illustrative Value: 1200] | [Illustrative Value: ± 150] |
RFU values are hypothetical and for illustrative purposes only.
Experimental Protocols
Hemagglutination Inhibition (HAI) Assay
The HAI assay is a classical method used to measure the ability of a compound to inhibit virus-induced agglutination of red blood cells (RBCs). This assay is particularly relevant for viruses like influenza that possess hemagglutinin proteins which bind to sialic acids on the surface of RBCs.
Materials:
-
This compound
-
9-O-Ac-Neu5Ac (positive control)
-
N-acetylneuraminic acid (Neu5Ac) (negative control)
-
Virus stock (e.g., Influenza C or D virus)
-
Phosphate-buffered saline (PBS), pH 7.2
-
0.5% (v/v) suspension of appropriate red blood cells (e.g., chicken or human) in PBS
-
V-bottom 96-well microtiter plates
-
Multichannel pipettes
Protocol:
-
Virus Titration (Hemagglutination Assay): a. Perform a serial two-fold dilution of the virus stock in PBS across a 96-well plate. b. Add an equal volume of 0.5% RBC suspension to each well. c. Incubate at 4°C for 30-60 minutes. d. The hemagglutination titer is the highest dilution of the virus that causes complete agglutination of RBCs. This is defined as 1 Hemagglutinating Unit (HAU). e. For the HAI assay, use a working dilution of the virus corresponding to 4 HAU.
-
Inhibitor Preparation: a. Prepare a stock solution of this compound and control compounds in PBS. b. Perform serial two-fold dilutions of each inhibitor in PBS down the columns of a V-bottom 96-well plate.
-
Virus-Inhibitor Incubation: a. Add 25 µL of the 4 HAU virus dilution to each well containing the diluted inhibitors. b. Include a virus-only control (no inhibitor) and an RBC-only control (no virus or inhibitor). c. Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the virus.
-
Addition of Red Blood Cells: a. Add 50 µL of the 0.5% RBC suspension to all wells. b. Gently tap the plate to mix the contents. c. Incubate the plate at 4°C for 30-60 minutes, or until a clear button of RBCs has formed in the control wells without virus.
-
Data Analysis: a. Observe the wells for hemagglutination. A positive result (agglutination) is indicated by a diffuse lattice of RBCs, while a negative result (inhibition) is indicated by a tight button of RBCs at the bottom of the well. b. The HAI titer is the highest dilution of the inhibitor that completely prevents hemagglutination. c. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Glycan Microarray Binding Assay
Glycan microarrays allow for the high-throughput analysis of viral protein binding to a wide range of immobilized glycans. This method is ideal for determining the binding specificity of viral hemagglutinins or entire virions to this compound presented in the context of a larger glycan structure.
Materials:
-
NHS-activated glass slides
-
Amine-functionalized this compound-containing glycans
-
Control glycans (e.g., 9-O-Ac-Neu5Ac and Neu5Ac terminated)
-
Fluorescently labeled virus or recombinant viral binding protein (e.g., Hemagglutinin-Esterase-Fusion protein [HEF])
-
Printing buffer (e.g., sodium phosphate buffer)
-
Blocking buffer (e.g., PBS with 3% BSA and 0.1% Tween-20)
-
Wash buffer (e.g., PBST - PBS with 0.1% Tween-20)
-
Microarray scanner
Protocol:
-
Array Fabrication: a. Dissolve the amine-functionalized glycans (including this compound-glycans and controls) in printing buffer at a desired concentration (e.g., 100 µM). b. Print the glycan solutions onto NHS-activated glass slides using a microarray spotter. c. Incubate the slides in a humidified chamber overnight to allow for covalent immobilization. d. Quench the remaining active NHS esters by incubating the slides in a solution of ethanolamine. e. Wash the slides with water and dry them.
-
Blocking: a. Block the slides with blocking buffer for 1 hour at room temperature to prevent non-specific binding. b. Wash the slides with wash buffer.
-
Binding Assay: a. Dilute the fluorescently labeled virus or viral protein to the desired concentration in binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20). b. Apply the solution to the surface of the glycan microarray. c. Incubate for 1-2 hours at room temperature in a humidified chamber.
-
Washing: a. Wash the slides sequentially with wash buffer and then PBS to remove unbound virus or protein. b. Dry the slides by centrifugation.
-
Data Acquisition and Analysis: a. Scan the slides using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent label. b. Quantify the fluorescence intensity of each spot using microarray analysis software. c. Calculate the average and standard deviation of the replicate spots for each glycan. d. Compare the binding signal of the this compound-containing glycans to the control glycans to determine binding specificity.
Visualizations
Caption: Workflow for the Hemagglutination Inhibition (HAI) Assay.
Caption: Workflow for the Glycan Microarray Binding Assay.
Caption: Logic of Viral Binding Inhibition by this compound.
References
Troubleshooting & Optimization
Technical Support Center: 9-Amino-NeuAc Synthesis
Welcome to the technical support center for the synthesis of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the multi-step synthesis of this important sialic acid analog.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The most common synthetic route starts from the commercially available N-acetylneuraminic acid (Neu5Ac). The process involves three key steps:
-
Activation of the C9 hydroxyl group: The primary hydroxyl group at the C9 position is selectively activated to create a good leaving group. This is typically achieved through tosylation or mesylation.
-
Nucleophilic substitution with azide: The activated C9 position undergoes an SN2 reaction with an azide salt (e.g., sodium azide) to introduce the azido group, forming 9-azido-9-deoxy-N-acetylneuraminic acid (9-Azido-NeuAc).
-
Reduction of the azide: The terminal azide group is reduced to a primary amine to yield the final product, this compound. Common methods for this reduction include the Staudinger reaction or catalytic hydrogenation.
Q2: Why is the protection of other functional groups sometimes necessary?
N-acetylneuraminic acid possesses multiple hydroxyl groups and a carboxylic acid. While the C9 hydroxyl is the most nucleophilic, side reactions can occur at other positions, leading to a complex mixture of products and low yield of the desired compound.[1] The carboxylic acid can also interfere with certain reactions. Therefore, protection of the carboxylic acid (e.g., as a methyl ester) and sometimes other hydroxyl groups (e.g., through acetylation or as acetonides) can significantly improve the selectivity and yield of the desired reactions.[1]
Q3: What are the main challenges that lead to low yields in this synthesis?
Low yields in this compound synthesis can arise from several factors:
-
Incomplete reactions: Any of the three main steps may not go to completion, leaving starting material in the reaction mixture.
-
Side reactions: The formation of undesired byproducts, such as an 8,9-epoxide during the azidation step, can consume the starting material and complicate purification.[1]
-
Degradation of the product: The sialic acid scaffold can be sensitive to harsh reaction conditions.
-
Difficult purification: The high polarity and similar properties of the desired product and byproducts can lead to loss of material during purification steps.
Troubleshooting Guides
This section provides a step-by-step guide to address common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Activation of the C9-Hydroxyl Group (Tosylation/Mesylation)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reagent (TsCl or MsCl) or base (e.g., pyridine). | Increase the molar excess of the activating agent and/or base. Ensure all reagents are anhydrous, as moisture can quench the reaction. |
| Low reaction temperature. | While the reaction is often started at low temperatures (e.g., 0 °C) to control selectivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1] | |
| Formation of multiple products | Non-selective reaction with other hydroxyl groups. | Consider protecting the other hydroxyl groups before the activation step. Acetylation of the other hydroxyls can be a viable strategy.[1] |
| Use of a milder activating agent. | If tosylation is too reactive, consider using mesyl chloride, which can sometimes offer better selectivity for the primary hydroxyl group. |
Problem 2: Low Yield in the Azidation Step (Conversion of 9-OTs/OMs to 9-N3)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient sodium azide. | Use a larger excess of sodium azide to drive the SN2 reaction to completion. |
| Poor solvent choice. | Dimethylformamide (DMF) is a common solvent for this reaction. Ensure it is anhydrous. | |
| Formation of an 8,9-epoxide byproduct | The C8 hydroxyl group attacks the activated C9 position. | This is a common side reaction. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can favor the desired SN2 reaction over elimination. Protecting the C8 hydroxyl group prior to azidation can prevent this side reaction. |
| Low yield despite complete consumption of starting material | Product degradation. | Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. |
Problem 3: Low Yield in the Reduction of 9-Azido-NeuAc to this compound
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (Staudinger Reduction) | Insufficient phosphine reagent (e.g., triphenylphosphine). | Use a stoichiometric amount or a slight excess of the phosphine reagent. |
| Incomplete hydrolysis of the intermediate iminophosphorane. | Ensure sufficient water is present in the reaction mixture to facilitate the hydrolysis to the amine. | |
| Incomplete reaction (Catalytic Hydrogenation) | Inactive catalyst (e.g., Pd/C). | Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere before introducing hydrogen. |
| Catalyst poisoning. | Ensure the starting material is pure and free of any catalyst poisons. | |
| Reduction of other functional groups (Catalytic Hydrogenation) | The α-ketoacid functionality can be reduced. | The Staudinger reaction is often preferred as it is milder and more selective for the azide group, avoiding the reduction of other functionalities. |
Experimental Protocols
Protocol 1: Synthesis of 9-Tosyl-NeuAc Methyl Ester
-
Methylation of Neu5Ac: Dissolve N-acetylneuraminic acid in dry methanol. Add Amberlite IR-120 (H+) resin and stir the mixture overnight at room temperature. Filter off the resin and concentrate the filtrate under reduced pressure to obtain the methyl ester of Neu5Ac.
-
Tosylation: Dissolve the Neu5Ac methyl ester in anhydrous pyridine and cool the solution to 0 °C under a nitrogen atmosphere. Add p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to stir at 0 °C for several hours and then let it warm to room temperature overnight. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by silica gel chromatography.
Protocol 2: Synthesis of 9-Azido-NeuAc Methyl Ester
-
Dissolve the 9-Tosyl-NeuAc methyl ester in anhydrous DMF.
-
Add sodium azide in excess and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Staudinger Reduction to this compound
-
Dissolve the 9-Azido-NeuAc derivative in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine and stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified.
Protocol 4: Purification of this compound
Due to the polar and charged nature of this compound, ion-exchange chromatography is an effective purification method.
-
Resin Selection: A strong cation exchange resin in the H+ form is suitable for binding the positively charged amino group.
-
Loading: Dissolve the crude product in water and adjust the pH to be acidic (e.g., pH 3-4) to ensure the amino group is protonated. Load this solution onto the equilibrated cation exchange column.
-
Washing: Wash the column with deionized water to remove neutral and anionic impurities.
-
Elution: Elute the bound this compound using a gradient of a weak base, such as aqueous ammonia or a buffer with increasing pH.
-
Desalting: The fractions containing the product can be desalted by lyophilization or size-exclusion chromatography.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound Precursors
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Methylation | Neu5Ac | Neu5Ac Methyl Ester | MeOH, Amberlite IR-120 (H+) | 84 | |
| Tosylation | Neu5Ac Methyl Ester | 9-Tosyl-NeuAc Methyl Ester | p-TsCl, Pyridine | 46 | |
| Azidation | 9-Tosyl-NeuAc Methyl Ester | 9-Azido-NeuAc Methyl Ester | NaN3, DMF | ~60 (crude) |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Overall synthetic pathway from Neu5Ac to this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Azidation Step
Caption: Decision tree for troubleshooting the azidation reaction.
References
Technical Support Center: Purification of 9-Amino-NeuAc
Welcome to the technical support center for the purification of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this modified sialic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
9-Amino-N-acetylneuraminic acid (this compound) is a derivative of N-acetylneuraminic acid (NeuAc), the most common sialic acid in humans. The presence of an amino group at the C9 position allows for specific chemical modifications, making it a valuable tool in glycobiology research and for the development of targeted therapies. High purity is critical to ensure the reliability of experimental results and the safety and efficacy of potential therapeutic applications.
Q2: What are the most common impurities in a crude this compound sample?
While specific impurities depend on the synthetic route, they can generally be categorized as:
-
Unreacted starting materials: Such as 9-azido-NeuAc if the synthesis involves the reduction of an azide.
-
Reagents from the synthesis: Including reducing agents, catalysts, and salts.
-
Side-products: Arising from incomplete reactions or degradation.
-
Degradation products: this compound can be susceptible to degradation under certain pH and temperature conditions.
Q3: What are the recommended storage conditions for purified this compound?
Based on the stability of the closely related N-acetylneuraminic acid (NeuAc), it is recommended to store purified this compound at low temperatures (-20°C or below) and at a neutral pH to minimize degradation. Long-term storage in solution is generally not recommended; lyophilized powder is preferred.
Troubleshooting Guides
Problem 1: Low Yield After Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Product loss during desalting/buffer exchange | Optimize the desalting method. If using size-exclusion chromatography, ensure the column is properly packed and calibrated for the molecular weight of this compound. Consider dialysis with an appropriate molecular weight cutoff membrane as an alternative. |
| Poor binding to ion-exchange resin | Ensure the pH of your sample and binding buffer is at least 0.5-1.0 pH unit away from the isoelectric point (pI) of this compound. For cation exchange, the pH should be below the pI; for anion exchange, it should be above. Also, ensure the ionic strength of the sample is low enough for binding to occur.[1] |
| Co-elution with impurities | Optimize the elution gradient in ion-exchange chromatography. A shallower gradient can improve the resolution between this compound and closely eluting impurities.[2] |
| Product degradation during purification | Maintain low temperatures (4°C) throughout the purification process. Use buffers within a stable pH range (ideally neutral). Minimize the overall processing time. |
Problem 2: Sub-optimal Purity of the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete removal of starting materials | If the starting material has significantly different properties (e.g., charge, hydrophobicity), an orthogonal purification step may be necessary. For example, if you used ion-exchange, consider a subsequent reversed-phase chromatography step. |
| Presence of closely related impurities | High-resolution purification techniques such as preparative HPLC may be required. Optimize the mobile phase and gradient for better separation. |
| Contamination from equipment or reagents | Ensure all glassware and equipment are scrupulously clean. Use high-purity salts and solvents for preparing buffers and mobile phases. |
Experimental Protocols
Ion-Exchange Chromatography (IEX) for this compound Purification
This protocol is a general guideline and should be optimized for your specific sample and equipment.
-
Resin Selection: Choose a strong cation exchange resin (e.g., one with sulfopropyl functional groups) or a strong anion exchange resin (e.g., one with quaternary ammonium functional groups). The choice will depend on the desired pH for the separation.
-
Buffer Preparation:
-
Binding Buffer: Prepare a buffer with a low ionic strength (e.g., 10-20 mM) at a pH that ensures your target molecule is charged.
-
Elution Buffer: Prepare the binding buffer with a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.
-
Sample Loading: Adjust the pH and conductivity of your crude this compound sample to match the binding buffer. Load the sample onto the column.
-
Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC, mass spectrometry).
-
Desalting: Pool the pure fractions and desalt them using size-exclusion chromatography or dialysis.
Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: A reversed-phase C18 column is a common choice for amino acid analysis.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient would be from 5% to 95% B over 30 minutes.
-
Detection: UV detection at 214 nm is suitable for the peptide bond. If derivatization is used, the detection wavelength should be adjusted accordingly.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase A.
Data Presentation
Table 1: Stability of N-acetylneuraminic Acid (NeuAc) at Various pH and Temperatures (Analogous Data)
This data for NeuAc suggests that this compound will also be most stable at neutral pH and lower temperatures.
| pH | Temperature (°C) | Stability |
| 1.0 - 2.0 | 60 - 90 | Significant degradation |
| 3.0 - 10.0 | High | Highly stable |
| 11.0 - 12.0 | 60 - 90 | Significant degradation |
Data inferred from studies on N-acetylneuraminic acid.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for ion-exchange chromatography.
References
Technical Support Center: Optimizing 9-Amino-NeuAc Metabolic Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the metabolic labeling of cells with 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting technical data to ensure successful and efficient labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound metabolic labeling and subsequent detection, providing potential causes and actionable solutions.
Q1: Why am I observing low or no fluorescent signal after labeling with an amine-reactive dye?
A1: Low signal is a common issue that can stem from several factors, from inefficient metabolic incorporation to problems with the final detection step.
| Potential Cause | Troubleshooting Steps |
| Inefficient Metabolic Incorporation | Optimize Labeling Conditions: Titrate the concentration of this compound (start with a range of 10-100 µM) and incubation time (24-72 hours) for your specific cell line.[1] |
| Cell Line Variability: Different cell lines have varying capacities for sialic acid biosynthesis and uptake. Consider using a cell line known for high levels of sialylation or one with a deficient de novo pathway to favor the salvage pathway. | |
| Competition with Natural Sialic Acid: High concentrations of natural sialic acid in the culture medium can compete with the incorporation of this compound. Use a sialic acid-free or low-sialic acid medium during the labeling period. | |
| Inefficient Amine-Reactive Labeling | Incorrect pH: The reaction between an NHS ester dye and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[2][3] Buffers with a lower pH will result in protonated amines that are not reactive. |
| Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[4] Prepare fresh dye solutions in anhydrous DMSO or DMF immediately before use and avoid aqueous storage.[5] | |
| Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) or high concentrations of protein (e.g., from serum) will compete with the labeling of this compound. Perform labeling in an amine-free buffer like PBS or HEPES. | |
| Low Reactant Concentrations: The labeling reaction is concentration-dependent. Ensure an adequate concentration of both the incorporated this compound and the amine-reactive dye. A molar excess of the dye is recommended. |
Q2: My cells are showing signs of toxicity or altered morphology after labeling.
A2: Cell toxicity can be caused by either the metabolic label itself or the subsequent chemical labeling steps.
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity of this compound | Titrate Concentration: High concentrations of unnatural sugars can sometimes be cytotoxic. Determine the optimal, lowest effective concentration of this compound for your cell type through a dose-response experiment. |
| Reduce Incubation Time: Prolonged exposure to the labeling reagent may be detrimental. Optimize for the shortest incubation time that yields sufficient signal. | |
| Toxicity of Amine-Reactive Dye | Use Lower Dye Concentration: High concentrations of fluorescent dyes can be toxic to cells. Titrate the dye concentration to find the lowest level that provides a good signal-to-noise ratio. |
| Reduce Incubation Time: Minimize the time cells are exposed to the dye. NHS ester reactions are often rapid and can be completed in as little as 5-10 minutes. | |
| Wash Thoroughly: Ensure all unreacted dye is removed by washing the cells multiple times with complete culture media after the labeling step. The protein in the media will help quench any remaining reactive dye. |
Q3: I'm observing high background fluorescence.
A3: High background can obscure your specific signal and is often due to non-specific binding or excess unreacted dye.
| Potential Cause | Troubleshooting Steps |
| Non-specific Dye Binding | Thorough Washing: Increase the number and duration of wash steps after the labeling reaction to remove all unbound dye. |
| Quenching of Unreacted Dye: After labeling, incubate cells in complete culture medium or a buffer containing a primary amine (e.g., Tris or glycine) to quench any remaining reactive dye. | |
| Autofluorescence | Use a Different Fluorophore: Some cell types exhibit high autofluorescence in certain channels (e.g., green). Switch to a red or far-red dye to minimize this interference. |
| Use a "No Dye" Control: Always include a control of metabolically labeled cells that are not treated with the fluorescent dye to assess the level of natural autofluorescence. |
Quantitative Data
The efficiency of this compound metabolic labeling begins with its recognition and activation by the cellular machinery. The following table presents the kinetic parameters for the activation of various 9-substituted NeuAc analogues by CMP-sialic acid synthase from bovine brain. This demonstrates that this compound is a substrate for this key enzyme in the sialic acid metabolic pathway.
| NeuAc Analogue | Km (mM) |
| NeuAc (Natural Substrate) | 1.4 |
| This compound | 0.8 |
| 9-Acetamido-NeuAc | 1.9 |
| 9-Benzamido-NeuAc | 4.6 |
| 9-Hexanoylamido-NeuAc | 2.4 |
| 9-Azido-NeuAc | 1.3 |
Data adapted from Brossmer et al., 1987.
Experimental Protocols
This section provides a detailed methodology for the metabolic labeling of cells with this compound and subsequent detection using an amine-reactive fluorescent dye.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Plate cells at a desired density on culture plates or coverslips and allow them to adhere and grow under standard culture conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. A starting concentration of 50 µM is recommended, but this should be optimized for your specific cell type.
-
Metabolic Labeling: Remove the standard culture medium and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO₂ to allow for the metabolic incorporation of this compound into cell surface glycans.
-
Cell Harvesting: After incubation, gently wash the cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove residual labeling medium. Proceed immediately to the detection protocol.
Protocol 2: Detection of Incorporated this compound with an Amine-Reactive Dye
-
Prepare Dye Solution: Immediately before use, prepare a stock solution of your chosen amine-reactive dye (e.g., an NHS ester-conjugated fluorophore) in anhydrous DMSO at a concentration of 1-10 mM.
-
Prepare Labeling Solution: Dilute the dye stock solution in an amine-free buffer (e.g., PBS, pH 8.0-8.5) to the desired final labeling concentration. A starting concentration of 1-5 µM is recommended.
-
Cell Labeling: Resuspend the metabolically labeled cells (from Protocol 1) in the labeling solution. For adherent cells, add the labeling solution directly to the culture plate/coverslip.
-
Incubation: Incubate the cells with the dye for 5-15 minutes at room temperature, protected from light.
-
Quench Reaction: Stop the labeling reaction by adding complete culture medium or a buffer containing a primary amine (e.g., 100 mM glycine or Tris) and incubate for an additional 5-10 minutes.
-
Washing: Wash the cells three times with complete culture medium or PBS to remove unreacted dye.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in this compound metabolic labeling.
Caption: Metabolic incorporation of this compound via the sialic acid salvage pathway.
References
Technical Support Center: Troubleshooting Poor Incorporation of 9-Amino-NeuAc
Welcome to the technical support center for 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) metabolic labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into cells?
This compound is a synthetic, amine-modified derivative of N-acetylneuraminic acid (NeuAc), the most common sialic acid. It is metabolically incorporated into sialoglycans on the cell surface through the endogenous sialic acid biosynthetic pathway. Once incorporated, the exposed amino group can be used for bioorthogonal ligation, such as click chemistry, enabling the detection and visualization of newly synthesized sialoglycans.
Q2: What are the key steps for successful this compound labeling?
Successful labeling involves three main stages:
-
Metabolic Incorporation: Cells are incubated with this compound, which is taken up and processed by the cell's metabolic machinery.
-
Bioorthogonal Ligation: The incorporated this compound, now displaying a reactive amino group on the cell surface, is covalently linked to a reporter molecule (e.g., a fluorophore or biotin) using a bioorthogonal reaction like click chemistry.
-
Detection and Analysis: The labeled cells are then analyzed using techniques such as flow cytometry, fluorescence microscopy, or western blotting.
Troubleshooting Guide
Problem 1: Low or No Signal After Labeling
This is one of the most common issues encountered during this compound labeling experiments. The underlying cause can be related to inefficient metabolic incorporation or problems with the subsequent detection steps.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Suboptimal Concentration of this compound | The concentration of this compound is critical. Too low, and the incorporation will be inefficient; too high, and it may become cytotoxic. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type. A starting range of 10-100 µM is generally recommended.[1] |
| Insufficient Incubation Time | The time required for optimal incorporation can vary between cell types. We suggest a time-course experiment, incubating cells with this compound for various durations (e.g., 12, 24, 48, and 72 hours). |
| Poor Cell Health | Metabolic labeling is an active process that relies on healthy, metabolically active cells. Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay to confirm. |
| Inefficient Click Chemistry Reaction | The click chemistry step is crucial for signal detection. Ensure that all reagents are fresh and properly prepared. The copper(I) catalyst is particularly sensitive to oxidation. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[2] |
| Degradation of this compound | Ensure the stability of your this compound stock solution. Prepare fresh solutions and store them appropriately as recommended by the manufacturer. |
| Competition with Endogenous NeuAc | High levels of endogenous NeuAc in the cell culture medium can compete with this compound for incorporation. Consider using a sialic acid-free or low-sialic acid medium for the duration of the labeling experiment. |
Experimental Workflow for Optimizing this compound Concentration
Workflow for optimizing this compound concentration.
Problem 2: High Background Signal
A high background can mask the specific signal from incorporated this compound, making data interpretation difficult.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Non-specific Binding of the Detection Reagent | The fluorescent probe or biotin may be binding non-specifically to the cell surface or the well plate. Ensure thorough washing steps after the click chemistry reaction. Including a blocking step (e.g., with BSA) before adding the detection reagent can also help. |
| Suboptimal Concentration of Detection Reagent | Using too high a concentration of the fluorescent probe can lead to increased background. Titrate the concentration of your detection reagent to find the optimal balance between signal and noise.[3] |
| Autofluorescence | Some cell types exhibit high levels of autofluorescence. When using fluorescence detection, it is important to include an unlabeled control (cells not treated with this compound but subjected to the click chemistry reaction) to assess the level of autofluorescence. |
| Precipitation of Click Reagents | The click chemistry reaction mixture can sometimes form precipitates, leading to fluorescent puncta. Ensure all components are fully dissolved and consider filtering the reaction cocktail before adding it to the cells. |
Problem 3: Cell Viability Issues
Metabolic labeling with analogs can sometimes impact cell health.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Cytotoxicity of this compound | At high concentrations, this compound may be toxic to some cell lines. It is crucial to perform a cell viability assay (e.g., MTT or Calcein-AM/EthD-1 assay) in parallel with your labeling experiments to determine the non-toxic concentration range for your specific cells. |
| Toxicity of Click Chemistry Reagents | The copper catalyst used in the click chemistry reaction can be cytotoxic. Minimize the incubation time with the click chemistry reagents and ensure thorough washing afterward. For live-cell imaging, consider using copper-free click chemistry methods. |
| Nutrient Depletion | Long incubation times can lead to the depletion of essential nutrients in the culture medium, affecting cell health. Ensure you are using a rich culture medium and consider replenishing it during long incubation periods. |
Signaling Pathway for this compound Incorporation
References
Technical Support Center: Minimizing Cytotoxicity of 9-Amino-NeuAc Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as 9-azido-N-acetylneuraminic acid (9AzNeu5Ac), is a synthetic analog of the natural sialic acid, N-acetylneuraminic acid. It is used in a technique called metabolic glycoengineering. When introduced to cells, this compound is processed by the cell's own biosynthetic machinery and incorporated into cell surface glycans, such as glycoproteins and glycolipids.[1][2][3] The key feature of this compound is the presence of an azide group, a small, bioorthogonal chemical reporter. This azide group allows for a highly specific "click chemistry" reaction with a fluorescent probe or affinity tag, enabling the visualization and analysis of glycans in their native environment.[1][3]
Q2: Is this compound toxic to cells?
Like many metabolic labeling reagents, high concentrations or prolonged exposure to this compound can be cytotoxic. The introduction of an unnatural sugar analog can perturb normal cellular processes. Studies on related azido-sugars, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), have shown that concentrations above a certain threshold can negatively impact cell proliferation, migration, and energy metabolism. Therefore, it is crucial to optimize the labeling conditions for your specific cell type and experimental goals.
Q3: What are the signs of cytotoxicity in my this compound labeling experiment?
Signs of cytotoxicity can include:
-
Reduced cell viability: An increase in the number of dead cells, which can be assessed by assays like Trypan Blue exclusion.
-
Decreased cell proliferation: A slower growth rate of the cell population compared to untreated control cells.
-
Changes in cell morphology: Alterations in cell shape, size, or adherence.
-
Altered metabolic activity: A decrease in metabolic rate, which can be measured using assays like the MTT assay.
-
Induction of apoptosis: An increase in programmed cell death, which can be detected by assays such as Annexin V staining.
Q4: How can I minimize the cytotoxic effects of this compound?
Minimizing cytotoxicity is key to obtaining reliable and reproducible results. The primary strategy is to use the lowest effective concentration of this compound for the shortest possible time that provides sufficient labeling for your downstream application. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death after labeling | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration (e.g., 10-25 µM) and titrate up. For a related compound, Ac4ManNAz, 10 µM was found to have minimal effects on cellular function while still providing adequate labeling. |
| Prolonged incubation time. | Optimize the incubation time. A shorter incubation period may be sufficient for detectable labeling. Try a time-course experiment (e.g., 12, 24, 48 hours). | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is low and non-toxic to your cells. Always include a vehicle control (medium with solvent only) in your experiments. | |
| Reduced cell proliferation | Sub-lethal cytotoxicity from this compound. | Lower the concentration of this compound. Even at concentrations that do not cause immediate cell death, metabolic stress can slow cell growth. |
| Perturbation of metabolic pathways. | Consider the metabolic state of your cells. Rapidly dividing cells may be more sensitive to metabolic labeling reagents. Ensure your culture conditions are optimal. | |
| Low labeling efficiency | Insufficient concentration of this compound. | If you observe no cytotoxicity but have poor labeling, gradually increase the concentration of this compound. |
| Short incubation time. | Extend the incubation period to allow for more efficient metabolic incorporation. | |
| Cell type-specific metabolism. | Different cell lines may have varying efficiencies in uptake and incorporation of azido-sugars. You may need to use a higher concentration or longer incubation time for certain cell types. | |
| Inconsistent results | Variation in cell density at the time of labeling. | Ensure that you seed cells at a consistent density for all experiments, as cell density can influence metabolism. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, data from a study on the related azido-sugar, Ac4ManNAz, in A549 cells provides valuable guidance on the concentration-dependent effects.
Table 1: Effects of Ac4ManNAz Concentration on Cellular Functions in A549 Cells
| Concentration of Ac4ManNAz | Effect on Cell Proliferation | Effect on Cell Migration & Invasion | Notes |
| 10 µM | Minimal effect | Minimal effect | Suggested as an optimal concentration for labeling with the least physiological perturbation. |
| 20 µM | Gradual decrease | Rapid reduction in invasion ability. | Indicates the onset of cytotoxic effects. |
| 50 µM | Significant decrease | Significant reduction in invasion ability. | Associated with reduced energy generation and changes in signaling pathways (PI3K-Akt, MAPK). |
This data is for Ac4ManNAz and should be used as a guideline. The optimal concentration for this compound may vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO). Perform serial dilutions to create a range of final concentrations to test (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Treatment: Replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a fixed period (e.g., 48 hours) under standard culture conditions.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the highest concentration that does not significantly impact cell viability.
Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion
-
Cell Culture and Treatment: Culture and treat your cells with the desired concentrations of this compound as described above.
-
Cell Harvesting: After the incubation period, detach the cells using trypsin-EDTA and resuspend them in complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Signaling Pathways and Experimental Workflows
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the metabolic pathway for the incorporation of this compound into sialoglycans.
Experimental Workflow for Minimizing Cytotoxicity
This diagram outlines the logical flow for optimizing this compound labeling while minimizing adverse cellular effects.
References
Technical Support Center: Enhancing Detection Sensitivity of 9-Amino-NeuAc
Welcome to the technical support center for the analysis of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the detection sensitivity of this unique amino-sialic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting this compound?
A1: The primary challenge in detecting this compound lies in its physicochemical properties. As a sialic acid, it is highly polar and lacks a strong chromophore, making it difficult to retain on standard reversed-phase HPLC columns and detect with high sensitivity using UV-Vis detectors. Therefore, derivatization is often necessary to enhance its chromatographic retention and improve detection.
Q2: Which derivatization strategies are most effective for this compound?
A2: Due to its bifunctional nature (containing both a carboxyl group and a primary amino group), two main derivatization strategies can be employed:
-
Targeting the Carboxyl Group: Similar to other sialic acids, the carboxyl group can be derivatized with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) to introduce a fluorescent tag.[1][2][3]
-
Targeting the Amino Group: The primary amino group at the C9 position can be derivatized with reagents commonly used for amino acid analysis, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), which also imparts fluorescence.[4][5]
The choice of strategy depends on the analytical platform (HPLC-FLD, LC-MS) and the specific requirements of the experiment.
Q3: Can I use mass spectrometry (MS) to detect this compound without derivatization?
A3: While direct analysis of underivatized this compound by LC-MS is possible, it often suffers from low sensitivity and poor retention on reversed-phase columns. Hydrophilic interaction liquid chromatography (HILIC) can be a better option for retaining this polar analyte. However, derivatization is generally recommended to improve ionization efficiency and achieve lower detection limits in complex biological samples.
Q4: How can I prevent the degradation of this compound during sample preparation?
A4: Sialic acids can be sensitive to harsh chemical conditions. To minimize degradation:
-
Avoid strong acidic conditions and high temperatures during sample processing. If acid hydrolysis is necessary to release this compound from glycoconjugates, use mild conditions (e.g., 2 M acetic acid at 80°C for 3 hours).
-
Be mindful of the pH, as O-acetyl groups, if present on the sialic acid backbone, are labile at pH ≥ 8.
-
Fluorescently labeled sialic acids, such as DMB derivatives, can be light-sensitive and should be protected from light and analyzed within 24 hours.
Troubleshooting Guides
This section addresses specific issues you might encounter during the HPLC or LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. High sample loads can lead to peak broadening and tailing. |
| Inappropriate Mobile Phase | Optimize the mobile phase pH and organic solvent composition. For reversed-phase chromatography of derivatized this compound, a gradient elution with acetonitrile and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is common. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need replacement. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Optimize the derivatization reaction conditions, including reagent concentration, pH, temperature, and reaction time. Ensure the derivatizing reagent is fresh. |
| Degradation of Derivatized Analyte | Protect light-sensitive derivatives (e.g., DMB-labeled) from light and analyze them promptly. |
| Suboptimal Detector Settings | For fluorescence detection, ensure the excitation and emission wavelengths are optimized for the specific fluorophore used. For MS detection, optimize source parameters (e.g., nebulizing gas, drying gas, temperature) and use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. |
| Matrix Effects in MS | Use an appropriate sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix. Consider using a stable isotope-labeled internal standard to compensate for matrix effects. |
Issue 3: Retention Time Shifts
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate composition. Small variations in solvent ratios or pH can lead to shifts in retention time. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Insufficient Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Column Aging | Over time, the stationary phase of the column can degrade. If retention times consistently drift, it may be time to replace the column. |
Experimental Protocols
Protocol 1: Derivatization of this compound with FMOC-Cl for HPLC-Fluorescence Detection
This protocol is adapted from methods used for general amino acid analysis.
Materials:
-
This compound sample
-
Borate buffer (0.1 M, pH 8.5)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (12 mM in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., L-norvaline)
Procedure:
-
To 100 µL of the this compound sample, add 100 µL of borate buffer and 20 µL of the internal standard solution.
-
Add 250 µL of the FMOC-Cl solution.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 5 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-20 minutes to elute the derivatized analyte.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
Protocol 2: Derivatization of this compound with DMB for HPLC-Fluorescence Detection
This protocol is based on standard methods for sialic acid analysis.
Materials:
-
This compound sample
-
DMB derivatization solution (containing 1,2-diamino-4,5-methylenedioxybenzene, sodium hydrosulfite, and 2-mercaptoethanol in acetic acid and water).
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
Procedure:
-
If this compound is part of a glycoconjugate, release it by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2-3 hours).
-
To the released and dried sialic acid sample, add 200 µL of the DMB derivatization solution.
-
Incubate the mixture at 50-60°C for 2.5-3 hours in the dark.
-
Stop the reaction by adding a larger volume of water (e.g., 800 µL).
-
Filter the sample and inject it into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Isocratic or Gradient Elution: A common mobile phase is a mixture of acetonitrile, methanol, and water.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation at 373 nm, Emission at 448 nm.
Visualized Workflows
Caption: Derivatization and analysis workflow for this compound.
Caption: Troubleshooting logic for this compound HPLC analysis.
References
- 1. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ludger.com [ludger.com]
- 4. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [cardiosomatics.orscience.ru]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with 9-Amino-NeuAc
Welcome to the technical support center for 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on overcoming solubility issues.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting DMSO Stock in Aqueous Buffer
Problem: You have successfully dissolved this compound in DMSO to create a stock solution, but upon dilution into your aqueous experimental buffer (e.g., PBS, cell culture medium), a precipitate forms.
Cause: This is a common issue known as "precipitation upon dilution." It occurs because this compound, like many organic molecules, is significantly less soluble in aqueous solutions than in a polar aprotic solvent like DMSO. When the DMSO stock is added to the aqueous buffer, the local concentration of this compound transiently exceeds its solubility limit in the mixed solvent, causing it to crash out of solution.
Solutions:
| Solution | Detailed Protocol |
| 1. Lower the Final Concentration | Determine the lowest effective concentration for your experiment. The required concentration might be below the solubility limit of this compound in your aqueous buffer. |
| 2. Modify the Dilution Method | Instead of adding the DMSO stock directly to the entire volume of the buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to prevent localized high concentrations. |
| 3. Adjust the pH of the Aqueous Buffer | Since this compound is an amino acid derivative, its solubility is pH-dependent. For sialic acids, a neutral pH of around 7.0 is often optimal for stability and solubility in cell culture. Adjust the pH of your final working solution to 7.0 ± 0.1 with dilute NaOH or HCl before use.[1] |
| 4. Use a Co-solvent | While not always necessary for this compound, for particularly stubborn solubility issues with other compounds, incorporating a small percentage (1-5%) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) into the aqueous buffer can increase the solubility of the compound. Always include a vehicle control with the same co-solvent concentration in your experiment. |
| 5. Prepare Fresh and Use Immediately | Due to the potential for precipitation over time, it is best practice to prepare the final working solution of this compound immediately before use. Do not store aqueous working solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 10 mM.
Q2: I am having trouble dissolving this compound powder directly in my aqueous cell culture medium. What should I do?
A2: Direct dissolution of this compound in aqueous media is often challenging. The recommended procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your cell culture medium to the final desired concentration.
Q3: What is the maximum concentration of DMSO that cells can tolerate in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is crucial to keep the final DMSO concentration consistent across all experimental conditions, including a vehicle control (medium with the same final concentration of DMSO but without this compound).
Q4: How should I store the this compound powder and its DMSO stock solution?
A4: The powdered form of this compound should be stored at 2-8°C.[2] The DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Q5: Is there a risk of this compound aggregation in my experiments?
A5: While specific aggregation studies on this compound are not widely reported, precipitation from a supersaturated solution is the primary concern. Following the recommended dissolution protocols, particularly the dilution method and pH adjustment, should minimize the risk of aggregation.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 10 mM | |
| CMP-Sialic acid (sodium salt) | PBS, pH 7.2 | ~10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder and the anhydrous DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.08 mg of this compound (Molecular Weight: 308.29 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution at room temperature until the powder is completely dissolved. The solution should be clear. Gentle warming (to no more than 37°C) can be applied if necessary, but avoid excessive heat.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquoted stock solutions at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Determine the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 10 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Add the pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound DMSO stock solution dropwise. This ensures rapid and even dispersion, minimizing the risk of precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
If necessary, adjust the pH of the final working solution to 7.0 ± 0.1 using sterile, dilute NaOH or HCl.
-
Use the prepared working solution immediately for your experiment. Do not store aqueous working solutions.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Metabolic labeling pathway of this compound in mammalian cells.
References
Technical Support Center: 9-Amino-NeuAc Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the reduction of its precursor, 9-Azido-N-acetylneuraminic acid (9-Azido-NeuAc). This transformation can be achieved through two primary methods: the Staudinger reduction using phosphines or catalytic hydrogenation.[1][2][3]
Q2: What are the potential side reactions during the synthesis of this compound?
Side reactions are highly dependent on the chosen reduction method.
-
Staudinger Reduction:
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted 9-Azido-NeuAc in the product mixture.
-
Iminophosphorane Intermediate Hydrolysis: The intermediate iminophosphorane must be hydrolyzed to yield the amine. Incomplete hydrolysis can lead to the presence of this intermediate in the final product.[4]
-
Side Reactions of the Phosphine Reagent: Triphenylphosphine oxide is a common byproduct that can be challenging to remove during purification.[4] In some cases, phosphine reagents can mediate the conversion of azides to diazo compounds, although this is less common for simple reductions.
-
-
Catalytic Hydrogenation:
-
Reduction of Other Functional Groups: Depending on the catalyst and reaction conditions, other functional groups in the molecule or protecting groups could be reduced. For instance, if the synthesis involves aromatic protecting groups, they might be unintentionally removed.
-
Catalyst Poisoning: Impurities in the starting material can poison the catalyst, leading to an incomplete reaction.
-
Q3: How can I purify the final this compound product?
Purification of this compound typically involves chromatographic techniques. Ion-exchange chromatography is often effective due to the presence of both an amino group and a carboxylic acid. Size-exclusion chromatography can also be employed. The choice of purification method will depend on the scale of the reaction and the nature of the impurities. For instance, removing the triphenylphosphine oxide byproduct from a Staudinger reaction may require careful column chromatography.
Troubleshooting Guides
Problem 1: Low Yield of this compound after Staudinger Reduction
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure a sufficient excess of the phosphine reagent (e.g., triphenylphosphine or tributylphosphine) is used. - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting azide. |
| Steric hindrance | For sterically hindered azides, consider using a less bulky phosphine, such as trimethylphosphine (PMe3), which has been reported to quantitatively reduce some azido sugars. |
| Incomplete hydrolysis of the iminophosphorane intermediate | After the initial reaction with the phosphine, ensure sufficient water is added and the mixture is stirred for an adequate period to facilitate complete hydrolysis to the amine. |
| Degradation of starting material or product | Sialic acid derivatives can be sensitive to harsh conditions. Ensure the reaction is performed under mild conditions and avoid excessive heat unless specified in a validated protocol. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting/Removal |
| Unreacted 9-Azido-NeuAc | NMR, Mass Spectrometry | - Optimize reaction conditions for complete conversion (see Problem 1). - Purify the product using column chromatography. The difference in polarity between the azide and the amine should allow for separation. |
| Triphenylphosphine oxide | NMR (characteristic signals in the aromatic region) | - This byproduct is notoriously difficult to remove completely. - Careful column chromatography on silica gel is the most common method. - Consider using a polymer-supported triphenylphosphine, which can be removed by simple filtration. |
| Iminophosphorane intermediate | Mass Spectrometry | - Ensure complete hydrolysis by adding sufficient water and allowing for adequate reaction time after the initial azide reduction. |
Experimental Protocols
Key Experiment: Reduction of 9-Azido-NeuAc to this compound via Staudinger Reduction
Materials:
-
9-Azido-N-acetylneuraminic acid (9-Azido-NeuAc)
-
Triphenylphosphine (PPh3) or Tributylphosphine (PBu3)
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH), or a mixture)
-
Water
Procedure:
-
Dissolve 9-Azido-NeuAc in the chosen solvent in a round-bottom flask.
-
Add the phosphine reagent (typically 1.1 to 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor the disappearance of the starting material by TLC. The reaction is typically complete within a few hours.
-
Once the azide is consumed, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.
-
Stir for an additional 2-4 hours to ensure complete hydrolysis.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel or ion-exchange resin) to separate the this compound from the phosphine oxide byproduct and any unreacted starting material.
Note: This is a general protocol and may require optimization based on the specific substrate and scale of the reaction.
Visualizations
Reaction Pathway: Synthesis of this compound
Caption: Synthesis of this compound via Staudinger Reduction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. Staudinger Reaction [organic-chemistry.org]
- 2. US20220106348A1 - N-acetylated sialic acids and related sialosides - Google Patents [patents.google.com]
- 3. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
preventing degradation of 9-Amino-NeuAc during experiments
Welcome to the technical support center for 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: 9-Amino-N-acetylneuraminic acid (this compound) is a synthetic derivative of N-acetylneuraminic acid (NeuAc), the most common sialic acid. It is often used in metabolic labeling experiments to study sialoglycans in living cells. The amino group at the C-9 position can serve as a handle for bioorthogonal chemistry, allowing for the visualization and identification of sialylated glycoproteins.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.[1] For short-term use, it can be stored at 4°C.[1] It is recommended to prepare fresh solutions for each experiment to minimize degradation.
Q3: What are the primary factors that can cause degradation of this compound during my experiments?
A3: The main factors that can lead to the degradation of this compound are:
-
pH: Extreme pH conditions (highly acidic or alkaline) can cause hydrolysis and degradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Enzymatic Activity: Contamination with sialidases (neuraminidases) or N-acetylneuraminate lyases can lead to enzymatic degradation.
-
Oxidizing Agents: The presence of strong oxidizing agents can damage the molecule.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of amino acids and related compounds.[2]
Q4: How can I detect if my this compound has degraded?
A4: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation. While not specific, a ninhydrin test could potentially react with the primary amino group of this compound, but changes in color intensity would be difficult to quantify as an indicator of degradation of the entire molecule.
Troubleshooting Guides
Issue 1: Inconsistent or Low Incorporation of this compound in Metabolic Labeling Experiments.
This issue could be due to the degradation of this compound before or during the experiment, or suboptimal experimental conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare fresh solutions of this compound in a neutral pH buffer (e.g., PBS, pH 7.2-7.4) for each experiment. Avoid repeated freeze-thaw cycles. | Sialic acids are most stable at neutral pH.[3] Repeated freezing and thawing can degrade the compound.[2] |
| Degradation in cell culture medium | Ensure the pH of the cell culture medium remains stable and within the optimal physiological range (typically pH 7.2-7.4) throughout the experiment. | Extreme pH can lead to hydrolysis. |
| High temperature during incubation | Incubate cells at the recommended temperature for the specific cell line (usually 37°C). Avoid prolonged exposure to higher temperatures. | Elevated temperatures accelerate chemical degradation. |
| Enzymatic degradation in serum | If using serum in your culture medium, consider heat-inactivating it to denature potential contaminating enzymes. | Serum can contain sialidases that may cleave sialic acids. |
| Suboptimal cell health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | Healthy, actively dividing cells will have higher metabolic activity and better incorporation of the sugar analog. |
Issue 2: Suspected Chemical Degradation of this compound.
This section provides guidance on preventing chemical degradation based on the known stability of the closely related N-acetylneuraminic acid (Neu5Ac).
pH Stability
Based on studies of Neu5Ac, this compound is expected to be most stable in solutions with a neutral pH. Strongly acidic (pH < 3) and strongly alkaline (pH > 10) conditions should be avoided, especially at elevated temperatures, to prevent hydrolysis. Interestingly, the presence of a free amino group, similar to the one at the C-9 position of this compound, has been shown to increase the resistance of the glycosidic linkage of neuraminic acid to acid hydrolysis. This suggests that this compound might be more stable under mildly acidic conditions compared to its N-acetylated counterpart.
Temperature Stability
Higher temperatures accelerate the rate of degradation. For any steps involving purified this compound, it is recommended to keep solutions on ice whenever possible.
Quantitative Data on N-acetylneuraminic acid (Neu5Ac) Stability
The following table summarizes the stability of Neu5Ac at different pH values and temperatures, which can be used as a proxy for estimating the stability of this compound.
| pH | Temperature (°C) | Remaining Neu5Ac after 6 hours (%) |
| 1.0 | 60 | 91.5 |
| 2.0 | 60 | 94.5 |
| 11.0 | 60 | 88.1 |
| 12.0 | 60 | 45.1 |
| 1.0 | 90 | 48.0 |
| 2.0 | 90 | 59.6 |
| 11.0 | 90 | 36.0 |
| 12.0 | 90 | 1.5 |
Data adapted from studies on N-acetylneuraminic acid (Neu5Ac).
Issue 3: Suspected Enzymatic Degradation of this compound.
Contamination with enzymes that can cleave or modify this compound is a potential source of experimental variability.
| Enzyme | Action | Prevention Strategy |
| Sialidases (Neuraminidases) | Cleave terminal sialic acid residues from glycoconjugates. | Use sterile, high-purity reagents. If using serum, consider heat-inactivation. Some studies suggest that 9-amino substitution can confer resistance to certain sialidases. |
| N-acetylneuraminate Lyase (NAL) | Catalyzes the reversible cleavage of Neu5Ac to N-acetyl-D-mannosamine (ManNAc) and pyruvate. | Ensure all buffers and media are sterile and free from microbial contamination, as these enzymes are common in bacteria. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound powder in a sterile, neutral pH buffer such as phosphate-buffered saline (PBS), pH 7.4, or high-purity water. To aid dissolution, gentle vortexing may be applied.
-
Concentration: Prepare a stock solution at a concentration of 10-100 mM. Note that the solubility in DMSO can be up to 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For immediate use within a few days, the solution can be stored at 4°C.
Protocol 2: Metabolic Labeling of Cultured Cells with this compound
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental goals.
-
Cell Culture: Plate cells in a suitable culture vessel and grow them to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 25 to 100 µM.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting and Analysis: After the incubation period, wash the cells with cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis followed by bioorthogonal ligation, fluorescence microscopy, or flow cytometry.
Visualizations
Caption: Experimental workflow for metabolic labeling with this compound.
Caption: Factors leading to the degradation of this compound.
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
References
- 1. immunomart.com [immunomart.com]
- 2. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 9-Amino-NeuAc Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize 9-Amino-NeuAc reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic incorporation of this compound into glycoconjugates.
Question: Why am I observing low or no sialylation of my target glycoprotein?
Answer: Low or no product yield is a common issue that can stem from several factors related to the reaction buffer, enzyme activity, or substrates.
Possible Causes and Solutions:
-
Suboptimal pH: Sialyltransferase activity is highly pH-dependent. The optimal pH can vary between enzymes from different sources. While many sialyltransferases function well around a neutral pH, some exhibit maximal activity in slightly acidic (pH 6.5) or basic (pH 8.0) conditions.[1][2]
-
Solution: Verify the pH of your reaction buffer. If you are using a standard protocol without success, perform a pH screening experiment using a range of buffers to determine the optimal pH for your specific enzyme and substrate combination.
-
-
Inactive Enzyme: The sialyltransferase may have lost activity due to improper storage or handling.
-
Solution: Ensure the enzyme has been stored at the correct temperature and in the recommended buffer. Avoid repeated freeze-thaw cycles. If in doubt, test the enzyme activity with a known positive control substrate.
-
-
Donor Substrate (CMP-9-Amino-NeuAc) Degradation: The activated sugar donor, CMP-9-Amino-NeuAc, can be unstable, especially under acidic conditions.[1]
-
Solution: Prepare the CMP-9-Amino-NeuAc solution fresh before each experiment. Store the stock solution at -80°C in small aliquots.
-
-
Inhibitory Components in the Buffer: High ionic strength buffers can significantly reduce sialyltransferase activity.[2] Additionally, the accumulation of the reaction byproduct, Cytidine Monophosphate (CMP), can cause feedback inhibition.[2]
-
Solution: Lower the salt concentration in your reaction buffer. To address CMP inhibition, consider adding alkaline phosphatase to the reaction mixture to dephosphorylate CMP, which can enhance the overall sialylation efficiency.
-
-
Reverse Reaction (Sialidase Activity): Some sialyltransferases exhibit inherent sialidase activity, which can lead to the removal of the newly added this compound. This reverse reaction can become more prominent during longer incubation times.
-
Solution: Optimize the reaction time by performing a time-course experiment (e.g., 2, 4, 6, 8 hours) to find the point of maximum sialylation before the reverse reaction becomes significant.
-
Question: My reaction works, but the yield is inconsistent between experiments. What could be the cause?
Answer: Reaction inconsistency often points to subtle variations in reaction setup and component preparation.
Possible Causes and Solutions:
-
Inaccurate Pipetting: Small errors in pipetting, especially of concentrated enzyme or substrate stocks, can lead to significant variability.
-
Solution: Use calibrated pipettes and prepare a master mix for the buffer, donor, and acceptor substrates when setting up multiple reactions.
-
-
Incomplete Reagent Thawing and Mixing: Failure to completely thaw and mix all components can result in heterogeneous reaction mixtures.
-
Solution: Ensure all frozen reagents are fully thawed and gently mixed before being added to the reaction.
-
-
Temperature Fluctuations: The reaction temperature should be kept constant.
-
Solution: Use a reliable incubator or water bath set to the optimal temperature for your enzyme (typically 37°C).
-
Frequently Asked Questions (FAQs)
Q1: What is the best buffer to use for my this compound reaction?
A1: The ideal buffer depends on the specific sialyltransferase being used. Common buffers for sialyltransferase reactions include MES, HEPES, and Tris-HCl. It is recommended to start with the buffer suggested in the enzyme's technical datasheet. If the efficiency is low, a buffer screen is advisable.
Q2: What is the optimal pH for the reaction?
A2: The optimal pH for sialyltransferase activity typically falls between 6.5 and 8.0. However, some bacterial sialyltransferases show maximum activity at a more basic pH of 8.0. A pH optimization experiment is crucial for maximizing yield.
Q3: Do I need to add any specific ions to my buffer?
A3: The activity of some sialyltransferases is stimulated by divalent cations. The order of stimulation is often Mg²⁺ > Mn²⁺ > Ca²⁺. Consult your enzyme's datasheet for recommendations on the inclusion and optimal concentration of these cations.
Q4: Can I use this compound with any sialyltransferase?
A4: Generally, modifications at the C-9 position of sialic acid are well-tolerated by many sialyltransferases. Studies have shown that various 9-substituted sialic acid analogues, including this compound, can be successfully activated to their CMP-glycosides and transferred to acceptor substrates.
Q5: How long should I incubate my reaction?
A5: A typical incubation time is between 2 and 6 hours. However, longer incubation times (over 8 hours) may lead to reduced yield due to the enzyme's reverse sialidase activity. It is best to determine the optimal incubation time through a time-course experiment.
Data Presentation
Table 1: Influence of pH on Sialyltransferase Activity
| pH | Buffer System | Relative Activity (%) |
| 5.5 | MES | 60 |
| 6.5 | MES | 100 |
| 7.5 | HEPES | 85 |
| 8.0 | Tris-HCl | 95 (for some bacterial STs) |
| 8.5 | Tris-HCl | 70 |
Note: Data is generalized. Optimal pH is enzyme-specific.
Table 2: Effect of Divalent Cations on Sialyltransferase Activity
| Cation (10 mM) | Relative Activity (%) |
| None | 75 |
| Mg²⁺ | 100 |
| Mn²⁺ | 90 |
| Ca²⁺ | 80 |
Note: Data is generalized. The effect of cations is enzyme-specific.
Experimental Protocols
Protocol 1: Standard this compound Sialylation Reaction
-
Prepare the Reaction Buffer: Prepare a 1x reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare Substrates:
-
Dissolve the acceptor glycoprotein in the 1x reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of CMP-9-Amino-NeuAc in the 1x reaction buffer.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following components:
-
Acceptor Glycoprotein: X µL (for a final concentration of 0.5-2 mg/mL)
-
CMP-9-Amino-NeuAc (10 mM): 5 µL (for a final concentration of 0.5 mM)
-
Sialyltransferase: Y µL (as recommended by the manufacturer)
-
1x Reaction Buffer: to a final volume of 100 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Quench the Reaction: Stop the reaction by heating at 75°C for 10 minutes or by adding ice-cold ethanol.
-
Analysis: Analyze the incorporation of this compound by methods such as SDS-PAGE followed by fluorescent imaging (if a fluorescent tag is added to the amino group) or by mass spectrometry.
Protocol 2: Buffer pH Optimization Experiment
-
Prepare Buffers: Prepare a series of 100 mM buffers with varying pH values (e.g., MES pH 6.0, 6.5, 7.0; HEPES pH 7.5, 8.0).
-
Set up Parallel Reactions: For each pH to be tested, set up a standard sialylation reaction as described in Protocol 1, using the respective buffer.
-
Incubation and Quenching: Incubate and quench all reactions under identical conditions.
-
Analysis and Comparison: Analyze the product formation for each reaction. Compare the relative yields to determine the optimal pH for your specific enzyme-substrate pair.
Visualizations
Caption: Troubleshooting workflow for low this compound sialylation yield.
Caption: Experimental workflow for optimizing this compound reaction conditions.
References
Technical Support Center: Fluorescent Dye Conjugation to 9-Amino-NeuAc
Welcome to the technical support center for fluorescent dye conjugation to 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful labeling experiments. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and helpful visualizations to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating amine-reactive fluorescent dyes to this compound?
The optimal pH for reacting N-hydroxysuccinimide (NHS) ester or isothiocyanate (e.g., FITC) fluorescent dyes with the primary amine of this compound is typically between 8.0 and 9.0.[1][2] A slightly basic pH ensures that the amino group is sufficiently deprotonated and therefore nucleophilic enough to react efficiently with the dye. However, pH values above 9.5 should be avoided as this can significantly increase the rate of hydrolysis of the NHS ester, reducing the conjugation efficiency.[3]
Q2: Which buffers are recommended for the conjugation reaction?
It is crucial to use an amine-free buffer to prevent the buffer from competing with this compound for reaction with the dye.[1][3] Recommended buffers include:
-
0.1 M sodium bicarbonate buffer (pH 8.0-9.0)
-
0.1 M sodium borate buffer (pH 8.0-8.5)
-
Phosphate-buffered saline (PBS) adjusted to the desired pH.
Buffers containing primary amines, such as Tris or glycine, must be avoided.
Q3: How should I dissolve the fluorescent dye and this compound?
Amine-reactive dyes are often hydrophobic and should be dissolved in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. This compound is soluble in aqueous buffers. It is recommended to first dissolve the this compound in the reaction buffer, and then add the dissolved dye solution to it. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid potential precipitation of the this compound.
Q4: What are the main competing reactions that can reduce my yield?
The primary competing reaction is the hydrolysis of the amine-reactive group (e.g., NHS ester) of the fluorescent dye in the aqueous buffer. This hydrolysis reaction is more prevalent at higher pH values and can significantly reduce the amount of dye available to conjugate with this compound. Another potential, though less common, side reaction at basic pH could involve the carboxyl group of the sialic acid, though this is more of a concern under different reaction conditions.
Troubleshooting Guide
Low Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer is between 8.0 and 9.0 using a calibrated pH meter. A pH that is too low will result in a protonated, unreactive amine on the this compound, while a pH that is too high will accelerate the hydrolysis of the dye. |
| Hydrolyzed Fluorescent Dye | Amine-reactive dyes are sensitive to moisture. Ensure that your dye is stored properly in a desiccated environment. Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before each experiment. |
| Suboptimal Molar Ratio of Dye to this compound | The optimal molar ratio can vary depending on the specific dye and reaction conditions. It is recommended to perform small-scale pilot reactions with varying molar ratios (e.g., 1:1, 1:2, 1:5 of this compound to dye) to determine the optimal condition for your experiment. |
| Low Concentration of Reactants | Low concentrations of either this compound or the fluorescent dye can slow down the reaction rate and favor the competing hydrolysis reaction. If possible, increase the concentration of your reactants. |
| Presence of Competing Amines | Ensure that your this compound sample and reaction buffer are free from any contaminating primary amines (e.g., Tris, glycine, ammonium salts). |
Difficulty in Purifying the Conjugate
| Potential Cause | Troubleshooting Steps |
| Inefficient Removal of Unreacted Dye | Due to the small size of the this compound-dye conjugate, traditional methods like gel filtration may not be efficient in separating it from the unreacted dye, which has a similar molecular weight. High-performance liquid chromatography (HPLC) with a C18 column is a highly effective method for purifying the conjugate. |
| Precipitation of the Conjugate | Over-labeling or the use of very hydrophobic dyes can sometimes lead to the precipitation of the conjugate. If you observe precipitation, try reducing the molar excess of the dye in the reaction. Using a more hydrophilic dye or a dye with a PEG linker can also improve solubility. |
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Dye Conjugation to this compound
-
Prepare the Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5 with sodium carbonate or sodium hydroxide.
-
Dissolve this compound: Dissolve the desired amount of this compound in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye (e.g., NHS ester or FITC) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Conjugation: While gently vortexing, slowly add the desired molar equivalent of the dye solution to the this compound solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the Reaction: Protect the reaction mixture from light by wrapping the tube in aluminum foil. Incubate at room temperature for 1-2 hours with continuous stirring or agitation. Alternatively, the reaction can be carried out overnight at 4°C.
-
Purify the Conjugate: Purify the fluorescently labeled this compound from unreacted dye and byproducts using reverse-phase HPLC.
Protocol 2: Purification of this compound-Dye Conjugate by HPLC
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Detection: Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the fluorescent dye and a fluorescence detector.
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled this compound peak.
-
Verification: Confirm the identity and purity of the collected fractions by mass spectrometry.
Visualizing the Process
Caption: Experimental workflow for fluorescent dye conjugation to this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
reducing non-specific binding of 9-Amino-NeuAc probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 9-Amino-NeuAc probes, with a focus on reducing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding with this compound probes?
High background fluorescence and non-specific binding are common issues that can obscure the desired signal in experiments using this compound probes. The primary causes include:
-
Suboptimal Probe Concentration: An excessively high probe concentration can lead to increased binding to off-target sites.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues can result in the probe adhering to unintended molecules.
-
Ineffective Washing: Failure to thoroughly wash away unbound or weakly bound probes can contribute to high background.
-
Improper Fixation: The choice of fixative and the fixation procedure can alter the chemical properties of cellular components, sometimes exposing epitopes that non-specifically bind the probe.[1][2]
-
Hydrophobic and Electrostatic Interactions: The chemical nature of the this compound probe can lead to non-specific hydrophobic or electrostatic interactions with cellular components.
-
Endogenous Biotin or Lectins: If using a biotin-streptavidin detection system, endogenous biotin can lead to non-specific signals. Similarly, endogenous lectins can bind to the sialic acid probe.[3]
Q2: What is the recommended starting concentration for this compound probes?
The optimal probe concentration should be determined empirically for each cell type and experimental condition. It is recommended to perform a titration experiment to find the concentration that provides the best signal-to-noise ratio. A typical starting range for fluorescent probes is between 100 nM and 500 nM.
Q3: How can I optimize the washing steps to reduce background?
Effective washing is crucial for removing unbound probes.[4] Consider the following optimizations:
-
Increase the number and duration of washes: Perform at least three to five washes with an appropriate wash buffer.
-
Use a suitable wash buffer: A common wash buffer is Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05-0.1%).
-
Gentle agitation: During washing, use a rocker or orbital shaker to ensure thorough and consistent washing of the entire sample.
Troubleshooting Guide: High Background and Non-Specific Binding
This guide provides a systematic approach to troubleshooting and reducing non-specific binding of this compound probes.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Probe concentration is too high. | Perform a probe titration to determine the optimal concentration. Start with a lower concentration and incrementally increase it. |
| Inadequate blocking. | Increase the blocking time (e.g., to 1-2 hours at room temperature). Try different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking buffers.[5] | |
| Insufficient washing. | Increase the number and/or duration of wash steps. Ensure the wash buffer contains a suitable detergent (e.g., 0.05% Tween-20). | |
| Autofluorescence of the sample. | Image an unstained control sample to assess autofluorescence. If present, consider using a different fluorescent label with a longer wavelength or use an autofluorescence quenching kit. | |
| Punctate or speckled background | Probe aggregation. | Centrifuge the probe solution before use to pellet any aggregates. Prepare fresh probe dilutions for each experiment. |
| Particulates in buffers. | Filter all buffers, especially the blocking buffer, using a 0.22 µm filter. | |
| Non-specific binding to specific cellular structures | Electrostatic interactions. | Adjust the ionic strength of the blocking and wash buffers by increasing the salt concentration (e.g., up to 500 mM NaCl). |
| Hydrophobic interactions. | Include a non-ionic detergent (e.g., 0.05-0.1% Tween-20) in the blocking and wash buffers to disrupt hydrophobic interactions. | |
| Inappropriate fixation. | Test different fixation methods (e.g., paraformaldehyde vs. methanol) and optimize fixation time and temperature. Cross-linking fixatives like formaldehyde can sometimes mask or alter epitopes, leading to non-specific binding. |
Quantitative Data Summary
While direct quantitative comparisons of blocking agents for this compound probes are limited in the literature, the following table summarizes the binding affinities of various sialic acid-binding proteins and probes, which can indirectly inform on the potential for specific versus non-specific interactions. Lower dissociation constants (Kd) indicate higher affinity.
| Binding Molecule | Ligand | Dissociation Constant (Kd) | Reference |
| Siglec-2 (CD22) | Siaα2-6Galβ1-4GlcNAc | ~30 µM | |
| Sialoadhesin (Siglec-1) | 3'-sialyllactose | ~2 mM | |
| Influenza A Virus Hemagglutinin | Sialyl-glycans | µM to mM range | |
| 4-Mercaptophenylboronic acid-functionalized AgNPs | Sialic Acid | Not specified (high specificity) |
Note: The affinity of a this compound probe for its target will depend on its specific chemical structure and the cellular context. The data above illustrates the range of affinities observed for sialic acid-binding interactions.
Experimental Protocols
Protocol 1: General Staining Protocol with this compound Probe
-
Cell/Tissue Preparation:
-
For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides. For tissue sections, use standard cryosectioning or paraffin-embedding procedures.
-
-
Fixation:
-
Fix cells/tissues with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Alternatively, fix with ice-cold methanol for 10 minutes at -20°C. Note: The optimal fixation method should be determined empirically.
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the samples with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Probe Incubation:
-
Dilute the this compound probe to the predetermined optimal concentration in the blocking buffer.
-
Incubate the samples with the probe solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the samples three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Probe Concentration Titration
-
Prepare a series of dilutions of the this compound probe in blocking buffer (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).
-
Follow the General Staining Protocol (Protocol 1), incubating separate samples with each probe concentration.
-
Image all samples using identical acquisition settings (e.g., exposure time, gain).
-
Compare the signal intensity and background levels for each concentration to determine the optimal concentration that provides the highest signal-to-noise ratio.
Visualizations
Caption: Sialic acid metabolism and its visualization using a this compound probe.
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 9-Amino-NeuAc and 9-Azido-NeuAc for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
In the field of glycobiology and chemical biology, the metabolic labeling of sialic acids offers a powerful tool for visualizing, tracking, and understanding the roles of sialoglycans in various biological processes. This guide provides a detailed comparison of two key sialic acid analogs used for this purpose: 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) and 9-Azido-N-acetylneuraminic acid (9-Azido-NeuAc). This comparison is based on available experimental data and focuses on their application in metabolic labeling and subsequent bioorthogonal ligation.
Introduction
Metabolic glycoengineering involves the introduction of chemically modified monosaccharides into cellular pathways, leading to their incorporation into glycoconjugates. These modified sugars bear a bioorthogonal handle—a functional group that is inert to biological systems but can undergo a specific chemical reaction with an exogenously supplied probe. This allows for the selective labeling and analysis of the targeted glycans.
9-Azido-NeuAc has become a widely used tool in this field, primarily due to the robust and efficient "click chemistry" reactions its azide group can undergo. This compound , on the other hand, offers an alternative with its primary amine handle, which can be targeted by different bioorthogonal reactions, most notably the Staudinger ligation. This guide aims to provide a comprehensive comparison of these two labeling agents to assist researchers in selecting the most appropriate tool for their experimental needs.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of this compound and 9-Azido-NeuAc based on available literature. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from individual studies on each compound.
| Feature | This compound | 9-Azido-NeuAc | References |
| Bioorthogonal Reaction | Staudinger Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [1][2][3][4][5] |
| Reaction Kinetics | Slower (second-order rate constants typically in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹) | Faster (CuAAC and SPAAC second-order rate constants can range from 10⁻¹ to 10³ M⁻¹s⁻¹) | |
| Metabolic Incorporation | Demonstrated to be a substrate for CMP-sialic acid synthase and incorporated into glycoproteins. Quantitative efficiency data is limited. | Efficiently incorporated into cellular sialoglycans. Labeling can reach a plateau of 10⁶–10⁷ azido groups per cell. | |
| Biocompatibility/Cytotoxicity | The primary amine is a natural biological functional group. Phosphine reagents for Staudinger ligation are generally considered biocompatible. No significant change in cell growth rate has been observed in related studies. | The azide group is largely abiotic. SPAAC is highly biocompatible. CuAAC requires a copper catalyst, which can be cytotoxic, though mitigating ligands are available. Azido sugars themselves show low cytotoxicity at typical labeling concentrations. | |
| In Vivo Applicability | Staudinger ligation has faced challenges in vivo in some models due to slow kinetics and potential side reactions with endogenous molecules in certain organisms. | Both CuAAC (with stabilizing ligands) and especially SPAAC have been successfully used for in vivo labeling in various animal models. |
Signaling and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
The following are generalized protocols for metabolic labeling and subsequent bioorthogonal reactions. Optimal conditions such as concentration and incubation time should be determined empirically for specific cell lines and experimental goals.
Protocol 1: Metabolic Labeling of Sialic Acids
-
Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of either this compound or 9-Azido-NeuAc. A typical starting concentration range is 25-100 µM. The peracetylated forms of these sugars are often used to improve cell permeability.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated sugar analog. The cells are now ready for bioorthogonal ligation.
Protocol 2A: Staudinger Ligation of this compound Labeled Cells
This protocol is for the ligation of a phosphine-containing probe to the amine-modified cell surface glycans.
-
Prepare Phosphine Probe Solution: Dissolve the phosphine probe (e.g., phosphine-biotin or a phosphine-fluorophore) in a biocompatible buffer (e.g., PBS) to the desired final concentration (typically 50-250 µM).
-
Ligation Reaction: Add the phosphine probe solution to the washed, this compound labeled cells.
-
Incubation: Incubate for 1-4 hours at room temperature or 37°C. The reaction is generally slower than click chemistry, so longer incubation times may be necessary.
-
Washing: Gently wash the cells three times with PBS to remove the unreacted phosphine probe.
-
Analysis: The cells are now ready for downstream analysis such as fluorescence microscopy or flow cytometry.
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 9-Azido-NeuAc Labeled Cells
This protocol describes a copper-free click chemistry reaction.
-
Prepare Alkyne Probe Solution: Dissolve the strained alkyne probe (e.g., DBCO-fluorophore or DBCO-biotin) in a biocompatible buffer (e.g., PBS) to the desired final concentration (typically 10-50 µM).
-
Ligation Reaction: Add the alkyne probe solution to the washed, 9-Azido-NeuAc labeled cells.
-
Incubation: Incubate for 30-60 minutes at room temperature or 37°C.
-
Washing: Gently wash the cells three times with PBS to remove the unreacted alkyne probe.
-
Analysis: The cells are now ready for downstream analysis.
Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay can be performed after metabolic labeling to assess the cytotoxicity of the sugar analogs.
-
Cell Treatment: Plate cells in a 96-well plate and treat with varying concentrations of this compound or 9-Azido-NeuAc for the desired labeling period (e.g., 24-72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
Both this compound and 9-Azido-NeuAc are valuable tools for the metabolic labeling of sialoglycans. The choice between them depends on the specific requirements of the experiment.
-
9-Azido-NeuAc is the more established and widely used reagent, primarily due to the high efficiency and rapid kinetics of the associated click chemistry reactions. The development of copper-free SPAAC has further enhanced its utility, particularly for in vivo applications where copper toxicity is a concern.
-
This compound , while less characterized in terms of quantitative labeling efficiency, offers an alternative bioorthogonal handle. The Staudinger ligation, its primary reaction partner, is generally slower and has shown limitations in some in vivo models. However, the use of a primary amine, a common biological functional group, may be advantageous in certain contexts, and the phosphine reagents are typically well-tolerated by cells.
For researchers requiring high labeling efficiency, rapid reaction times, and a well-established protocol with a wide range of commercially available probes, 9-Azido-NeuAc is likely the preferred choice. This compound represents a viable alternative, particularly for experiments where the introduction of an azide is undesirable or where a different bioorthogonal strategy is needed for multiplexed labeling. Further research directly comparing the metabolic incorporation efficiency and cytotoxicity of these two analogs would be highly beneficial to the field.
References
- 1. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Your Cells: 9-Amino-NeuAc Versus Other Sialic Acid Analogs in Cell Labeling
For researchers, scientists, and drug development professionals seeking to precisely tag and track cellular components, the choice of a labeling agent is critical. In the realm of metabolic glycoengineering, sialic acid analogs have emerged as powerful tools to visualize and study cellular processes. This guide provides an in-depth comparison of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) with other commonly used sialic acid analogs, offering a comprehensive overview of their performance based on experimental data.
Metabolic glycoengineering is a technique that introduces chemically modified sugars into cellular metabolic pathways. These "unnatural" sugars are then incorporated into glycans on the cell surface, providing a handle for subsequent detection and analysis. Sialic acids, being terminally located on many cell surface glycoconjugates, are ideal targets for this approach.
This guide will delve into the key performance metrics of this compound and its competitors, including labeling efficiency, cytotoxicity, and the specifics of their metabolic pathways and experimental application.
At a Glance: Comparing Sialic Acid Analogs
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and other prevalent sialic acid analogs, such as those functionalized with azide (e.g., Ac4ManNAz) or alkyne groups.
| Parameter | This compound | Azide-Modified Analogs (e.g., Ac4ManNAz) | Alkyne-Modified Analogs |
| Typical Concentration | To be determined | 10-100 µM[1][2][3] | Data not readily available |
| Labeling Efficiency | Data not readily available | Can be distinguished from background at 10 µM[1] | Data not readily available |
| Cytotoxicity (IC50/Effective Concentration) | Data not readily available | Low cytotoxicity at optimal concentrations (e.g., 10 µM)[1]; can reduce cell proliferation at >50 µM | Data not readily available |
| Bioorthogonal Ligation Chemistry | Amine-reactive chemistries | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) |
Delving Deeper: Performance and Experimental Considerations
Labeling Efficiency: How Brightly Do Your Cells Shine?
The efficiency of a sialic acid analog is determined by its ability to be taken up by the cell, metabolized through the sialic acid biosynthetic pathway, and incorporated into cell surface glycans. This is often quantified by measuring the fluorescence intensity of labeled cells using techniques like flow cytometry.
While specific quantitative data directly comparing the labeling efficiency of this compound with other analogs is not abundant in the readily available literature, studies on azide-modified analogs like Ac4ManNAz have shown that effective labeling can be achieved at concentrations as low as 10 µM, providing a clear signal above background fluorescence in flow cytometry analysis.
Cytotoxicity: A Gentle Touch or a Toxic Intrusion?
A critical factor in the selection of a labeling agent is its impact on cell viability and function. An ideal analog should exhibit minimal cytotoxicity at concentrations required for effective labeling.
For Ac4ManNAz, studies have indicated that at optimal labeling concentrations (around 10 µM), the effects on cellular systems are minimal. However, at higher concentrations (above 50 µM), it has been observed to reduce cell proliferation, migration, and invasion. Information on the specific cytotoxicity profile of this compound requires further investigation to provide a direct comparison.
The Metabolic Journey: How Sialic Acid Analogs Navigate the Cell
The journey of a sialic acid analog from the culture medium to the cell surface is a multi-step process governed by the cell's own metabolic machinery. Understanding this pathway is crucial for interpreting experimental results and troubleshooting labeling experiments.
Sialic acid biosynthesis primarily occurs in the cytosol and nucleus. Precursor molecules are converted through a series of enzymatic reactions into an activated form, CMP-sialic acid, which is then transported into the Golgi apparatus for incorporation into glycans.
Below is a diagram illustrating the general metabolic pathway for sialic acid biosynthesis and the points at which different analogs are thought to enter.
Caption: Metabolic pathway of sialic acid analogs.
From Benchtop to Analysis: A Step-by-Step Workflow
A typical cell labeling experiment using sialic acid analogs involves several key steps, from initial cell culture to final data acquisition. The following diagram outlines a generalized experimental workflow.
Caption: Generalized experimental workflow for cell labeling.
Experimental Protocols: A Guide to Successful Labeling
Metabolic Labeling of Cells with Sialic Acid Analogs
This protocol provides a general guideline for labeling cells with sialic acid analogs. Optimal conditions, such as analog concentration and incubation time, may need to be determined empirically for each cell type.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sialic acid analog (e.g., this compound, Ac4ManNAz) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe with a reactive group compatible with the chosen analog (e.g., DBCO-dye for azide-modified sugars)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, culture flask) at a density that will allow for logarithmic growth during the incubation period.
-
Metabolic Labeling: The following day, add the sialic acid analog stock solution to the culture medium to achieve the desired final concentration (e.g., 10-50 µM for Ac4ManNAz).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated analog.
Bioorthogonal Ligation (Click Chemistry)
This protocol describes the labeling of azide-modified cell surface glycans with a fluorescent probe using copper-free click chemistry.
Materials:
-
Metabolically labeled cells
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
PBS
Procedure:
-
Probe Incubation: Following the washing steps after metabolic labeling, incubate the cells with the DBCO-functionalized fluorescent dye in PBS at a suitable concentration (e.g., 20 µM) for 30 minutes to 1 hour at room temperature or 37°C.
-
Washing: Gently wash the cells two to three times with PBS to remove any unbound fluorescent probe.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Flow Cytometry Analysis
Procedure:
-
Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution.
-
Staining: Perform the bioorthogonal ligation as described above.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: Resuspend the cells in the analysis buffer and acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Data Analysis: Analyze the data to determine the mean fluorescence intensity of the labeled cell population compared to a negative control (unlabeled cells).
References
A Comparative Analysis of 9-Amino-NeuAc and Neu5Ac for Researchers and Drug Development Professionals
An objective guide to the functional and experimental distinctions between the natural sialic acid, Neu5Ac, and its synthetic analog, 9-Amino-NeuAc.
In the landscape of glycobiology and therapeutic development, sialic acids are of paramount importance due to their terminal positions on cell surface glycans, mediating a myriad of physiological and pathological processes. N-acetylneuraminic acid (Neu5Ac) is the most abundant sialic acid in humans, playing critical roles in cell adhesion, signaling, and immune responses.[1] Its synthetic derivative, 9-Amino-N-acetylneuraminic acid (this compound), offers unique functionalities for research and therapeutic applications, primarily owing to the substitution of the hydroxyl group at the C9 position with an amino group. This guide provides a detailed comparative analysis of these two molecules, supported by experimental data and protocols to aid researchers in their selection and application.
Structural and Functional Comparison
Neu5Ac is a nine-carbon acidic sugar that is a key component of glycoproteins and glycolipids on cell surfaces.[1] this compound is a synthetic analog where the hydroxyl group at the 9-position is replaced by an amino group. This seemingly subtle modification imparts distinct chemical and biological properties.
| Feature | Neu5Ac (N-acetylneuraminic acid) | This compound (9-Amino-N-acetylneuraminic acid) |
| Structure | Contains a hydroxyl (-OH) group at the C9 position. | Contains an amino (-NH2) group at the C9 position. |
| Biological Function | Serves as a native ligand for sialic acid-binding proteins (e.g., selectins, siglecs), mediates cell-cell interactions, and acts as a receptor for various pathogens.[1] | Can be metabolically incorporated into cellular glycans, offering a chemical handle for bioconjugation and modulating cell surface immunogenicity.[2] |
| Enzymatic Incorporation | Natural substrate for CMP-sialic acid synthetase and sialyltransferases. | Recognized and activated by CMP-sialic acid synthetase and transferred by sialyltransferases, albeit with slightly altered kinetics.[3] |
| Sialidase Resistance | Glycans terminating in Neu5Ac are susceptible to cleavage by neuraminidases (sialidases). | The amino group at C9 can confer resistance to cleavage by certain sialidases, prolonging its presence on the cell surface. |
| Applications | Studied for its roles in cancer, inflammation, and infection. Used as a biomarker and in nutritional supplements. | Used in metabolic glycoengineering for cell surface modification, targeted drug delivery, and immunotherapy research. |
Quantitative Performance Data
Enzymatic Activation by CMP-Sialic Acid Synthase
The activation of sialic acids by CMP-sialic acid synthase is a prerequisite for their incorporation into glycoconjugates. A comparative study on the activation of 9-substituted NeuAc analogs provides insight into how modifications at the C9 position affect enzyme affinity.
| Substrate | Km (mM) |
| Neu5Ac | 1.4 |
| This compound | 0.8 - 4.6 (range for various 9-substituted analogs) |
Data sourced from a study on CMP sialic acid synthase from bovine brain. The affinity of the enzyme for 9-substituted analogs, including this compound, was only moderately influenced by the chemical modification at C-9.
Resistance to Neuraminidase Cleavage
| Sialic Acid Form | Relative Neuraminidase Activity |
| Neu5Ac | High |
| 9-O-acetylated Neu5Ac | Low to moderate (human neuraminidases show a preference for Neu5Ac) |
| This compound | Expected to be low to moderate (inferred from data on other 9-substituted sialic acids) |
Experimental Protocols
Protocol 1: Synthesis of 9-Amino-N-acetylneuraminic acid
This protocol outlines the chemical synthesis of this compound, typically starting from its precursor, 9-Azido-N-acetylneuraminic acid (9AzNeu5Ac).
Materials:
-
9-Azido-N-acetylneuraminic acid (9AzNeu5Ac)
-
Reducing agent (e.g., triphenylphosphine or catalytic hydrogenation setup with Pd/C)
-
Solvents (e.g., methanol, water)
-
Purification system (e.g., ion-exchange chromatography)
Procedure:
-
Dissolve 9AzNeu5Ac in an appropriate solvent.
-
Add the reducing agent to the solution. For example, if using triphenylphosphine, add it in slight excess and stir at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the azide group), quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound using ion-exchange chromatography to remove the reducing agent byproducts and any unreacted starting material.
-
Lyophilize the pure fractions to obtain this compound as a solid.
-
Confirm the structure and purity using NMR and mass spectrometry.
Protocol 2: Comparative Metabolic Labeling of Cell Surface Sialoglycans
This protocol is designed to compare the efficiency of metabolic incorporation of Neu5Ac and this compound onto the cell surface.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
Neu5Ac and this compound
-
Biotinylation reagent reactive with amino groups (e.g., Sulfo-NHS-LC-Biotin) for detecting this compound
-
Biotinylation reagent for cis-diols (e.g., after periodate oxidation) for detecting total sialic acids (as a control for Neu5Ac incorporation)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)
-
Flow cytometer
Procedure:
-
Culture cells to a suitable confluency.
-
Supplement the culture medium with either Neu5Ac or this compound at a predetermined concentration (e.g., 50-100 µM) and incubate for 24-48 hours. Include a control group with no added sialic acid.
-
Harvest the cells and wash them with PBS.
-
For the this compound treated cells, incubate with Sulfo-NHS-LC-Biotin to label the cell surface amino groups.
-
For the Neu5Ac treated and control cells, perform mild periodate oxidation to generate aldehydes on sialic acids, followed by labeling with a biotin-hydrazide.
-
Wash the cells to remove excess biotinylation reagent.
-
Incubate all cell samples with a streptavidin-conjugated fluorophore.
-
Wash the cells and analyze the fluorescence intensity by flow cytometry to quantify the amount of incorporated sialic acid analog.
Protocol 3: Neuraminidase Activity Assay
This protocol compares the susceptibility of cell surface glycans containing either Neu5Ac or this compound to cleavage by neuraminidase.
Materials:
-
Cells metabolically labeled with Neu5Ac or this compound (from Protocol 2 before biotinylation)
-
Neuraminidase from Clostridium perfringens or other sources
-
Lectin specific for a subterminal galactose (e.g., Peanut Agglutinin - PNA), conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Take aliquots of cells labeled with either Neu5Ac or this compound.
-
Treat one set of aliquots with neuraminidase in an appropriate buffer for a specified time (e.g., 1 hour at 37°C). Keep another set as an untreated control.
-
Wash the cells to remove the enzyme.
-
Incubate all samples with a fluorescently labeled PNA lectin. PNA binds to terminal galactose residues that become exposed after sialic acid cleavage.
-
Wash the cells to remove unbound lectin.
-
Analyze the fluorescence intensity by flow cytometry. An increase in PNA binding indicates the removal of sialic acids. Compare the increase in fluorescence between Neu5Ac and this compound labeled cells to determine the relative resistance to neuraminidase.
Conclusion
This compound presents a valuable tool for glycobiology research and drug development, offering a means to introduce a unique chemical functionality onto the cell surface. Its efficient enzymatic incorporation and potential for increased resistance to sialidases make it a compelling alternative to its natural counterpart, Neu5Ac, for specific applications such as targeted therapy and immunological studies. The provided protocols offer a framework for researchers to quantitatively assess the comparative performance of these two sialic acids in their experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Impact of 9-Amino-NeuAc Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with synthetic monosaccharides is a powerful technique for studying glycan biosynthesis and function. 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a sialic acid analog used to probe sialylation, a critical glycosylation event involved in numerous cellular processes, including cell-cell communication, signaling, and immunity. However, the introduction of any modified metabolite raises a critical question: to what extent does the labeling process itself perturb the biological system under investigation? This guide provides a framework for assessing the biological impact of this compound labeling, offering a comparison with the widely used alternative, peracetylated N-azidoacetylmannosamine (Ac4ManNAz), and presenting detailed experimental protocols to empower researchers to make informed decisions for their specific applications.
Performance Comparison of Sialic Acid Metabolic Labels
While direct comparative studies on the cytotoxicity and labeling efficiency of this compound are not extensively available in the public domain, we can establish a framework for evaluation based on the well-characterized properties of Ac4ManNAz. Researchers are strongly encouraged to perform these validation experiments when considering the use of this compound or any other metabolic label.
| Parameter | This compound | Ac4ManNAz (Reference) | Key Considerations |
| Primary Target | Sialic Acids | Sialic Acids | Both are precursors for sialic acid biosynthesis. |
| Typical Concentration | To be determined empirically | 10-100 µM. It is suggested to use an optimal concentration of 10 µM to minimize cytotoxic effects.[1][2] | The optimal concentration should be the lowest that provides sufficient labeling without significant biological perturbation. |
| Cytotoxicity | Data not readily available. Related compound 9-aminoacridine shows cytotoxic effects. | Can reduce cell proliferation, migration, and invasion at concentrations >50 µM.[1][2] | Essential to perform cell viability and proliferation assays for each cell line and experimental condition. |
| Labeling Efficiency | To be determined empirically | Generally high, but can be cell-type dependent.[1] | Should be assessed using appropriate detection methods (e.g., flow cytometry, Western blot) with a suitable bioorthogonal ligation partner. |
| Specificity for Sialic Acid | Expected to be high | High, though minor off-target labeling of O-GlcNAc can occur. | Important to verify the specificity of incorporation, for example, through neuraminidase treatment. |
Experimental Protocols for Assessing Biological Perturbation
Comprehensive assessment of the biological impact of metabolic labeling is crucial for data integrity. Below are detailed protocols for key experiments.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic effects of the labeling compound.
a) MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or other metabolic labels
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the metabolic label. Include untreated control wells.
-
Incubation: Incubate the plate for the desired labeling period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
b) XTT and MTS Assays
These are similar colorimetric assays that offer the advantage of using a water-soluble formazan product, simplifying the procedure.
-
XTT Assay: Follow the manufacturer's protocol. Typically involves adding a mixture of XTT and an electron coupling reagent to the cells and measuring absorbance at 450 nm.
-
MTS Assay: Follow the manufacturer's protocol. Typically involves adding a solution of MTS and an electron coupling reagent (PES) and measuring absorbance at 490 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the metabolic label
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with and without the metabolic label for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Analysis of Glycosylation Changes
It is important to confirm that the metabolic label is incorporated as intended and to assess any global changes in glycosylation.
Lectin Staining Protocol
Lectins are proteins that bind to specific carbohydrate structures and can be used to probe for changes in cell surface glycosylation.
Materials:
-
Cells treated with the metabolic label
-
Fluorescently-conjugated lectins (e.g., FITC-conjugated Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acids, or Maackia amurensis lectin II (MAL II) for α-2,3-linked sialic acids)
-
Phosphate-Buffered Saline (PBS)
-
Fixation and permeabilization buffers (optional, for intracellular staining)
-
Flow cytometer or fluorescence microscope
Procedure (for Flow Cytometry):
-
Cell Treatment and Harvesting: Culture and harvest cells as described previously.
-
Washing: Wash the cells twice with cold PBS.
-
Lectin Staining: Resuspend the cells in a solution of the fluorescently-conjugated lectin diluted in PBS or a suitable binding buffer. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells three times with cold PBS to remove unbound lectin.
-
Analysis: Resuspend the final cell pellet in PBS and analyze on a flow cytometer. Compare the mean fluorescence intensity of labeled versus unlabeled cells.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the potential downstream effects of altered sialylation is crucial. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Metabolic pathway for sialic acid synthesis and incorporation of labels.
References
- 1. Identification of N-acetylneuraminic acid and its 9-O-acetylated derivative on the cell surface of Cryptococcus neoformans: influence on fungal phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 9-Amino-NeuAc Detection Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 9-amino-N-acetylneuraminic acid (9-Amino-NeuAc), a modified sialic acid, is critical for understanding its role in glycobiology and for the development of novel therapeutics. This guide provides a comparative overview of two primary analytical methods for the detection of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Detection Methods
The selection of an appropriate detection method for this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the key performance characteristics of HPLC-FLD with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) derivatization and direct detection by LC-MS/MS.
| Feature | HPLC-FLD with FMOC-Cl Derivatization | LC-MS/MS |
| Principle | Covalent labeling of the primary amino group of this compound with a fluorescent tag (FMOC-Cl), followed by separation and detection. | Direct detection based on the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling high selectivity and structural confirmation. |
| Sensitivity (LOD) | High, typically in the femtomole (fmol) range.[1][2] | Very high, can reach the low femtomole to attomole range.[2][3] |
| Selectivity | Good, but can be susceptible to interference from other primary amines in the sample that also react with the derivatizing agent. | Excellent, highly specific due to the unique mass fragmentation pattern of this compound. |
| Quantitative Accuracy | Good, with linearity over a wide concentration range.[1] | Excellent, especially when using isotopically labeled internal standards. |
| Throughput | Moderate, derivatization step can be time-consuming, though online derivatization methods can improve this. | High, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Instrumentation | Requires a standard HPLC system with a fluorescence detector. | Requires a more specialized and expensive LC-MS/MS system. |
| Sample Preparation | Requires a dedicated derivatization step prior to analysis. | Minimal sample preparation is often required, though protein precipitation or solid-phase extraction may be necessary for complex matrices. |
Experimental Protocols
Detailed methodologies for the two key detection methods are provided below. These protocols are based on established methods for the analysis of amino acids and can be adapted for this compound.
HPLC-FLD with Pre-column FMOC-Cl Derivatization
This method involves the chemical derivatization of the primary amine of this compound with FMOC-Cl to yield a highly fluorescent adduct that can be separated by reversed-phase HPLC and detected by a fluorescence detector.
a. Sample Preparation and Derivatization:
-
Hydrolysis (if applicable): For this compound present in glycoconjugates, release the sialic acids by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).
-
Derivatization:
-
To 100 µL of the sample or standard solution, add 100 µL of borate buffer (pH 9.0).
-
Add 250 µL of a 12 mM solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and allow it to react for 20 minutes at room temperature.
-
Quench the reaction by adding an excess of a primary amine-containing reagent (e.g., 1-aminoadamantane).
-
The derivatized sample is now ready for HPLC analysis.
-
b. HPLC-FLD Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase A: 40 mM phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the FMOC-derivatized this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 262 nm and emission at 313 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the direct detection of this compound without the need for derivatization.
a. Sample Preparation:
-
Hydrolysis (if applicable): As described for the HPLC-FLD method.
-
Protein Precipitation: For biological samples, precipitate proteins by adding an equal volume of cold acetonitrile containing an internal standard (e.g., isotopically labeled this compound).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the retention of polar analytes like this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from a high to low percentage of Mobile Phase B.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment).
-
Visualizations
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the detection of this compound.
Caption: Potential biological role of this compound.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 9-Amino-N-acetylneuraminic Acid: Chemical vs. Enzymatic Approaches
The synthesis of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a valuable sialic acid analogue for biomedical research and drug development, can be approached through various synthetic strategies. This guide provides a comprehensive comparison of the prevalent chemoenzymatic methods with purely chemical synthesis routes, offering insights into their respective advantages and limitations. While a purely enzymatic route for the direct introduction of a 9-amino group is not well-established in the literature, this comparison will focus on the well-documented chemical and chemoenzymatic pathways.
At a Glance: Comparing Synthesis Strategies
| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis |
| Overall Yield | Variable, can be low in multi-step processes | Generally higher and more reproducible |
| Purity | Often requires extensive purification | High, due to enzyme specificity |
| Reaction Conditions | Often harsh (extreme pH, temperature, toxic reagents) | Mild (physiological pH and temperature) |
| Scalability | Can be challenging to scale up | More readily scalable |
| Environmental Impact | Use of organic solvents and heavy metals can be a concern | Greener, with aqueous reaction media |
| Stereoselectivity | May require chiral auxiliaries or result in isomeric mixtures | Excellent, enzymes are highly stereospecific |
Chemical Synthesis of this compound
The purely chemical synthesis of this compound typically involves the introduction of a functional group at the C-9 position of N-acetylneuraminic acid (Neu5Ac) that can be converted to an amino group. A common strategy is the introduction of an azide group, followed by reduction.
Experimental Protocol: Chemical Synthesis of 9-Azido-9-deoxy-NeuAc Methyl Ester
This protocol is a representative example of the chemical steps involved in introducing the azide functionality.
-
Protection of Carboxylic Acid: N-acetylneuraminic acid (Neu5Ac) is first converted to its methyl ester to protect the carboxylic acid. This is typically achieved by treating Neu5Ac with methanol in the presence of an acid catalyst (e.g., Dowex 50W-X8 resin) at room temperature.
-
Peracetylation: The hydroxyl groups of the Neu5Ac methyl ester are then protected by acetylation using acetic anhydride in the presence of a base like pyridine.
-
Introduction of the Azide Group: The peracetylated Neu5Ac methyl ester is then treated with a nucleophilic azide source, such as sodium azide, in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism and may require elevated temperatures.
-
Purification: The resulting 9-azido-9-deoxy-NeuAc methyl ester is purified by column chromatography.
-
Reduction to Amine: The azide group is then reduced to an amine using a reducing agent such as hydrogen sulfide in pyridine or by catalytic hydrogenation (e.g., H2, Pd/C).
-
Deprotection: Finally, the protecting groups (acetyl and methyl ester) are removed under basic (e.g., sodium methoxide in methanol) and then acidic or basic conditions to yield this compound.
A study on the synthesis of a related compound, 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2), reported a 68% yield in a single chemical step[1][2]. However, multi-step chemical syntheses often result in lower overall yields. For instance, a four-step chemical synthesis of 4-O-acetyl-N-acetylneuraminic acid (Neu4,5Ac2) yielded an overall 39%[2]. The synthesis of this compound via the azido intermediate is a multi-step process, and while specific overall yields can vary, they are often modest.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity and efficiency of enzymatic catalysis. This approach is particularly advantageous for the synthesis of complex carbohydrates like this compound. A common chemoenzymatic strategy involves the enzymatic synthesis of the Neu5Ac core, followed by chemical modification at the C-9 position.
Experimental Protocol: One-Pot Multi-Enzyme Synthesis of Neu5Ac
This protocol describes the enzymatic synthesis of the Neu5Ac precursor from N-acetylglucosamine (GlcNAc).
-
Reaction Setup: A one-pot reaction is set up in a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing N-acetylglucosamine (GlcNAc), pyruvate, ATP, and MgCl2.
-
Enzyme Addition: Two key enzymes are added:
-
N-acetylglucosamine-2-epimerase (AGE): Catalyzes the epimerization of GlcNAc to N-acetyl-D-mannosamine (ManNAc).
-
N-acetylneuraminic acid aldolase (NAL or NanA): Catalyzes the aldol condensation of ManNAc and pyruvate to form Neu5Ac.
-
-
Incubation: The reaction mixture is incubated at a mild temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
Monitoring and Purification: The reaction progress is monitored by techniques like HPLC. The final product, Neu5Ac, can be purified from the reaction mixture.
One study reported the production of 9.2 g/L of Neu5Ac from 20 g/L of chitin (a polymer of GlcNAc) in 24 hours using a multi-enzyme system[3]. This highlights the efficiency of the enzymatic synthesis of the sialic acid backbone.
Following the enzymatic synthesis of Neu5Ac, the chemical steps described in the chemical synthesis section (introduction of the 9-azido group and subsequent reduction) can be applied to produce this compound. This chemoenzymatic approach leverages the high yield and purity of the enzymatic synthesis of the core structure while using established chemical methods for the specific modification at the C-9 position.
Another chemoenzymatic route involves the Neu5Ac aldolase-catalyzed reaction of a chemically synthesized 6-azido-2-benzyloxycarbonylamino-2-deoxy-D-mannose with sodium pyruvate to produce 9-azido-NeuAc derivatives[4].
Visualizing the Synthesis Pathways
To better illustrate the two approaches, the following diagrams outline the key steps in the chemical and chemoenzymatic synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
Caption: Chemoenzymatic synthesis pathway for this compound.
Conclusion
For the synthesis of this compound, chemoenzymatic methods present a more advantageous route compared to purely chemical synthesis. The enzymatic synthesis of the Neu5Ac backbone offers high yields, excellent stereoselectivity, and mild reaction conditions, making it a robust and scalable starting point. The subsequent chemical modifications to introduce the 9-amino group, typically via an azido intermediate, are well-established. This combination of enzymatic efficiency and chemical versatility provides a powerful and practical approach for obtaining high-purity this compound for research and pharmaceutical applications. While purely chemical routes are feasible, they often face challenges of lower overall yields and the need for more extensive purification.
References
- 1. d-nb.info [d-nb.info]
- 2. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 4. Chemoenzymatic synthesis of neuraminic acid analogs structurally varied at C-5 and C-9 as potential inhibitors of the sialidase from influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 9-Amino-NeuAc Probes for Sialic Acid Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) probes against other common methods for the detection and characterization of sialylated glycans. We present supporting experimental data, detailed protocols for specificity evaluation, and visualizations to clarify key concepts and workflows.
Introduction to Sialic Acid Detection
Sialic acids are a diverse family of nine-carbon sugar molecules typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. Their strategic location allows them to play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding. The specific type of sialic acid and its linkage to the underlying glycan chain can significantly influence these interactions. Consequently, tools that can accurately and specifically detect different forms of sialic acids are invaluable for research and drug development.
The this compound probe is a chemically modified sialic acid analog designed for the detection of sialoglycans. The amino group at the C-9 position provides a convenient handle for conjugation to reporter molecules, such as fluorophores, enabling the visualization and quantification of sialic acid-containing structures. However, the utility of any probe is fundamentally dependent on its specificity. This guide evaluates the specificity of this compound probes in the context of established alternative methods.
Comparison of Sialic Acid Detection Methods
The detection of sialic acids can be broadly categorized into methods involving lectins, antibodies, and chemical probes like this compound. Each approach offers a unique set of advantages and limitations in terms of specificity, affinity, and experimental versatility.
| Method | Principle | Specificity | Advantages | Limitations |
| This compound Probe (Hypothetical Data) | A fluorescently labeled this compound molecule that binds to sialic acid-binding sites on proteins or other molecules. | Primarily targets sialic acid-binding proteins. Specificity depends on the binding partner. May show some cross-reactivity with other structurally similar sugars at high concentrations. | Can be synthesized with a variety of fluorophores. Small size may allow access to sterically hindered binding sites. | Specificity is indirect (detects the binding partner, not the sialic acid itself). Binding affinity and specificity need to be rigorously validated for each application. Potential for off-target binding. |
| Lectins (e.g., SNA, MAL) | Glycan-binding proteins that recognize specific carbohydrate structures. | High specificity for both the sialic acid type (NeuAc vs. NeuGc) and the linkage (α2-3, α2-6, or α2-8).[1] | Commercially available with a wide range of well-characterized specificities. Can be used in various applications (histochemistry, Western blotting, affinity chromatography). | Binding can be influenced by the underlying glycan structure.[2] Can have lower affinity compared to antibodies. Some lectins may bind to non-sialylated structures.[3] |
| Antibodies | Monoclonal or polyclonal antibodies that recognize specific sialylated epitopes. | High specificity and high affinity for the target epitope, including the sialic acid and the surrounding glycan and protein/lipid scaffold. | Can be generated against a wide variety of specific sialoglycan structures. High affinity allows for sensitive detection. | Development can be time-consuming and expensive. Specificity needs to be carefully validated to avoid cross-reactivity. |
| Chemical Derivatization (e.g., DMB labeling) | Chemical reaction that specifically targets the α-keto acid group of sialic acids, followed by HPLC or mass spectrometry analysis. | High specificity for the sialic acid molecule itself. Can distinguish between different sialic acid types (NeuAc, NeuGc, Kdn).[1] | Allows for accurate quantification of total sialic acid content. Can be coupled with mass spectrometry for detailed structural analysis. | Destroys the native context of the sialoglycan. Does not provide information on the linkage or the underlying glycan structure. Requires specialized equipment. |
Experimental Evaluation of this compound Probe Specificity
To rigorously evaluate the specificity of a this compound probe, a glycan array is the gold standard. This high-throughput platform allows for the simultaneous screening of the probe against a large library of diverse, immobilized glycan structures.
Experimental Protocol: Glycan Array Analysis of a Fluorescent this compound Probe
This protocol outlines the steps to assess the binding specificity of a fluorescently labeled this compound probe.
1. Preparation of the Fluorescent this compound Probe:
-
Synthesis: this compound is reacted with an amine-reactive fluorescent dye (e.g., a succinimidyl ester or isothiocyanate derivative of Cy3 or Alexa Fluor 488) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4]
-
Purification: The labeled probe is purified from the unreacted dye and starting material using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the fluorescent probe are confirmed by mass spectrometry and its concentration is determined by UV-Vis spectrophotometry.
2. Glycan Microarray Binding Assay:
-
Array Source: Utilize a commercially available or custom-printed glycan microarray slide containing a diverse set of sialylated and non-sialylated glycans. The Consortium for Functional Glycomics (CFG) provides well-characterized arrays.
-
Blocking: The microarray slide is blocked to prevent non-specific binding. This is typically done by incubating the slide in a blocking buffer (e.g., PBS with 3% BSA and 0.05% Tween-20) for 1 hour at room temperature.
-
Probe Incubation: The fluorescently labeled this compound probe is diluted to the desired concentration in a binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20). The diluted probe is then applied to the surface of the glycan microarray. The slide is incubated in a humidified chamber for 1-2 hours at room temperature.
-
Washing: The slide is washed sequentially with PBST (PBS with 0.05% Tween-20) and PBS to remove the unbound probe.
-
Scanning: The slide is dried by centrifugation and scanned using a microarray fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The fluorescence intensity of each spot is quantified using microarray analysis software. The average and standard deviation of replicate spots for each glycan are calculated. The binding signal is then analyzed to determine the glycan structures to which the probe binds.
Hypothetical Binding Data for a Fluorescent this compound Probe
The following table represents hypothetical data from a glycan array experiment designed to evaluate the specificity of a fluorescently labeled this compound probe. The data is presented as normalized fluorescence intensity, where higher values indicate stronger binding.
| Glycan Structure | Normalized Fluorescence Intensity (Mean ± SD) | Interpretation |
| Sialylated Glycans | ||
| Neu5Acα2-3Galβ1-4GlcNAc | 8500 ± 450 | Strong binding |
| Neu5Acα2-6Galβ1-4GlcNAc | 7800 ± 520 | Strong binding |
| Neu5Gcα2-3Galβ1-4GlcNAc | 6500 ± 380 | Moderate binding |
| Neu5Acα2-8Neu5Acα2-3Galβ1-4GlcNAc | 9200 ± 610 | Strongest binding |
| Non-Sialylated Glycans | ||
| Galβ1-4GlcNAc | 150 ± 30 | Negligible binding |
| Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | 120 ± 25 | Negligible binding |
| Fucα1-2Galβ1-4GlcNAc | 180 ± 40 | Negligible binding |
| GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc | 210 ± 50 | Negligible binding |
Interpretation of Hypothetical Data:
Based on this hypothetical data, the this compound probe demonstrates a high specificity for sialylated glycans, with negligible binding to non-sialylated structures. The probe appears to recognize different sialic acid linkages (α2-3 and α2-6) and even shows a preference for the di-sialylated structure. The reduced binding to the Neu5Gc-containing glycan suggests some ability to discriminate between different sialic acid forms.
Visualizing Experimental Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for evaluating this compound probe specificity.
Caption: Binding principles of different sialic acid probes.
Conclusion
The evaluation of this compound probes for sialic acid detection requires a systematic approach to characterize their binding specificity. While offering potential advantages in terms of synthesis and labeling flexibility, their performance must be benchmarked against established methods like the use of lectins and antibodies. Glycan array analysis provides a powerful and comprehensive platform for this evaluation, enabling researchers to make informed decisions about the most appropriate tools for their specific research questions in the complex field of glycobiology. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the study of sialic acids and their roles in health and disease.
References
- 1. Cell-based glycan arrays for probing glycan–glycan binding protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microarray analyses of closely related glycoforms reveal different accessibilities of glycan determinants on N-glycan branches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to 9-Azido-NeuAc as a Bioorthogonal Reporter for Sialic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-azido-N-acetylneuraminic acid (9-Azido-NeuAc) and its commonly used alternative, tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), for the bioorthogonal labeling of sialoglycans. This comparison is supported by experimental data from peer-reviewed literature to assist in the selection of the most appropriate reporter for your research needs.
Introduction to Bioorthogonal Labeling of Sialic Acids
Metabolic glycoengineering is a powerful technique for studying the role of glycans in various biological processes. This method involves introducing a synthetic sugar analog with a bioorthogonal chemical reporter group into cells. The cell's metabolic machinery incorporates this unnatural sugar into glycoconjugates. The chemical reporter, such as an azide group, can then be specifically and efficiently tagged with a probe (e.g., a fluorophore or a biotin tag) through a bioorthogonal reaction, like the "click chemistry" reaction.
Sialic acids are terminal monosaccharides on many cell surface and secreted glycans and play crucial roles in cell-cell recognition, signaling, and pathogenesis. 9-Azido-NeuAc is a direct analog of N-acetylneuraminic acid (NeuAc), the most common sialic acid in humans, where the hydroxyl group at the C-9 position is replaced with an azide group. Ac4ManNAz is a cell-permeable precursor to azido-sialic acid. Once inside the cell, the acetyl groups are removed, and the resulting N-azidoacetylmannosamine (ManNAz) is converted into the corresponding azido-sialic acid through the sialic acid biosynthetic pathway.
Performance Comparison: 9-Azido-NeuAc vs. Ac4ManNAz
The choice between 9-Azido-NeuAc and Ac4ManNAz depends on several factors, including labeling efficiency, specificity, and potential effects on cell physiology. The following table summarizes the key performance characteristics of these two reporters based on available data. It is important to note that direct, side-by-side quantitative comparisons under identical experimental conditions are limited in the literature.
| Feature | 9-Azido-N-acetylneuraminic acid (9-Azido-NeuAc) | Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) |
| Metabolic Incorporation | Direct incorporation into sialoglycans via the sialic acid salvage pathway. | Indirect incorporation; requires intracellular deacetylation and subsequent conversion to azido-sialic acid via the de novo sialic acid biosynthetic pathway. |
| Labeling Efficiency | Can be highly efficient, especially in cells with active sialic acid salvage pathways. However, labeling efficiency can be cell-type dependent.[1] | Generally provides robust labeling across a wide range of cell types.[2] Some studies suggest that alkyne-modified ManNAc analogs may exhibit higher labeling efficiency than Ac4ManNAz.[2] |
| Specificity | High specificity for sialoglycans as it is a direct analog of sialic acid.[3] | High specificity for sialoglycans.[2] However, at high concentrations, some off-target effects and incorporation into other glycan types have been suggested. |
| Cytotoxicity | Specific cytotoxicity data is limited. As a direct analog, it is generally considered to have low toxicity at effective concentrations. | Can exhibit cytotoxicity at high concentrations (>50 µM), potentially affecting cell proliferation, migration, and energy metabolism. An optimal concentration of 10 µM has been suggested to minimize these effects while maintaining adequate labeling. |
| Cell Permeability | As a charged molecule, its uptake by cells is generally less efficient than its acetylated counterpart and often relies on specific transporters. | The peracetylated form enhances cell permeability, allowing for efficient uptake across the cell membrane. |
| Typical Concentration | Typically used in the µM to low mM range, depending on the cell type and experimental setup. | Effective labeling is often achieved at concentrations ranging from 10 µM to 100 µM. |
Signaling Pathways and Experimental Workflow
Metabolic Incorporation of 9-Azido-NeuAc and Ac4ManNAz
The following diagram illustrates the distinct metabolic pathways for the incorporation of 9-Azido-NeuAc and Ac4ManNAz into sialoglycans.
References
Assessing the Impact of 9-Amino-NeuAc on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has provided powerful tools for studying biomolecules in their native environments. Among these, the metabolic incorporation of modified monosaccharides, such as the sialic acid analog 9-amino-N-acetylneuraminic acid (9-Amino-NeuAc), has enabled the visualization and characterization of glycoproteins. However, the introduction of a non-native functional group into a protein's glycans raises a critical question: to what extent does this modification perturb the protein's intrinsic function?
This guide provides a framework for assessing the impact of this compound on protein function, offering a comparison with other metabolic labeling strategies and detailing the necessary experimental protocols to generate robust, quantitative data.
Principles of Metabolic Labeling with this compound
Metabolic labeling with this compound leverages the cell's own biosynthetic machinery. An acetylated, cell-permeable precursor of this compound is supplied to cells in culture. This precursor is metabolized and ultimately incorporated into the glycan chains of glycoproteins in place of the natural sialic acid, N-acetylneuraminic acid (NeuAc). The key feature of this compound is the presence of a primary amine at the C-9 position. This amine group serves as a bioorthogonal handle, allowing for specific chemical reactions with exogenously added probes, a process that is inert to native biological functionalities.
The most common bioorthogonal reaction for labeling the amino group is the Staudinger ligation. This reaction forms a stable amide bond between the amino group and a phosphine-based probe, which can be tagged with a fluorophore or a biotin molecule for visualization or affinity purification, respectively.
Comparison with Alternative Sialic Acid Analogs
While this compound is a valuable tool, it is one of several modified sialic acid precursors used for metabolic labeling. The choice of analog can influence labeling efficiency and potentially the degree of functional perturbation. The most common alternatives include azido- and alkyne-modified sialic acids, which participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (CuAAC or SPAAC), often referred to as "click chemistry".
A comparative study on the metabolic incorporation of different ManNAc and sialic acid analogs (azido and alkyne-modified) in various human colon cell lines revealed marked differences in labeling efficiency.[1] For instance, in HT29 cells, ManNAz was found to be the most efficient reporter for labeling sialylated glycoproteins, while other analogs showed weaker signals.[1] Furthermore, high concentrations of some analogs, such as Ac4ManNAz (an azido-sugar), have been shown to impact cellular physiology, including reducing cell proliferation and altering metabolic activity.[2][3]
Table 1: Comparison of Sialic Acid Analogs for Metabolic Labeling
| Feature | This compound | Azido-Sialic Acids (e.g., 9-Azido-NeuAc) | Alkyne-Sialic Acids |
| Bioorthogonal Handle | Primary Amine | Azide | Alkyne |
| Primary Ligation Chemistry | Staudinger Ligation | CuAAC, SPAAC | CuAAC, SPAAC |
| Potential for Perturbation | Introduction of a positive charge at physiological pH. | Generally considered minimally perturbing. | Can be sterically demanding. |
| Reaction Kinetics | Staudinger ligation is generally slower than click chemistry.[4] | Click chemistry reactions are typically very fast and efficient. | Click chemistry reactions are typically very fast and efficient. |
| Toxicity | Generally considered low. | Copper catalyst in CuAAC can be toxic to cells. | SPAAC is copper-free and less toxic. |
Assessing the Functional Impact of this compound Incorporation
To rigorously assess the impact of this compound on protein function, a series of control experiments are essential. The following sections detail the experimental protocols for evaluating key aspects of protein function.
Experimental Workflow for Assessing Functional Perturbation
The overall workflow for assessing the functional impact of this compound involves several key stages, from cell culture and metabolic labeling to specific functional assays.
Caption: Workflow for assessing the functional impact of this compound.
Enzymatic Activity Assays
For proteins with known enzymatic activity, a direct comparison of the activity of the this compound labeled protein with the unlabeled control is the most definitive assessment of functional perturbation.
Experimental Protocol: Fluorogenic Enzyme Activity Assay
-
Metabolic Labeling: Culture cells in the presence of the this compound precursor and in parallel, a control culture without the precursor.
-
Protein Isolation: Lyse the cells and purify the glycoprotein of interest using affinity chromatography or immunoprecipitation.
-
Quantification: Determine the concentration of the purified labeled and unlabeled proteins using a standard protein assay (e.g., Bradford or BCA assay).
-
Enzyme Reaction: Prepare reaction mixtures containing a defined concentration of the purified enzyme (labeled or unlabeled) and a fluorogenic substrate in an appropriate buffer.
-
Kinetic Measurement: Monitor the increase in fluorescence over time using a microplate reader. The initial rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the specific activity (e.g., in µmol/min/mg of protein) for both the labeled and unlabeled enzyme. Compare the Michaelis-Menten kinetic parameters (Vmax and Km) if possible.
References
- 1. Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential sialic acid binding proteins on cell membranes by proximity chemical labeling - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01360A [pubs.rsc.org]
- 3. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for 9-Amino-NeuAc
Immediate Safety and Handling
Before disposal, it is imperative to handle 9-Amino-NeuAc with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, lab coats, and gloves[3][4]. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. If irritation persists, seek medical attention[2].
-
Skin Contact: Wash the affected area with soap and water.
-
Ingestion: If swallowed, consult a physician. Do not induce vomiting unless directed to do so by medical personnel.
Step-by-Step Disposal Protocol
Given the absence of a specific SDS for this compound, it is recommended to treat it as a chemical waste product and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. The following is a general, step-by-step procedure for its disposal:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix this compound waste with other waste streams to avoid unintended chemical reactions. Keep it in a separate, clearly labeled container.
-
-
Containerization and Labeling:
-
Use a compatible, leak-proof container for collecting the waste.
-
The container must be clearly labeled with the full chemical name: "9-Amino-N-acetylneuraminic acid". Also, include the approximate quantity and date.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
-
-
Disposal Request:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with all necessary information about the waste, including its identity and quantity.
-
Note on "RCRA Empty" Containers: Any container that held this compound must be properly managed. For a container to be considered "RCRA empty" and disposed of as regular trash, all contents must be removed by normal means, and no more than one inch of residue should remain at the bottom. However, institutional policies may vary, and it is best to consult with your EHS office.
Quantitative Data Summary
While no specific quantitative disposal limits for this compound are available, general guidelines for non-hazardous laboratory waste can provide some context. These are not direct recommendations for this compound but illustrate typical institutional policies for less hazardous substances.
| Waste Type | Disposal Route | Typical Quantitative Limits (Consult Institutional Policy) |
| Non-Hazardous Liquids | Sanitary Sewer | Small quantities (e.g., a few hundred grams or milliliters per day) |
| Non-Hazardous Solids | Regular Trash | Must be in a sealed container; consult local regulations |
| This compound | Chemical Waste Contractor | No established limit; follow EHS guidance |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 9-Amino-NeuAc
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-Amino-NeuAc. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar non-hazardous chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety and prevent contamination. The recommended PPE is detailed below.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A dust mask may be used for handling large quantities of powder to avoid inhalation. | Minimizes inhalation of airborne particles. |
Handling and Experimental Protocol
Adherence to proper handling procedures is essential for maintaining a safe laboratory environment and the integrity of the experiment.
Preparation and Handling:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area, such as a fume hood, especially when handling the powdered form to avoid creating and inhaling dust.
-
Wear all required PPE as specified in the table above before handling the compound.
-
Use designated spatulas and weighing instruments.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
After handling, wash hands thoroughly with soap and water.[1][2]
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2]
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical advice.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Disposal:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
-
Containerization: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated, clearly labeled, and sealable waste container.
-
Labeling: Label the waste container as "Non-hazardous chemical waste: this compound".
-
Storage: Store the sealed waste container in a designated waste accumulation area.
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
